Epidermin
Beschreibung
a linear type A lantibiotic; tetracyclic 21-peptide amide antibiotic produced by Staphylococcus epidermis
Eigenschaften
Molekularformel |
C98H141N25O23S4 |
|---|---|
Molekulargewicht |
2165.6 g/mol |
IUPAC-Name |
(3S,4S,7R,13S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(Z)-1-[[2-[[(1S,4S,7S,10S,14R,17Z,23S)-4-(2-amino-2-oxoethyl)-7-benzyl-23-[(4-hydroxyphenyl)methyl]-3,6,9,15,21,24-hexaoxo-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacos-17-en-10-yl]amino]-2-oxoethyl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-3-[[(3R,6S,9S,12S,15S)-12-(4-aminobutyl)-15-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-9-benzyl-6-[(2S)-butan-2-yl]-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carboxamide |
InChI |
InChI=1S/C98H141N25O23S4/c1-9-51(4)77(102)96(144)107-54(7)81(129)117-70-48-149-49-71(120-97(145)78(52(5)10-2)121-89(137)65(40-57-25-16-13-17-26-57)113-85(133)62(112-92(70)140)28-19-21-35-100)94(142)122-79-55(8)150-50-72(109-76(127)44-105-95(143)73-29-22-37-123(73)98(79)146)90(138)106-53(6)80(128)111-61(27-18-20-34-99)84(132)110-60(11-3)82(130)104-43-75(126)108-68-47-148-46-67-83(131)103-36-38-147-45-69(93(141)115-64(87(135)118-67)41-58-30-32-59(124)33-31-58)119-88(136)66(42-74(101)125)116-86(134)63(114-91(68)139)39-56-23-14-12-15-24-56/h11-17,23-26,30-33,36,38,51-55,61-73,77-79,124H,9-10,18-22,27-29,34-35,37,39-50,99-100,102H2,1-8H3,(H2,101,125)(H,103,131)(H,104,130)(H,105,143)(H,106,138)(H,107,144)(H,108,126)(H,109,127)(H,110,132)(H,111,128)(H,112,140)(H,113,133)(H,114,139)(H,115,141)(H,116,134)(H,117,129)(H,118,135)(H,119,136)(H,120,145)(H,121,137)(H,122,142)/b38-36-,60-11-/t51-,52-,53-,54-,55-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71-,72-,73-,77-,78-,79+/m0/s1 |
InChI-Schlüssel |
CXTXHTVXPMOOSW-JUEJINBGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Characterization of Epidermin: A Lantibiotic Landmark
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The history of Epidermin (B1255880), a potent lantibiotic produced by Staphylococcus epidermidis, marks a significant milestone in the field of antimicrobial peptides. Its discovery and subsequent characterization have not only provided a valuable template for understanding this unique class of bacteriocins but also continue to inspire the development of novel therapeutic agents. This technical guide delves into the historical discovery, detailed experimental protocols for its isolation and characterization, its antimicrobial activity, physicochemical properties, and the intricate biosynthetic pathway of this compound.
A Historical Perspective: From Commensal Bacterium to Potent Antibiotic
The journey to understanding this compound began long before the molecule itself was identified. In 1884, Friedrich Julius Rosenbach first distinguished Staphylococcus epidermidis from its more pathogenic relative, Staphylococcus aureus. However, the antimicrobial potential of this common skin commensal remained largely unexplored for decades.
The pivotal moment in the history of this compound came in 1986 when Allgaier and a team of researchers published the complete amino acid sequence of this novel antibiotic isolated from Staphylococcus epidermidis Tü 3298.[1] Their work revealed a fascinating and complex molecular architecture, a tetracyclic 21-amino-acid peptide amide containing the unusual thioether amino acids meso-lanthionine (B1218204) and (2S,3S, 6R)-3-methyllanthionine, as well as the C-terminal S-(2-aminovinyl)-D-cysteine.[1] This groundbreaking discovery established this compound as a member of the lantibiotic family, ribosomally synthesized and post-translationally modified peptides known for their potent antimicrobial activity.
Subsequent research focused on unraveling the genetic basis of this compound production. It was discovered that the genes responsible for its biosynthesis (epi genes) are located on a large plasmid within S. epidermidis Tü 3298.[2] This plasmid, designated pTü32, carries the structural gene epiA, which codes for a precursor peptide, as well as a cluster of genes encoding the enzymes required for the extensive post-translational modifications, transport, and immunity.[2]
Experimental Protocols: Isolating and Characterizing this compound
The isolation and purification of this compound from Staphylococcus epidermidis cultures require a multi-step approach to separate the peptide from other cellular components and media constituents.
Culturing of Staphylococcus epidermidis and Crude Extraction
-
Inoculation and Incubation: Inoculate a suitable liquid medium, such as Brain Heart Infusion Broth (BHIB), with a pure culture of an this compound-producing strain of Staphylococcus epidermidis (e.g., Tü 3298).[3] Incubate the culture for 18-24 hours at 37°C to allow for bacterial growth and this compound production.[3]
-
Centrifugation: Following incubation, centrifuge the bacterial culture at a high speed (e.g., 10,000 rpm for 30 minutes) to pellet the bacterial cells.[3]
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.[3]
-
Heat Treatment: Heat the supernatant to 70°C for a short period (e.g., 3 minutes) to denature heat-labile proteins and proteases, followed by cooling.[3]
-
Crude Extract Collection: Centrifuge the heat-treated supernatant again to remove any precipitated material. The resulting supernatant is the crude this compound extract.
Purification of this compound
A combination of chromatographic techniques is typically employed for the purification of this compound.
-
Adsorption Chromatography: The crude extract can be passed through a column containing a nonpolar adsorbent resin, such as Amberlite XAD-8.[1] this compound will adsorb to the resin, while more polar impurities are washed away. The bound this compound is then eluted with an organic solvent.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: To further concentrate the this compound, slowly add ammonium sulfate to the crude extract to a saturation of 70% while stirring at 4°C.[3] Allow the protein to precipitate overnight and then collect the precipitate by centrifugation.[3]
-
Ion Exchange Chromatography: The precipitated and redissolved this compound can be subjected to ion exchange chromatography.[3] The choice of resin (anion or cation exchanger) will depend on the pH of the buffer and the isoelectric point of this compound.
-
Size Exclusion Chromatography (Gel Filtration): To separate this compound based on its molecular size, gel filtration chromatography using a resin like Sephadex LH-20 or Sephadex G-150 can be utilized.[1][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing and to obtain highly pure this compound, RP-HPLC is the method of choice. A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid.
Characterization of this compound
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the precise molecular weight of the purified this compound.
-
Amino Acid Analysis and Sequencing: Edman degradation and mass spectrometry-based sequencing techniques are employed to confirm the amino acid sequence and identify the modified residues.[1]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the three-dimensional structure of this compound and confirming the stereochemistry of its unusual amino acids.[1]
Quantitative Data on Antimicrobial Activity
This compound exhibits potent antimicrobial activity primarily against Gram-positive bacteria.[5] Its mechanism of action involves the formation of pores in the cytoplasmic membrane of susceptible bacteria, leading to depolarization and cell death. The minimum inhibitory concentration (MIC) is a key measure of its potency.
| Target Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 36.04 | [6] |
| Staphylococcus epidermidis | 4 | [7] |
| Propionibacterium acnes | Varies | [8][9] |
| Streptococcus pyogenes | Varies | [10] |
Note: MIC values can vary depending on the specific strain and the assay conditions used.
Physicochemical Properties of this compound
The unique structure of this compound dictates its physicochemical properties, which are essential for its biological activity and potential pharmaceutical development.
| Property | Value | Reference |
| Molecular Weight | ~2165.6 g/mol | [7] |
| Amino Acid Residues | 21 | [1] |
| Structure | Tetracyclic peptide amide | [1][7] |
| Isoelectric Point (pI) | Basic | [1] |
| Solubility | Soluble in aqueous solutions | |
| Thermal Stability | Stable up to 47°C, with 89% activity retained. | [3] |
| pH Stability | Most stable in a slightly acidic to neutral pH range. | [3] |
The Intricate Biosynthesis of this compound: A Multi-Enzyme Cascade
The biosynthesis of this compound is a fascinating example of ribosomal peptide synthesis followed by extensive post-translational modifications. This process is orchestrated by a suite of enzymes encoded by the epi gene cluster.
The epi Gene Cluster
The epi gene cluster contains all the necessary genetic information for this compound production and self-immunity. Key genes and their functions include:
-
epiA : The structural gene that encodes the 52-amino acid precursor peptide, Pre-epidermin.
-
epiB and epiC : These genes encode enzymes responsible for the dehydration of serine and threonine residues in Pre-epidermin to dehydroalanine (B155165) and dehydrobutyrine, respectively, and the subsequent formation of the lanthionine (B1674491) and methyllanthionine bridges through the addition of cysteine thiols.[1]
-
epiD : This gene encodes a flavoprotein that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue, a key step in the formation of S-(2-aminovinyl)-D-cysteine.[1][4]
-
epiP : Encodes a serine protease responsible for the cleavage of the N-terminal leader peptide from the modified Pre-epidermin, leading to the mature, active this compound.
-
epiQ : This gene product is a positive regulatory protein that enhances the transcription of the epi genes.
-
epiF, epiE, and epiG : These genes encode an ABC transporter system that provides immunity to the producer strain by exporting the mature this compound out of the cell.[2]
Visualizing the Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound.
Caption: Biosynthetic pathway of the lantibiotic this compound.
Experimental Workflow for Studying Biosynthesis
A typical workflow to investigate the biosynthesis of this compound involves a combination of genetic and biochemical approaches.
Caption: Experimental workflow for studying this compound biosynthesis.
Conclusion
The discovery and elucidation of the structure and biosynthesis of this compound have been instrumental in advancing our understanding of lantibiotics. This in-depth technical guide provides a comprehensive overview for researchers and professionals in drug development, summarizing the key historical milestones, experimental methodologies, and biochemical data. The unique structural features and potent antimicrobial activity of this compound continue to make it a subject of great interest for the development of new strategies to combat antibiotic-resistant pathogens. Further research into its mode of action and potential for bioengineering will undoubtedly pave the way for novel therapeutic applications.
References
- 1. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neptjournal.com [neptjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of EpiA, the peptide substrate for post-translational modifications involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. This compound | C98H141N25O23S4 | CID 70698381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antagonism between Staphylococcus epidermidis and Propionibacterium acnes and its genomic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacb.com [pacb.com]
- 10. researchgate.net [researchgate.net]
Epidermin: A Technical Guide to its Primary Structure, Biosynthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the lantibiotic Epidermin (B1255880), focusing on its primary amino acid sequence, the experimental methodologies used for its characterization, its biosynthetic pathway, and its mode of action against susceptible bacteria.
Quantitative Data Summary
This compound is a tetracyclic, 22-amino-acid peptide antibiotic produced by Staphylococcus epidermidis.[1][2] It belongs to the class of type-A lantibiotics, which are ribosomally synthesized and undergo extensive post-translational modifications.[3][4] These modifications result in the formation of unusual amino acids crucial for its biological activity.[3]
| Property | Value | Reference(s) |
| Organism | Staphylococcus epidermidis (e.g., strain Tü 3298) | [1][2] |
| Prepeptide Length | 52 amino acids | [2] |
| Mature Peptide Length | 22 amino acids | [2] |
| Molecular Formula | C₉₈H₁₄₁N₂₅O₂₃S₄ | [1] |
| Molecular Weight | 2165.6 g/mol | [1] |
| Post-Translational Modifications | • meso-Lanthionine (Lan) • 3-Methyllanthionine (MeLan) • (Z)-2,3-Didehydrobutyrine (Dhb) • S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) | [1][4][5] |
Primary Amino Acid Sequence
This compound is initially synthesized as a 52-amino-acid precursor peptide (pre-epidermin), encoded by the structural gene epiA.[2] This prepeptide consists of a 30-amino-acid N-terminal leader peptide and a 22-amino-acid C-terminal propeptide that is subsequently modified to become the mature antibiotic.[2][6]
Pre-Epidermin Sequence
The full amino acid sequence of the epiA-encoded prepeptide is as follows:
M-K-N-N-N-E-S-L-S-Q-E-A-S-F-R-S-E-E-S-I-A-K-S-G-S-P-R-I-S-K-I-T-P-A-K-T-C-F-T-F-S-C-P-D-G-F-K-I-L-C-N
(Note: The underlined C-terminal 22 amino acids represent the propeptide region that becomes mature this compound after modification and cleavage)
Mature this compound Sequence and Structure
The mature this compound peptide contains several modified amino acids that form its characteristic ring structures. The precursor amino acids (Ser, Thr, Cys) in the propeptide are modified to form lanthionine (B1674491) (Lan), β-methyllanthionine (MeLan), and other unusual residues.[2]
The primary sequence of the mature, modified peptide is:
I-Ala-L-Abu-A-K-Ala-Ala-L-Phe-Gly-Ala-L-Ala-L-Lys-Dhb-Phe-Ala-S-Ala-L-Ile-Ala-Cys(Avi)
Modified Residues and Thioether Bridges:
-
Ala-S-Ala (Lanthionine): Formed from Ser and Cys residues. There are two such bridges.[6]
-
Abu-S-Ala (β-methyllanthionine): Formed from Thr and Cys residues.[6]
-
Dhb ((Z)-2,3-didehydrobutyrine): Formed from a dehydrated Threonine residue.[6]
-
Cys(Avi) (S-[(Z)-2-aminovinyl]-D-cysteine): A unique C-terminal residue formed via oxidative decarboxylation of a Cysteine residue.[4][7]
The four thioether rings are formed by cross-links between the following residue positions:
-
Ring A: Cys37 ↔ Ser33 (Lanthionine)
-
Ring B: Cys41 ↔ Thr38 (β-methyllanthionine)
-
Ring C: Cys51 ↔ Ser46 (Lanthionine)
-
Ring D: Cys52 ↔ Ser49 (forms S-(2-aminovinyl)-D-cysteine)[6]
Experimental Protocols
The elucidation of this compound's structure and genetic basis involved a combination of biochemical and molecular biology techniques.
Isolation and Purification of this compound
The protocol for isolating this compound from the culture filtrate of Staphylococcus epidermidis Tü 3298 is as follows:
-
Adsorption: The culture filtrate is passed through an Amberlite XAD-8 resin column, to which the peptide adsorbs.[5]
-
Initial Chromatography: The adsorbed basic peptide is eluted and then chromatographed on a Sephadex LH-20 column.[5]
-
Purification to Homogeneity: Final purification is achieved using multiplicative counter-current distribution in two sequential systems: one acidic and one neutral, to yield the pure heneicosapeptide amide.[5]
Sequence Elucidation
A multi-step approach was employed to determine the complex, modified amino acid sequence:
-
Enzymatic Digestion: The purified peptide is subjected to tryptic digestion. This cleaves the peptide into a soluble N-terminal fragment (residues 1-13) and an insoluble C-terminal fragment (residues 15-21), each containing two sulfide (B99878) rings.[5]
-
Desulfurization: To analyze the underlying standard amino acid sequence, the thioether bridges are broken by desulfurization using Raney nickel.[5]
-
Sequencing and Mass Spectrometry: The fragments are then analyzed using a combination of techniques including enzymatic and acidolytic degradations, gas-phase sequencing for amino acid order, and Fast Atom Bombardment (FAB) and Field-Desorption Mass Spectrometry (FD-MS) to determine the mass and identify modifications.[5]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the final three-dimensional structure and the stereochemistry of the modified residues.[5]
Genetic Analysis of the epi Locus
The genetic basis for this compound production was determined through the following steps:
-
Plasmid Identification: The structural gene epiA, which codes for the this compound prepeptide, was identified on a 54-kilobase plasmid (pTü32) within S. epidermidis.[2][6]
-
Gene Cloning and Sequencing: A 13.5-kb region of the plasmid DNA adjacent to the epiA gene was subcloned.[8] DNA sequencing of this region revealed the open reading frames for the modification enzymes (epiB, epiC, epiD), processing and transport machinery (epiP, epiT, epiH), and immunity proteins (epiF, epiE, epiG).[8][9]
Visualized Pathways
Biosynthesis of this compound
The production of mature this compound is a multi-step process involving ribosomal synthesis followed by a series of enzymatic modifications and transport. This workflow is encoded by the epi gene cluster.
Caption: Workflow for the ribosomal synthesis and post-translational modification of this compound.
Mechanism of Action
This compound exhibits a dual mechanism of action against Gram-positive bacteria, targeting both the cell membrane and cell wall synthesis.[10][11] This dual action contributes to its high potency.[10]
Caption: Dual mechanism of action of this compound targeting Lipid II and the cell membrane.
References
- 1. This compound | C98H141N25O23S4 | CID 70698381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: sequencing of a heterodetic tetracyclic 21-peptide amide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
The Epidermin Gene Cluster: An In-depth Technical Guide to its Organization and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin (B1255880) is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by certain strains of Staphylococcus epidermidis. It exhibits potent antimicrobial activity against a range of Gram-positive bacteria, making its biosynthetic and regulatory pathways a subject of significant interest for the development of novel antibiotics. The genetic determinants for this compound production are located on a large plasmid and are organized into a sophisticated gene cluster. This technical guide provides a comprehensive overview of the organization of the this compound gene cluster and the intricate regulatory networks that govern its expression.
Data Presentation: The this compound Gene Cluster
The genes responsible for this compound biosynthesis, regulation, immunity, and transport are typically located on a large plasmid, such as the 54-kb pTü32 or the 64.4-kb pEpi56.[1][2] These genes are organized into distinct operons, facilitating coordinated expression. The following table summarizes the key genes involved in the this compound biosynthetic pathway, including their function, size, and the molecular weight of their protein products where available.
| Gene | Function | Protein Size (Amino Acids) | Protein Molecular Weight (kDa) | Operon |
| epiA | Precursor peptide of this compound | 52 | ~5.6 (pre-peptide), 2.2 (mature) | epiABCD |
| epiB | Dehydratase | 988 | ~112 | epiABCD |
| epiC | Cyclase | 433 | ~49 | epiABCD |
| epiD | Oxidative decarboxylase | 181 | ~20 | epiABCD |
| epiP | Serine protease (Leader peptide cleavage) | 316 | ~34 | epiQP |
| epiQ | Transcriptional activator | 224 | ~26 | epiQP |
| epiH | Putative transporter component | - | - | - |
| epiT | ABC transporter (Export) | - | - | - |
| epiF | ABC transporter (Immunity) | 231[3] | 25.9[3] | epiFEG |
| epiE | ABC transporter (Immunity) | 255[3] | 29.0[3] | epiFEG |
| epiG | ABC transporter (Immunity) | 230[3] | 26.8[3] | epiFEG |
Gene Cluster Organization and Regulation
The this compound gene cluster is meticulously organized into at least three transcriptional units: the epiABCD operon responsible for the biosynthesis of the modified pre-epidermin, the epiQP operon involved in regulation and processing, and the epiFEG operon conferring immunity to the producing cell.[3]
Biosynthesis Operon: epiABCD
The biosynthesis of this compound begins with the ribosomal synthesis of the precursor peptide, EpiA. This prepeptide consists of an N-terminal leader sequence and a C-terminal propeptide region. The subsequent post-translational modifications are carried out by the enzymes encoded by epiB, epiC, and epiD. EpiB is a dehydratase that converts serine and threonine residues in the propeptide region to dehydroalanine (B155165) and dehydrobutyrine, respectively. EpiC, a cyclase, then catalyzes the addition of cysteine thiol groups to these dehydrated residues, forming the characteristic thioether cross-links (lanthionine and methyllanthionine). Finally, EpiD, a flavin-dependent oxidoreductase, is responsible for the oxidative decarboxylation of the C-terminal cysteine, a hallmark of this compound.
Regulatory and Processing Operon: epiQP
The epiQP operon plays a crucial role in controlling the expression of the this compound gene cluster and in the maturation of the this compound precursor. EpiQ is a transcriptional activator that positively regulates the expression of the epiA and epiF promoters.[4] EpiP is a serine protease that cleaves the leader peptide from the modified pre-epidermin, leading to the release of the mature, active this compound.
Immunity Operon: epiFEG
To protect itself from the antimicrobial action of this compound, the producing strain employs an immunity system encoded by the epiFEG operon. These genes encode an ABC transporter complex, with EpiF being the ATP-binding cassette and EpiE and EpiG forming the transmembrane domains.[3] This transporter is believed to actively pump this compound away from the cell membrane, thus preventing pore formation and subsequent cell death.
Quorum Sensing Regulation via the agr System
In addition to the dedicated regulator EpiQ, the production of this compound is also modulated by the global accessory gene regulator (agr) quorum-sensing system. The agr system does not appear to directly influence the transcription of the this compound biosynthetic genes. Instead, it controls the activity of the processing protease EpiP at a post-transcriptional level, thereby regulating the final activation step of this compound.
Experimental Protocols
The study of the this compound gene cluster has employed a variety of molecular biology techniques. Below are generalized protocols for key experiments cited in the literature.
Gene Knockout and Complementation
Objective: To determine the function of a specific gene by deleting it from the genome and then reintroducing it on a plasmid to restore function.
Protocol:
-
Construct a knockout vector: Clone fragments of the DNA flanking the target gene into a suicide or temperature-sensitive shuttle vector containing a selectable marker.
-
Transformation: Introduce the knockout vector into S. epidermidis via electroporation.[1][5][6]
-
Homologous Recombination: Select for single-crossover and then double-crossover events to achieve allelic replacement of the target gene with the selectable marker.
-
Verification: Confirm the gene knockout by PCR, Southern blotting, and phenotypic analysis.
-
Complementation: Clone the wild-type gene into a compatible expression vector and introduce it into the knockout mutant.
-
Functional Analysis: Assess the restoration of the wild-type phenotype (e.g., this compound production, immunity).
Heterologous Expression in Staphylococcus carnosus
Objective: To express this compound genes in a non-native host to study their function in a clean genetic background.
Protocol:
-
Vector Construction: Clone the this compound gene or operon of interest into a staphylococcal expression vector under the control of an inducible or constitutive promoter.[7][8]
-
Transformation: Introduce the expression vector into S. carnosus protoplasts or by electroporation.[9]
-
Induction of Expression: If using an inducible promoter, add the appropriate inducer (e.g., xylose for the PxylA promoter) to the culture medium.
-
Analysis of Gene Product: Detect the expressed protein by Western blotting or assess its function through enzymatic assays or antimicrobial activity tests.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To investigate the binding of a regulatory protein (e.g., EpiQ) to a specific DNA sequence (e.g., the epiA promoter).[10][11][12]
Protocol:
-
Probe Preparation: Synthesize and label a short DNA fragment containing the putative binding site with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Protein Extraction or Purification: Obtain a crude cell extract or purified recombinant protein containing the DNA-binding protein of interest.
-
Binding Reaction: Incubate the labeled DNA probe with the protein extract or purified protein in a suitable binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a native polyacrylamide gel.
-
Detection: Visualize the labeled DNA by autoradiography or imaging of the non-radioactive tag. A "shifted" band indicates the formation of a protein-DNA complex.
Reverse Transcription Quantitative PCR (RT-qPCR)
Objective: To quantify the expression levels of specific this compound genes under different conditions.[13][14][15]
Protocol:
-
RNA Isolation: Extract total RNA from S. epidermidis cultures grown under the desired experimental conditions.
-
DNase Treatment: Remove any contaminating genomic DNA by treating the RNA samples with DNase I.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase and gene-specific or random primers.[16]
-
Quantitative PCR: Perform PCR using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a labeled probe (e.g., TaqMan).
-
Data Analysis: Determine the relative or absolute expression levels of the target genes by comparing the amplification kinetics to those of a reference gene and/or a standard curve.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To identify the genome-wide binding sites of a DNA-binding protein, such as a transcriptional regulator.[17][18][19]
Protocol:
-
Cross-linking: Treat S. epidermidis cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment, which represent the binding sites of the target protein.
Mandatory Visualizations
Caption: Organization of the this compound Gene Cluster into functional operons.
References
- 1. static.igem.org [static.igem.org]
- 2. Staphylococcus carnosus: from starter culture to protein engineering platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and function of epigen, the last EGFR ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method for Preparation and Electroporation of S. aureus and S. epidermidis [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of the S. aureus hysA gene in S. carnosus from a modified E. coli-staphylococcal shuttle vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning and expression of various staphylococcal genes encoding urease in Staphylococcus carnosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staphylococcus carnosus - Wikipedia [en.wikipedia.org]
- 10. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 11. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 12. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 13. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing a qPCR gene expression quantification assay for S. epidermidis biofilms: a comparison between commercial kits and a customized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Expression of Staphylococcus epidermidis Housekeeping Genes with Taqman Quantitative PCR during In Vitro Growth and under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Defining Bacterial Regulons Using ChIP-seq Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis and Post-Translational Modification of Epidermin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin (B1255880) is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the class I lantibiotics. Produced by Staphylococcus epidermidis, it exhibits potent antimicrobial activity against a range of Gram-positive bacteria. Its complex structure, featuring unusual amino acids such as lanthionine (B1674491), 3-methyllanthionine, dehydroalanine (B155165), and S-(2-aminovinyl)-D-cysteine, is the result of a fascinating and intricate biosynthetic pathway. This guide provides a detailed technical overview of the genetic and enzymatic machinery responsible for the transformation of a simple precursor peptide into the mature, biologically active this compound. Understanding this pathway is crucial for the potential bioengineering of novel antibiotics and therapeutics.
Genetic Organization of the this compound Biosynthetic Gene Cluster
The genetic determinants for this compound production are located on a large plasmid (approximately 54 kb) in Staphylococcus epidermidis. The core biosynthetic genes are organized in a cluster, often referred to as the epi gene cluster. This cluster contains the structural gene for the precursor peptide, as well as genes encoding the enzymes required for its modification, processing, and transport, in addition to regulatory and immunity functions.
Table 1: Key Genes in the this compound Biosynthetic Cluster and Their Functions
| Gene | Protein | Function |
| epiA | EpiA | Precursor peptide |
| epiB | EpiB | Dehydratase |
| epiC | EpiC | Cyclase |
| epiD | EpiD | Oxidative decarboxylase |
| epiP | EpiP | Serine protease (Leader peptide cleavage) |
| epiQ | EpiQ | Transcriptional activator |
| epiFEG | EpiF, EpiE, EpiG | Immunity proteins |
| epiH/T | EpiH/T | ABC transporter (Export) |
The Biosynthetic Pathway: From Precursor Peptide to Mature this compound
The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, EpiA. This precursor then undergoes a series of enzymatic modifications to yield the mature, tetracyclic antibiotic.
Synthesis of the Precursor Peptide (EpiA)
The journey to mature this compound begins with the translation of the epiA gene into a 52-amino acid precursor peptide.[1] This prepeptide consists of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide, which is the scaffold for the final this compound molecule.[1]
Table 2: Properties of the EpiA Precursor Peptide and Mature this compound
| Peptide | Number of Amino Acids | Sequence | Theoretical Molecular Weight (Da) |
| EpiA Precursor | 52 | MEAVKEKNDLFNLDVKVNAKESNDSGAEPRIASKFICTPGCAKTGSFNSYCC[2] | 5632[2] |
| Mature this compound | 22 | IASKFICTPGCAKTGSFNSYCC | 2165.58[3][4] |
Post-Translational Modifications: A Symphony of Enzymes
The conversion of the linear EpiA propeptide into the complex structure of mature this compound is orchestrated by a suite of dedicated enzymes encoded by the epi gene cluster.
The first modification step is the dehydration of specific serine and threonine residues within the EpiA propeptide, a reaction catalyzed by the dehydratase EpiB.[5] This enzymatic process eliminates a water molecule from each targeted serine and threonine, converting them into dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[6]
Table 3: Mass Changes Associated with Post-Translational Modifications
| Modification | Amino Acid(s) Involved | Mass Change (Da) |
| Dehydration | Serine or Threonine | -18 |
| Lanthionine/Methyllanthionine Formation | Dehydroalanine/Dehydrobutyrine + Cysteine | 0 (net) |
| Oxidative Decarboxylation of C-terminal Cysteine | Cysteine | -44 to -46[7] |
Following dehydration, the cyclase EpiC catalyzes the formation of thioether cross-links. This is achieved through a Michael-type addition of the thiol groups of cysteine residues to the newly formed dehydroamino acids (Dha and Dhb).[6] This intramolecular cyclization results in the formation of the characteristic lanthionine (Ala-S-Ala) and 3-methyllanthionine (Abu-S-Ala) rings that define this compound as a lantibiotic.
A key and unusual modification in this compound biosynthesis is the oxidative decarboxylation of the C-terminal cysteine residue, a reaction catalyzed by the flavoprotein EpiD.[7] This enzymatic step results in the formation of the unique S-[(Z)-2-aminovinyl]-D-cysteine structure at the C-terminus of the peptide.[7] This modification involves a decrease in mass of approximately 44-46 Da.[7]
Leader Peptide Cleavage by EpiP
Once the propeptide region has been fully modified, the N-terminal leader peptide is proteolytically removed. This crucial step is carried out by the serine protease EpiP, which recognizes and cleaves a specific site between the leader and the modified core peptide.[8]
Export
The final step in the biosynthesis pathway is the export of the mature this compound molecule out of the producer cell. This is facilitated by an ABC transporter system, encoded by the epiH and epiT genes.
Visualization of the this compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
Heterologous Expression and Purification of EpiA Precursor Peptide
This protocol describes the expression of a maltose-binding protein (MBP)-EpiA fusion protein in E. coli and its subsequent purification.[9]
1. Plasmid Construction:
-
The epiA gene is cloned into an E. coli expression vector, such as pMAL, to create an in-frame fusion with the malE gene, which encodes MBP.
2. Transformation and Expression:
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Protein expression is induced by the addition of IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.3 mM. The culture is then incubated for a further 3-4 hours at 30°C.
3. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).
-
The cells are lysed by sonication on ice.
-
The cell lysate is centrifuged to pellet cellular debris.
-
The supernatant containing the soluble MBP-EpiA fusion protein is loaded onto an amylose (B160209) resin column pre-equilibrated with lysis buffer.
-
The column is washed with several volumes of lysis buffer to remove unbound proteins.
-
The MBP-EpiA fusion protein is eluted from the column using lysis buffer containing 10 mM maltose.
4. Cleavage of the Fusion Tag and Final Purification:
-
The eluted fusion protein is dialyzed against a cleavage buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM CaCl2).
-
The fusion tag is cleaved by the addition of a site-specific protease, such as Factor Xa, and incubation at room temperature.
-
The cleaved sample is passed back over the amylose resin to bind the free MBP.
-
The flow-through containing the purified EpiA precursor peptide is collected.
-
The purity of the EpiA peptide is assessed by SDS-PAGE and its identity confirmed by mass spectrometry.
Caption: Workflow for the purification of EpiA.
In Vitro Enzyme Assays
1. Dehydratase (EpiB) Activity Assay (Representative Protocol):
-
The assay mixture contains purified EpiA precursor peptide, purified EpiB, ATP, and a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2).
-
The reaction is incubated at 30°C for a defined period.
-
The reaction is stopped by the addition of an equal volume of acetonitrile (B52724) or by heating.
-
The products are analyzed by mass spectrometry to detect the mass loss corresponding to the dehydration of serine and/or threonine residues (-18 Da per dehydration event).
2. Oxidative Decarboxylase (EpiD) Activity Assay:
-
The assay mixture contains purified EpiA precursor peptide (or a modified intermediate), purified EpiD, and a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5).
-
The reaction is incubated at 37°C.
-
The reaction is monitored by reverse-phase HPLC, and the products are collected.
-
The collected fractions are analyzed by mass spectrometry to detect the mass loss of approximately 44-46 Da, indicative of oxidative decarboxylation.[7]
3. Leader Peptide Cleavage (EpiP) Assay:
-
The assay mixture contains purified, fully modified EpiA precursor peptide, purified EpiP, and a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0).
-
The reaction is incubated at 37°C.
-
The reaction is stopped at various time points by the addition of a protease inhibitor or by heat inactivation.
-
The cleavage products (mature this compound and the leader peptide) are separated by reverse-phase HPLC and identified by mass spectrometry.
Mass Spectrometry Analysis of this compound and its Precursors
-
Sample Preparation: Purified peptides are desalted using C18 ZipTips or a similar method.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used.
-
Analysis:
-
The molecular weights of the precursor peptide and its modified forms are determined to track the progress of the biosynthetic pathway.
-
Tandem mass spectrometry (MS/MS) can be used to sequence the peptides and pinpoint the locations of modifications.
-
Conclusion
The biosynthesis of this compound is a remarkable example of how nature creates complex, biologically active molecules from simple ribosomal templates. The coordinated action of the Epi enzymes transforms the EpiA precursor peptide through a series of precise post-translational modifications. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, not only sheds light on the fundamental principles of RiPP biosynthesis but also provides a foundation for the rational design and engineering of novel lantibiotics with improved therapeutic properties. The continued exploration of such biosynthetic pathways holds immense promise for the discovery and development of next-generation antimicrobial agents.
References
- 1. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C98H141N25O23S4 | CID 70698381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Serine protease EpiP from Staphylococcus epidermidis catalyzes the processing of the this compound precursor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of EpiA, the peptide substrate for post-translational modifications involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of Epidermin on Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epidermin (B1255880), a member of the type-A lantibiotic family of antimicrobial peptides, exhibits potent bactericidal activity against a range of Gram-positive bacteria. Produced by Staphylococcus epidermidis, its efficacy stems from a sophisticated dual mechanism of action that targets fundamental processes of bacterial cell survival: cell wall biosynthesis and membrane integrity. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound's action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Introduction
Lantibiotics are ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues, which form intramolecular thioether bridges.[1] These structural features confer significant stability to the peptides.[2] this compound, a 22-amino acid peptide, is a notable example, sharing structural and functional similarities with the well-studied lantibiotic nisin.[3][4] Its primary mode of action involves a targeted attack on the bacterial cell envelope, making it a subject of interest for the development of novel antimicrobial agents, particularly in the face of rising antibiotic resistance.
Core Mechanism of Action: A Two-Pronged Assault
This compound's bactericidal activity is not attributed to a single event but rather a coordinated, two-step process that ultimately leads to cell death. This dual mechanism involves:
-
Inhibition of Cell Wall Synthesis: this compound specifically targets and binds to Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[5][6]
-
Pore Formation: Following the binding to Lipid II, this compound molecules oligomerize and insert into the cytoplasmic membrane, forming pores that disrupt the membrane potential and lead to the leakage of essential cellular components.[5][6]
The Critical Role of Lipid II: A Docking Molecule for this compound
Lipid II is a membrane-anchored precursor that transports peptidoglycan subunits from the cytoplasm to the exterior of the cell for incorporation into the growing cell wall.[7] this compound utilizes Lipid II as a high-affinity docking molecule, a feature shared with other type-A lantibiotics like nisin.[5][7] This interaction is highly specific; studies have shown that the presence of Lipid II in artificial liposomes makes them significantly more susceptible to this compound-induced leakage.[5] The binding of this compound to Lipid II effectively sequesters this essential precursor, thereby halting the peptidoglycan synthesis pathway.[3][6] This inhibition of cell wall construction weakens the structural integrity of the bacterium, rendering it vulnerable to osmotic stress.
From Binding to Perforation: The Formation of Transmembrane Pores
The interaction between this compound and Lipid II is the prelude to the second, and more immediately lethal, stage of its action: pore formation. The binding event is thought to induce a conformational change in this compound, facilitating its insertion into the cell membrane.[8] Multiple this compound-Lipid II complexes then aggregate to form a transmembrane pore.[8] This pore allows for the uncontrolled efflux of ions and small molecules, such as ATP, from the cytoplasm, leading to a rapid dissipation of the membrane potential and ultimately, cell death.[5]
Quantitative Efficacy of this compound
The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes reported MIC values for this compound and the closely related lantibiotic, gallidermin, against various bacterial strains.
| Lantibiotic | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Gallidermin | Staphylococcus aureus | 4 - 8 | 2 - 4 | [6] |
| Gallidermin | Staphylococcus epidermidis | 4 - 8 | 2 - 4 | [6] |
| Gallidermin | Staphylococcus carnosus | ~0.3 | ~0.15 | [6] |
| Gallidermin | Staphylococcus simulans | ~0.3 | ~0.15 | [6] |
| Gallidermin | Methicillin-resistant S. aureus (MRSA) | 1.56 | - | [9] |
| Gallidermin | Methicillin-sensitive S. aureus (MSSA) | 12.5 | 5.77 | [10] |
| This compound | Staphylococcus aureus | 36.04 (µL/mL) | - | [11] |
| This compound | Escherichia coli | 13.85 (µL/mL) | - | [11] |
| This compound | Pseudomonas aeruginosa | 19.95 (µL/mL) | - | [11] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a series of key in vitro experiments. The following sections provide detailed methodologies for these assays.
Lipid II Binding Assay via Thin-Layer Chromatography (TLC)
This assay directly visualizes the interaction between this compound and Lipid II.
Principle: Radiolabeled Lipid II is incubated with this compound and the mixture is separated by TLC. If this compound binds to Lipid II, the complex will have a different retention factor (Rf) compared to unbound Lipid II.
Methodology:
-
Preparation of Radiolabeled Lipid II: [¹⁴C]-labeled Lipid II is purified from bacterial cultures (e.g., Micrococcus luteus) grown in the presence of a radiolabeled precursor.
-
Incubation: A defined amount of purified [¹⁴C]-Lipid II is incubated with varying concentrations of this compound in a suitable buffer for a specified time.
-
TLC Separation: The incubation mixture is spotted onto a silica (B1680970) gel TLC plate.
-
Development: The TLC plate is developed using a solvent system such as chloroform:methanol:water:ammonia (88:48:10:1, v/v/v/v).
-
Visualization: The TLC plate is dried and exposed to X-ray film or a phosphorimager to visualize the radiolabeled spots. The formation of a new spot with a lower Rf value compared to the [¹⁴C]-Lipid II control indicates the formation of an this compound-Lipid II complex.
Membrane Permeabilization Assay Using Carboxyfluorescein-Loaded Liposomes
This assay assesses the ability of this compound to form pores in a lipid bilayer.
Principle: Liposomes are loaded with a self-quenching concentration of the fluorescent dye carboxyfluorescein (CF). If this compound forms pores in the liposome (B1194612) membrane, CF will leak out, become diluted, and its fluorescence will increase.
Methodology:
-
Liposome Preparation: Unilamellar liposomes are prepared from a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine and cholesterol, 1:1 molar ratio) with or without the inclusion of a specific molar percentage of purified Lipid II (e.g., 0.1 mol%). The lipids are hydrated in a buffer containing a high concentration of CF (e.g., 50 mM).
-
Removal of External Dye: Unencapsulated CF is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Fluorescence Measurement: The CF-loaded liposomes are placed in a fluorometer cuvette.
-
Addition of this compound: A baseline fluorescence is recorded before the addition of this compound to the liposome suspension.
-
Monitoring Fluorescence: The fluorescence intensity is monitored over time. An increase in fluorescence indicates CF leakage and thus, pore formation.
-
Maximum Leakage Control: At the end of the experiment, a detergent such as Triton X-100 is added to lyse all liposomes and determine the maximum fluorescence signal (100% leakage).
In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay measures the direct impact of this compound on the synthesis of peptidoglycan precursors.
Principle: A bacterial membrane preparation containing the necessary enzymes is used to synthesize Lipid II from radiolabeled precursors in vitro. The inhibition of this synthesis by this compound is quantified.
Methodology:
-
Preparation of Bacterial Membranes: Membrane fractions are isolated from a suitable bacterial strain (e.g., Micrococcus flavus).
-
Reaction Mixture: The reaction is set up in a buffer containing the bacterial membranes, undecaprenyl phosphate (B84403) (C₅₅-P), UDP-N-acetylglucosamine (UDP-GlcNAc), and radiolabeled UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-[¹⁴C]pentapeptide).
-
Incubation with this compound: The reaction is initiated in the presence and absence of varying concentrations of this compound.
-
Extraction of Lipids: After incubation, the lipids, including any synthesized [¹⁴C]-Lipid II, are extracted from the reaction mixture using a solvent system like n-butanol/pyridine acetate.
-
Quantification: The amount of radioactivity in the lipid extract is measured by liquid scintillation counting. A decrease in radioactivity in the presence of this compound indicates inhibition of Lipid II synthesis.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes in this compound's mechanism of action.
References
- 1. youtube.com [youtube.com]
- 2. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, this compound, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Recognition of Lipid II by Lantibiotics: Synthesis and Conformational Studies of Analogues of Nisin and Mutacin Rings A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Cell Wall Precursor Phosphatase Assays Using Thin-layer Chromatography (TLC) and High Pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Fast Assay Based on Carboxyfluorescein-Loaded Liposome for Quantitative DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
Epidermin's Engagement with Lipid II: A Technical Guide to a Potent Antimicrobial Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions between the lantibiotic epidermin (B1255880) and its target, lipid II, a crucial component in bacterial peptidoglycan synthesis. Understanding this interaction is paramount for the development of novel antimicrobial agents that can combat the growing threat of antibiotic resistance. This document provides a comprehensive overview of the mechanism of action, quantitative data on this compound's efficacy, detailed experimental protocols for studying its activity, and visual representations of the key pathways involved.
The Dual Threat: this compound's Mechanism of Action
This compound, a tetracyclic 21-amino-acid peptide produced by Staphylococcus epidermidis, exhibits potent bactericidal activity against a range of Gram-positive bacteria.[1][2] Its efficacy stems from a dual mechanism of action that ultimately disrupts the integrity of the bacterial cell wall.[3][4]
-
Inhibition of Peptidoglycan Synthesis: The primary mode of action involves the specific recognition and binding of lipid II, the essential precursor for peptidoglycan synthesis.[4][5] By sequestering lipid II, this compound effectively halts the transglycosylation step of cell wall construction, leading to a cessation of bacterial growth.[4] The N-terminal region of this compound, featuring a characteristic double-ring system, is responsible for this high-affinity interaction with the pyrophosphate moiety of lipid II.[3][6]
-
Pore Formation: In addition to inhibiting cell wall synthesis, the binding of this compound to lipid II can facilitate the formation of pores in the bacterial cytoplasmic membrane.[3][5][7] This pore formation leads to the dissipation of the membrane potential and leakage of essential ions, such as potassium, ultimately contributing to cell death.[3] However, the extent of pore formation can be dependent on factors like membrane thickness and the specific bacterial strain.[3][8] In some cases, the inhibition of peptidoglycan synthesis alone is sufficient for the potent bactericidal effect of this compound.[3]
Quantitative Analysis of this compound's Activity
The antimicrobial efficacy of this compound has been quantified through various in vitro assays. The following table summarizes key quantitative data, providing a comparative overview of its activity against different bacterial strains and in various experimental settings.
| Parameter | Organism/System | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Micrococcus flavus DSM 1790 | 0.002 µM | [9] |
| Staphylococcus simulans 22 | 0.005 µM | [9] | |
| Lactococcus lactis subsp. cremoris HP | 0.002 µM | [9] | |
| Inhibition of in vitro Lipid II Synthesis | Micrococcus flavus membranes | ~50% inhibition at 1:1 molar ratio (this compound:C55-P) | [3][10] |
| Pore Formation (Marker Release) | Phosphatidylcholine/cholesterol liposomes with 0.1 mol% lipid II | Rapid marker release at 0.01 mol% this compound | [11] |
| Potassium Release (Intact Cells) | Micrococcus flavus DSM 1790 | Significant K+ release at 50 nM | [3] |
| Staphylococcus simulans 22 | Moderate K+ release at 500 nM | [3] | |
| Lactococcus lactis HP | No significant K+ release | [3] |
Visualizing the Interaction and Inhibition
To elucidate the complex molecular processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and interactions.
This compound's Interaction with Lipid II and Subsequent Inhibition
References
- 1. Lipid II - Wikipedia [en.wikipedia.org]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. genophore.com [genophore.com]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, this compound, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of lipid-bound peptidoglycan precursors in the formation of pores by nisin, this compound and other lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of the Epidermin peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin (B1255880) is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by certain strains of Staphylococcus epidermidis. It belongs to the class of type A lantibiotics, which are characterized by their elongated, screw-shaped structure and their potent antimicrobial activity against a broad spectrum of Gram-positive bacteria. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visual representation of its biosynthesis and mechanism of action.
Physical and Chemical Properties of this compound
This compound is a tetracyclic polypeptide composed of 22 amino acid residues. Its unique structure is a result of extensive post-translational modifications, including the formation of lanthionine (B1674491) and 3-methyllanthionine bridges, as well as a C-terminal S-(2-aminovinyl)-D-cysteine.[1] These modifications are crucial for its biological activity.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 2164.5 g/mol | [1] |
| Molecular Formula | C98H141N25O23S4 | [1] |
| Number of Amino Acids | 22 | [2] |
| Structure | Tetracyclic peptide with lanthionine, 3-methyllanthionine, and a C-terminal S-(2-aminovinyl)-D-cysteine | [1] |
| Isoelectric Point (pI) | Basic (Calculated) | |
| Solubility | Soluble in aqueous solutions, particularly at acidic pH | |
| Appearance | White to off-white powder |
Table 2: Amino Acid Composition of Pre-epidermin (EpiA)
The mature this compound peptide is derived from a 52-amino acid precursor peptide known as EpiA.[2]
| Amino Acid | Count in Pre-epidermin (EpiA) |
| Alanine (Ala) | 6 |
| Arginine (Arg) | 1 |
| Asparagine (Asn) | 1 |
| Aspartic acid (Asp) | 1 |
| Cysteine (Cys) | 4 |
| Glutamine (Gln) | 1 |
| Glutamic acid (Glu) | 2 |
| Glycine (Gly) | 4 |
| Histidine (His) | 1 |
| Isoleucine (Ile) | 4 |
| Leucine (Leu) | 4 |
| Lysine (Lys) | 3 |
| Methionine (Met) | 1 |
| Phenylalanine (Phe) | 2 |
| Proline (Pro) | 2 |
| Serine (Ser) | 5 |
| Threonine (Thr) | 4 |
| Tryptophan (Trp) | 0 |
| Tyrosine (Tyr) | 1 |
| Valine (Val) | 5 |
Experimental Protocols
Purification of this compound
This protocol is a composite of established methods for the isolation and purification of this compound from Staphylococcus epidermidis culture.[3][4]
Materials:
-
Staphylococcus epidermidis strain producing this compound
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth
-
Cation exchange resin (e.g., Macro-Prep CM)
-
Ammonium (B1175870) acetate (B1210297) buffer (25 mM, pH 7.5)
-
Acetic acid (5%)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Centrifuge and sterile tubes
Procedure:
-
Cultivation: Inoculate the this compound-producing S. epidermidis strain into TSB or BHI broth and incubate at 37°C for 18-24 hours with agitation.
-
Harvesting: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Cation Exchange Chromatography (Initial Capture):
-
To the supernatant, add cation exchange resin and stir gently overnight at 4°C.
-
Pack the resin into a column and wash with 25 mM ammonium acetate buffer (pH 7.5) to remove unbound proteins.
-
Elute the bound this compound with 5% acetic acid. Collect fractions.
-
-
Ammonium Sulfate (B86663) Precipitation (Optional Concentration Step):
-
To the eluted fractions, slowly add ammonium sulfate to a final saturation of 60-70% while stirring at 4°C.
-
Allow precipitation to occur overnight at 4°C.
-
Centrifuge at 10,000 x g for 20 minutes to collect the precipitate.
-
Resuspend the pellet in a minimal volume of deionized water.
-
-
Reverse-Phase HPLC (Final Purification):
-
Acidify the sample with TFA to a final concentration of 0.1%.
-
Inject the sample onto a C18 RP-HPLC column equilibrated with 0.1% TFA in water.
-
Elute with a linear gradient of acetonitrile (containing 0.1% TFA) from 5% to 60% over 60 minutes.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the this compound peak.
-
-
Verification: Confirm the purity and identity of the purified this compound by mass spectrometry.
Mass Spectrometry Analysis of this compound
This protocol outlines the general steps for the characterization of purified this compound using electrospray ionization mass spectrometry (ESI-MS).[3]
Materials:
-
Purified this compound sample
-
Mass spectrometer with ESI source (e.g., LTQ Orbitrap)
-
Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Dissolve the purified, lyophilized this compound in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
-
Mass Spectrometer Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the instrument to positive ion mode.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, and gas flow rates) for optimal ionization of the peptide.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the full scan mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion of this compound (e.g., m/z 500-2500).
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the molecular ion peak(s) corresponding to the different charge states of this compound.
-
Deconvolute the spectrum to determine the average molecular weight of the peptide. The expected monoisotopic mass is approximately 2163.95 Da.[3]
-
Antibacterial Activity Assay (Agar Well Diffusion Method)
This protocol describes a standard method to determine the antimicrobial activity of purified this compound.[5][6]
Materials:
-
Purified this compound
-
Indicator strain (e.g., Micrococcus luteus, Staphylococcus aureus)
-
Tryptic Soy Agar (B569324) (TSA) or Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Indicator Strain Preparation: Prepare a fresh overnight culture of the indicator strain in a suitable broth. Adjust the turbidity to 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the surface of a TSA or MHA plate with the prepared indicator strain suspension.
-
Well Creation: Create wells in the agar using a sterile cork borer or a sterile pipette tip (e.g., 6 mm in diameter).
-
Sample Application:
-
Prepare serial dilutions of the purified this compound in sterile water or a suitable buffer.
-
Add a fixed volume (e.g., 50 µL) of each dilution to a separate well.
-
Include a negative control (buffer or water) and a positive control (a known antibiotic) in separate wells.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Result Analysis: Measure the diameter of the zone of inhibition (clear zone around the well where bacterial growth is inhibited) for each concentration of this compound. A larger zone of inhibition indicates higher antimicrobial activity.
Signaling Pathways and Mechanisms
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic modifications of the precursor peptide, EpiA. The genes responsible for this process are typically located on a plasmid and are organized in an operon.[1]
Caption: The biosynthesis of this compound from the precursor peptide EpiA.
Mechanism of Action of this compound
This compound exerts its antimicrobial effect by disrupting the bacterial cell membrane and inhibiting cell wall biosynthesis.[7]
Caption: The dual mechanism of action of this compound against Gram-positive bacteria.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neptjournal.com [neptjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Analysis of Epidermin's Lanthionine (B1674491) Rings
Introduction
This compound (B1255880) is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the class of type A lantibiotics.[1][2] Produced by Staphylococcus epidermidis, it exhibits potent antimicrobial activity against a range of Gram-positive bacteria.[2][3] The defining structural features of this compound, and lantibiotics in general, are the thioether cross-links known as lanthionine (Lan) and methyllanthionine (MeLan) rings.[1][3][4] These rings are crucial for the peptide's conformational stability, resistance to proteolysis, and biological activity.[1][5] This guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound's complex, tetracyclic architecture, with a focus on its lanthionine rings.
1. Structural and Physicochemical Characteristics
This compound is a 21-amino-acid peptide amide with a complex, heterodetic tetracyclic structure.[6][7] Its biosynthesis originates from a 52-amino-acid precursor peptide, pre-epidermin, encoded by the epiA gene.[6] Post-translational modifications, including dehydration of serine and threonine residues and subsequent cyclization with cysteine residues, lead to the formation of its characteristic thioether bridges.[1][4] The final structure contains one lanthionine ring, two methyllanthionine rings, and a unique C-terminal S-(2-aminovinyl)-D-cysteine ring resulting from the oxidative decarboxylation of the C-terminal cysteine.[2][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉₈H₁₄₁N₂₅O₂₃S₄ | [2] |
| Molecular Weight | ~2165.6 g/mol | [2][9] |
| Amino Acid Residues | 21 | [6] |
| Number of Sulfide Rings | 4 | [6] |
| Precursor Peptide | 52 amino acids (Pre-epidermin) | [6] |
| Producing Organism | Staphylococcus epidermidis | [3][4] |
Table 2: Lanthionine and Modified Residues in this compound
| Ring/Modification | Constituent Amino Acids | Resulting Structure |
| Ring A | Dha + Cys | meso-Lanthionine |
| Ring B | Dhb + Cys | (2S,3S, 6R)-3-Methyllanthionine |
| Ring C | Dha + Cys | meso-Lanthionine |
| Ring D | Dha + Cys (C-terminal) | S-(2-aminovinyl)-D-cysteine |
Data synthesized from multiple sources describing lantibiotic structures.[2][3][7]
2. Experimental Protocols for Structural Analysis
The complete structural elucidation of this compound requires a combination of biochemical, analytical, and spectroscopic techniques.
2.1. Purification of this compound
-
Source: Culture supernatant of Staphylococcus epidermidis Tü 3298.[7]
-
Initial Isolation: Adsorption of the peptide from the culture filtrate onto an Amberlite XAD-8 resin.[7]
-
Chromatography: The isolated peptide is then subjected to chromatography on a Sephadex LH-20 column.[7]
-
Final Purification: Homogeneity is achieved through multiplicative counter-current distribution techniques.[7]
2.2. Primary Structure and Ring Linkage Determination
A multi-pronged approach is necessary to determine the sequence and connectivity of the thioether rings.
-
Enzymatic Digestion: The purified peptide is digested with trypsin, which cleaves it into smaller, more manageable fragments for analysis.[7] For this compound, this yields an N-terminal fragment (residues 1-13) and a C-terminal fragment (residues 15-21).[7]
-
Mass Spectrometry (MS):
-
Protocol: Fast-atom bombardment (FAB-MS) and field-desorption mass spectrometry are used to determine the precise molecular weights of the intact peptide and its fragments.[7] Ion spray mass spectrometry is employed to monitor enzymatic reactions and identify post-translational modifications by observing specific mass losses, such as a 46 Da decrease corresponding to oxidative decarboxylation.[10][11]
-
Data Interpretation: The mass data confirms the presence of modifications and helps to piece together the fragments.
-
Table 3: Key Mass Spectrometry Observations in Lantibiotic Analysis
| Observation | Mass Change | Implication | Reference |
| Dehydration | -18 Da per Ser/Thr | Formation of Dehydroalanine/Dehydrobutyrine | [10] |
| Oxidative Decarboxylation | -46 Da | Formation of C-terminal S-aminovinyl-cysteine | [10][11] |
| Ethanethiol Addition | +62 Da per dehydro residue | Confirmation of uncyclized dehydroamino acids | [8] |
-
Gas-Phase Sequencing (Edman Degradation): This technique is used to determine the amino acid sequence of the peptide fragments.[7]
-
Desulfurization:
-
Protocol: Treatment of the peptide fragments with Raney nickel cleaves the thioether bonds of the lanthionine rings.[7]
-
Purpose: This process linearizes the peptide fragments, making them amenable to standard sequencing techniques and helping to identify the original positions of the serine, threonine, and cysteine residues that formed the rings.
-
2.3. Stereochemistry Determination: Advanced Marfey's Analysis
Determining the precise stereochemistry of the lanthionine and methyllanthionine residues is critical. Advanced Marfey's analysis is a robust method for this purpose.[12][13][14][15]
-
Acid Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids using strong acid (e.g., 6M HCl).[12][15]
-
Derivatization: The amino groups of the hydrolyzed amino acids are derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) or its variants like L-FDLA.[12][15] This reaction forms diastereomeric derivatives.[12][16]
-
LC-MS Analysis: The resulting diastereomers are separated and detected using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS or LC-MS).[12][13][14]
-
Comparison to Standards: The elution times of the derivatized amino acids from the sample are compared to those of synthetic standards of known stereochemistry to assign the configuration (e.g., D- or L-) at each chiral center.[12] This method is highly sensitive, requiring as little as 0.05 mg of peptide.[12][14][15]
2.4. Three-Dimensional Structure Determination
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Two-dimensional NMR techniques (e.g., COSY, TOCSY, NOESY) are performed on the purified this compound in solution.[7][17]
-
Purpose: NMR is the primary method for determining the three-dimensional solution structure of peptides like this compound.[3] It provides information on through-bond and through-space proton connectivities, allowing for the calculation of a family of structures consistent with the experimental data. This reveals the peptide's overall fold, which for this compound is an amphiphilic, screw-shaped molecule.[3]
-
-
X-ray Crystallography:
-
Protocol: This technique requires the formation of high-quality crystals of the peptide.[18] The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[18][19] Computational methods are used to process the diffraction data and generate an electron density map, into which the atomic model of the peptide is built and refined.[18][19]
-
Purpose: While no complete crystal structure for this compound is cited in the provided results, crystallography is a gold-standard method for obtaining high-resolution atomic structures of biomolecules.
-
3. Visualizing Workflows and Pathways
dot
Caption: Overall workflow for the structural analysis of this compound.
dot
Caption: Biosynthesis pathway of this compound's lanthionine rings.
dot
Caption: Logical flow of Marfey's method for stereochemistry.
The structural analysis of this compound's lanthionine rings is a complex undertaking that showcases the power of combining multiple advanced analytical techniques. From initial purification and enzymatic fragmentation to sophisticated mass spectrometry and NMR spectroscopy, each step provides critical pieces of information. Methods like desulfurization and Advanced Marfey's analysis are indispensable for resolving the intricate ring connectivity and stereochemistry, respectively. A thorough understanding of these experimental protocols is essential for researchers in natural product chemistry, antibiotic development, and synthetic biology who seek to study, engineer, or mimic these potent antimicrobial peptides.
References
- 1. Frontiers | A Structural View on the Maturation of Lanthipeptides [frontiersin.org]
- 2. This compound | C98H141N25O23S4 | CID 70698381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mining and Biosynthesis of Bioactive Lanthipeptides From Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: sequencing of a heterodetic tetracyclic 21-peptide amide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Staphylococcin 1580 is identical to the lantibiotic this compound: implications for the nature of bacteriocins from gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectroscopic analysis of a novel enzymatic reaction. Oxidative decarboxylation of the lantibiotic precursor peptide EpiA catalyzed by the flavoprotein EpiD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile Method for Determining Lanthipeptide Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nuclear-magnetic-resonance studies of human epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
The Biological Role of Epidermin in Microbial Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epidermin (B1255880), a ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by Staphylococcus epidermidis, plays a significant role in microbial competition and ecosystem dynamics.[1][2] As a cationic antimicrobial peptide (CAMP), it exhibits potent activity against a broad spectrum of Gram-positive bacteria, including clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Its multifaceted mechanism of action, involving both pore formation and inhibition of cell wall synthesis, makes it a compelling subject for antimicrobial research and drug development.[4][5][6] This technical guide provides an in-depth exploration of the biological role of this compound, its biosynthesis, regulation, and mechanism of action, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development efforts.
Introduction
In the competitive landscape of microbial ecosystems, bacteria have evolved sophisticated strategies for survival and dominance. One such strategy is the production of bacteriocins, which are antimicrobial peptides that inhibit the growth of closely related bacterial species.[7] Lantibiotics, a class of bacteriocins characterized by the presence of lanthionine (B1674491) and methyllanthionine residues, are of particular interest due to their potent antimicrobial activity.[2][3]
This compound, produced by strains of Staphylococcus epidermidis such as Tü3298 and KSE56, was the first lantibiotic to have its structure elucidated and its ribosomal biosynthesis demonstrated.[1][8] It is a 21-amino-acid, tetracyclic peptide that undergoes extensive post-translational modifications.[9] This guide delves into the core aspects of this compound's function and production, providing a technical resource for researchers in microbiology, antimicrobial development, and related fields.
Biological Role in Microbial Ecosystems
The primary biological role of this compound is to provide a competitive advantage to the producing S. epidermidis strain.[10][11] By inhibiting the growth of other Gram-positive bacteria in its vicinity, the producer can secure its niche and access to resources.[12] This is particularly relevant in complex environments like the human skin microbiome, where numerous bacterial species coexist.[13][14][15] S. epidermidis is a common commensal on human skin, and its ability to produce antimicrobial peptides like this compound can contribute to the overall balance of the skin microbiota by preventing the overgrowth of pathogenic bacteria.[16]
Furthermore, the production of this compound has implications for host-pathogen interactions. For instance, this compound-producing S. epidermidis can inhibit the colonization of pathogenic S. aureus.[15] The presence of lantibiotics in the gut microbiome has also been shown to impact the composition and function of the microbial community.[12]
Antimicrobial Activity and Spectrum
This compound exhibits a broad spectrum of activity against Gram-positive bacteria.[1][17] Its targets include various species of Staphylococcus, Streptococcus, and other pathogenic bacteria.[4] The antimicrobial efficacy of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Lantibiotics Against Various Bacterial Strains
| Lantibiotic | Target Organism | MIC (µg/mL) | Reference |
| Gallidermin | S. aureus SA113 | 1x MIC | [5] |
| Gallidermin | S. epidermidis O47 | 1x MIC | [5] |
| This compound | Staphylococcus aureus | 36.04 (µL/mL) | [18][19] |
| This compound | Pseudomonas aeruginosa | Not specified | [20] |
| Epilancin A37 | Coagulase-negative staphylococci | 0.5-2 | [21] |
| Epilancin A37 | Corynebacteria | 0.5-2 | [21] |
| Nisin A | Vancomycin-resistant Enterococci (VRE) | MIC determined | [22] |
| Nisin A | Clostridioides difficile | MIC determined | [22] |
| Nisin A | Listeria monocytogenes | Most resistant | [22] |
Note: The MIC values for this compound against S. aureus were reported in µL/mL, which may correspond to a specific concentration of a purified solution.
Mechanism of Action
The antimicrobial activity of this compound is attributed to a dual mechanism of action that targets the bacterial cell envelope.[4][5]
-
Pore Formation: As a cationic peptide, this compound can interact with the negatively charged components of the bacterial cytoplasmic membrane, leading to membrane depolarization and the formation of pores.[6][17] This disrupts the membrane potential and leads to the leakage of essential ions and metabolites, ultimately causing cell death.
-
Inhibition of Cell Wall Synthesis: this compound can also interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] It achieves this by binding to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway.[4][5] This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and thereby weakening the cell wall.[6]
The ability of this compound to act on multiple targets is thought to contribute to its high potency.[4]
Biosynthesis and Regulation
The production of this compound is a complex process involving a dedicated set of genes, typically located on a plasmid, such as pTü32 in S. epidermidis Tü3298.[23] These genes, organized in operons, encode the precursor peptide, modification enzymes, transport proteins, and regulatory factors.
Biosynthesis Pathway
The biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide, EpiA, which consists of an N-terminal leader peptide and a C-terminal propeptide region.[2] The leader peptide guides the propeptide through a series of post-translational modifications, which are essential for its antimicrobial activity. These modifications include:
-
Dehydration: Serine and threonine residues in the propeptide are dehydrated to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, by the enzyme EpiB.[2]
-
Cyclization: Cysteine residues then react with the dehydroamino acids to form the characteristic thioether rings of lanthionine and methyllanthionine. This reaction is catalyzed by EpiC.[2]
-
Oxidative Decarboxylation: The C-terminal cysteine residue undergoes oxidative decarboxylation, a reaction catalyzed by EpiD.[2]
Once modified, the precursor peptide is transported out of the cell by an ABC transporter system, which can be composed of proteins like EpiT and EpiH.[24] Finally, the leader peptide is cleaved off by the protease EpiP, releasing the mature, active this compound.[25]
References
- 1. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. news-medical.net [news-medical.net]
- 8. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C98H141N25O23S4 | CID 70698381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Exposure and resistance to lantibiotics impact microbiota composition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidermis as a Platform for Bacterial Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The skin microbiome: impact of modern environments on skin ecology, barrier integrity, and systemic immune programming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. This compound - LANTIBASE [lantibase.weebly.com]
- 18. researchgate.net [researchgate.net]
- 19. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Staphylococcus epidermidis bacteriocin A37 kills natural competitors with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Analysis of the Staphylococcus epidermidis genes epiF, -E, and -G involved in this compound immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Secretion of the lantibiotics this compound and gallidermin: sequence analysis of the genes gdmT and gdmH, their influence on this compound production and their regulation by EpiQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Control of antimicrobial peptide synthesis by the agr quorum sensing system in Staphylococcus epidermidis: activity of the lantibiotic this compound is regulated at the level of precursor peptide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Initial Isolation and Characterization of Epidermin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the initial isolation and characterization of Epidermin, a potent lantibiotic produced by Staphylococcus epidermidis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to aid in the understanding and replication of these foundational experiments.
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by strains of Staphylococcus epidermidis, most notably Tü3298.[1][2][3][4] It exhibits antimicrobial activity against a broad spectrum of Gram-positive bacteria.[5] Its unique structure, containing thioether amino acids such as lanthionine (B1674491) and methyllanthionine, is responsible for its stability and biological activity.[1] This guide details the essential steps for isolating this compound from bacterial culture and characterizing its physicochemical and biological properties.
Isolation of this compound
The isolation of this compound from Staphylococcus epidermidis culture is a multi-step process designed to separate the peptide from other cellular components and media constituents. A general workflow is presented below.
Diagram: this compound Isolation Workflow
References
- 1. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Genome Sequence of Staphylococcus epidermidis Tü3298 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Epidermin Precursor Peptide and its Processing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epidermin (B1255880) precursor peptide, EpiA, and its intricate biosynthetic pathway. This compound is a member of the lantibiotic family, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity. This document details the genetic organization, enzymatic modifications, and processing steps that lead to the mature, biologically active this compound. It is intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, antibiotic development, and protein engineering.
The this compound Precursor Peptide: EpiA
This compound is initially synthesized as a 52-amino-acid precursor peptide known as EpiA[1]. The epiA gene, which encodes this prepeptide, is located on a 54-kilobase plasmid in the producing organism, Staphylococcus epidermidis[1]. The EpiA prepeptide consists of two distinct regions: an N-terminal leader peptide and a C-terminal propeptide that undergoes extensive modification to become mature this compound.
Structure of EpiA
The EpiA prepeptide has a total of 52 amino acids. The N-terminal leader peptide is crucial for guiding the subsequent post-translational modifications and for keeping the peptide inactive within the producer cell, thus preventing self-toxicity. The C-terminal propeptide is the region that is ultimately processed into the 22-amino-acid mature this compound.
Genetic Organization of the this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are organized in a cluster, which includes the structural gene epiA and genes encoding the enzymes required for its modification, processing, transport, and immunity. This gene cluster ensures the coordinated expression of all necessary components for producing active this compound.
| Gene | Function |
| epiA | Encodes the precursor peptide, EpiA. |
| epiB | Involved in the dehydration of serine and threonine residues. |
| epiC | Also participates in the dehydration process. |
| epiD | Catalyzes the oxidative decarboxylation of the C-terminal cysteine. |
| epiP | Encodes a serine protease that cleaves the leader peptide. |
| epiQ | Encodes a positive regulatory protein that activates the transcription of the epiA promoter. |
| epiFEG | Form an ABC transporter system responsible for producer immunity. |
The Biosynthetic Pathway of this compound
The maturation of this compound from its precursor peptide, EpiA, is a multi-step process involving a cascade of enzymatic reactions. This pathway can be broadly divided into post-translational modification of the propeptide, and proteolytic processing to remove the leader peptide.
Post-Translational Modifications
The propeptide region of EpiA undergoes a series of remarkable enzymatic modifications that are characteristic of lantibiotic biosynthesis. These modifications are essential for the final structure and potent antimicrobial activity of this compound.
3.1.1. Dehydration by EpiB and EpiC
The first step in the modification of the EpiA propeptide is the dehydration of specific serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. This reaction is catalyzed by the enzymes EpiB and EpiC.
3.1.2. Lanthionine (B1674491) Bridge Formation
Following dehydration, the newly formed dehydroamino acids react with the thiol groups of cysteine residues within the propeptide. This intramolecular addition reaction results in the formation of thioether cross-links known as lanthionine (Ala-S-Ala) and methyllanthionine (Abu-S-Ala) bridges. These bridges are crucial for the characteristic polycyclic structure and stability of this compound.
3.1.3. Oxidative Decarboxylation by EpiD
A unique feature of this compound biosynthesis is the modification of its C-terminus. The flavoprotein EpiD catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the modified propeptide. This reaction is a key step in the formation of the S-[(Z)-2-aminovinyl]-D-cysteine structure at the C-terminus of mature this compound.
Proteolytic Processing by EpiP
The final step in the maturation of this compound is the proteolytic cleavage of the N-terminal leader peptide. This processing event is catalyzed by the serine protease EpiP. The cleavage occurs at a specific site, releasing the mature, 22-amino-acid, fully modified, and biologically active this compound peptide. The removal of the leader peptide is a critical activation step, as the leader sequence is believed to maintain the peptide in an inactive state within the producer cell.
Caption: The biosynthetic pathway of this compound from the precursor peptide EpiA.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound precursor peptide processing.
Cultivation of Staphylococcus epidermidis for this compound Production
Optimal production of this compound is crucial for its isolation and characterization. The following provides a general guideline for the cultivation of S. epidermidis.
-
Media: Trypticase Soy Broth (TSB) or Brain Heart Infusion Broth (BHIB) are commonly used for the growth of S. epidermidis.
-
Growth Conditions: Cultures are typically incubated at 37°C with shaking for 18-24 hours[2]. For enhanced production on a solid medium, bacteria can be grown on semi-solid agar[3][4].
-
Strain: Staphylococcus epidermidis ATCC 12228 is a commonly used strain for studying this compound production[5].
Purification of this compound
A multi-step purification protocol is generally required to obtain pure this compound from culture supernatants.
| Step | Procedure | Yield (%) | Purification Fold |
| 1. Crude Extraction | Centrifuge the culture to remove bacterial cells. The supernatant containing this compound is collected and can be heat-treated (e.g., 70°C for 3 minutes) to precipitate some proteins[2]. | ~70% activity in crude extract[2] | 1 |
| 2. Ammonium (B1175870) Sulfate (B86663) Precipitation | Slowly add ammonium sulfate to the crude extract at 4°C to a final saturation of 70%. Allow precipitation to occur overnight. Collect the precipitate by centrifugation[2]. | 34.4[2] | 6.1[2] |
| 3. Cation Exchange Chromatography | The precipitated protein is redissolved and applied to a cation exchange resin, such as Macro-Prep Cationic Resin. After washing, this compound is eluted with an acidic solution (e.g., 5% acetic acid)[6]. | - | - |
| 4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Further purification is achieved using a C18 column with a gradient of acetonitrile (B52724) in water containing an ion-pairing agent like trifluoroacetic acid (TFA)[6]. | >95% purity | - |
Note: Quantitative data on yield and purification fold can vary significantly between studies and experimental conditions. The values presented are indicative.
Heterologous Expression and Purification of EpiA Precursor Peptide
To study the enzymatic processing of EpiA in vitro, it is often necessary to produce and purify the precursor peptide. This is typically achieved through heterologous expression in a host like Escherichia coli.
-
Expression System: The epiA gene is cloned into an expression vector, often as a fusion protein with a tag like Maltose Binding Protein (MBP) or a His6-tag to facilitate purification[7][8].
-
Induction: Expression is induced, for example, with IPTG in E. coli BL21(DE3) cells[9].
-
Purification: The fusion protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or amylose (B160209) resin for MBP-tagged proteins). The tag is then cleaved off using a specific protease (e.g., TEV protease or Factor Xa) to release the EpiA peptide[7][8].
-
Final Purification: The cleaved EpiA peptide is further purified by RP-HPLC.
In Vitro Enzyme Assays
4.4.1. EpiP Protease Assay
The activity of the leader peptidase EpiP can be assayed by monitoring the cleavage of the purified EpiA precursor peptide.
-
Substrate: Purified full-length EpiA or a modified version.
-
Enzyme: Purified EpiP protease.
-
Reaction: The substrate and enzyme are incubated in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Analysis: The reaction products (leader peptide and prothis compound) are separated and analyzed by RP-HPLC and their identities confirmed by mass spectrometry[10]. A general protease activity assay can also be performed using a substrate like FITC-casein, where cleavage leads to an increase in fluorescence[11].
4.4.2. EpiD Oxidative Decarboxylase Assay
The activity of the flavoenzyme EpiD can be monitored by observing the mass change in the EpiA substrate.
-
Substrate: Purified EpiA precursor peptide.
-
Enzyme: Purified EpiD enzyme.
-
Reaction: The substrate and enzyme are incubated together.
-
Analysis: The reaction mixture is analyzed by mass spectrometry to detect the expected mass decrease in the EpiA peptide due to the loss of CO2 and 2H[12]. The release of CO2 can also be measured directly using a 14CO2 trapping assay if a radiolabeled substrate is used[12][13].
Mass Spectrometry Analysis of this compound Processing
Mass spectrometry is an indispensable tool for characterizing the various modified forms of the this compound precursor peptide throughout its processing pathway.
-
Sample Preparation: Samples from in vitro reactions or purified intermediates are desalted and concentrated. For in-gel analysis, proteins are digested with trypsin, and the resulting peptides are extracted[14][15].
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometers are commonly used.
-
Analysis: By comparing the measured masses of the peptides with their theoretical masses, the different post-translational modifications (dehydration, lanthionine formation, oxidative decarboxylation) and the cleavage of the leader peptide can be precisely identified and mapped.
References
- 1. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neptjournal.com [neptjournal.com]
- 3. Production and purification of a Staphylococcus epidermidis bacteriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and Purification of a Staphylococcus epidermidis Bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cultivation of Staphylococcus epidermidis in the Human Spaceflight Environment Leads to Alterations in the Frequency and Spectrum of Spontaneous Rifampicin-Resistance Mutations in the rpoB Gene [frontiersin.org]
- 6. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of EpiA, the peptide substrate for post-translational modifications involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine protease EpiP from Staphylococcus epidermidis catalyzes the processing of the this compound precursor peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Oxidative decarboxylation of pyruvate by 1-deoxy-d-xyulose 5-phosphate synthase, a central metabolic enzyme in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 14. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 15. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
Methodological & Application
Application Notes and Protocols for Epidermin Production and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the production and purification of Epidermin (B1255880), a lantibiotic produced by Staphylococcus epidermidis. The document covers fermentation of the native producer, purification from culture supernatant, and considerations for recombinant expression.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) with potent antimicrobial activity against a range of Gram-positive bacteria.[1][2] Its unique structure, containing thioether amino acids like lanthionine (B1674491) and methyllanthionine, is responsible for its bactericidal action, which involves the depolarization of bacterial cytoplasmic membranes through pore formation.[1][2][3] These properties make this compound a person of interest for therapeutic applications. The biosynthesis of this compound is a complex process involving a cluster of genes, primarily located on a plasmid in producer strains like Staphylococcus epidermidis Tü3298.[4][5]
Production of this compound from Staphylococcus epidermidis
Fermentation Protocol
This protocol outlines the culture of Staphylococcus epidermidis for the production of this compound.
Materials:
-
Staphylococcus epidermidis strain (e.g., Tü3298 or other producing isolates)
-
Brain Heart Infusion Broth (BHIB) or Tryptic Soy Broth (TSB)
-
Sterile shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a single colony of S. epidermidis into a tube containing 5 mL of BHIB or TSB. Incubate overnight at 37°C with shaking.
-
Production Culture: Inoculate a larger volume of BHIB or TSB in a shake flask or fermenter with the overnight culture (typically a 1-2% v/v inoculum).
-
Incubation: Incubate the production culture at 37°C with shaking (e.g., 150-200 rpm) for 18-24 hours.[6] Optimal growth of S. epidermidis has been observed at 37°C and a pH of 7.[7]
-
Harvesting: After incubation, harvest the culture for this compound purification.
Optimization of Fermentation Parameters
To enhance the yield of this compound, optimization of the fermentation process is recommended. Key parameters to consider include:
-
Media Composition: While BHIB and TSB are commonly used, systematic optimization of carbon and nitrogen sources can significantly impact secondary metabolite production.
-
pH: The growth of S. epidermidis is relatively stable between pH 5 and 7.[8] Maintaining the pH around 7 is advisable for optimal biomass production.[7] However, bacteriocin (B1578144) production by other bacteria has been shown to be optimal at pH values slightly different from those for optimal growth.[9]
-
Temperature: The optimal growth temperature for S. epidermidis is 37°C.[7] Deviations from this temperature may negatively impact growth and, consequently, this compound production.
-
Aeration and Agitation: Adequate oxygen supply and mixing are crucial for bacterial growth and metabolite production. These parameters should be optimized for the specific fermenter setup.
Purification of Native this compound
The following is a multi-step protocol for the purification of this compound from the culture supernatant of S. epidermidis.
Experimental Protocol
Step 1: Removal of Bacterial Cells
-
Transfer the fermentation broth into centrifuge tubes.
-
Centrifuge at 6,000-10,000 rpm for 30 minutes to pellet the bacterial cells.[6]
-
Carefully collect the supernatant, which contains the crude this compound.
Step 2: Heat Treatment
-
Heat the collected supernatant to 70°C for 3 minutes.
-
Cool the supernatant on ice. This step helps to denature and precipitate some contaminating proteins.
-
Centrifuge again under the same conditions as Step 1 to remove any precipitate. Collect the clear supernatant.
Step 3: Ammonium (B1175870) Sulfate (B86663) Precipitation
-
Slowly add ammonium sulfate to the supernatant at 4°C with constant stirring to achieve a final saturation of 70%.
-
Continue stirring for several hours to overnight at 4°C to allow for protein precipitation.
-
Centrifuge at 10,000 rpm for 15 minutes at 4°C to collect the precipitated protein pellet.
-
Discard the supernatant and dissolve the pellet in a minimal volume of 0.1 M phosphate (B84403) buffer (pH 7.0).
Step 4: Ion Exchange Chromatography
-
Equilibrate a DEAE-cellulose or other suitable anion exchange column with 0.01 M phosphate buffer (pH 7.0).
-
Load the dissolved protein sample from the previous step onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and assay for this compound activity. Pool the active fractions.
Step 5: Gel Filtration Chromatography
-
Concentrate the pooled active fractions from the ion exchange chromatography step.
-
Equilibrate a Sephadex G-150 or similar gel filtration column with 0.05 M phosphate buffer (pH 7.0).
-
Load the concentrated sample onto the column.
-
Elute with the equilibration buffer and collect fractions.
-
Assay the fractions for this compound activity and pool the pure, active fractions.
Purification Data Summary
The following table summarizes representative quantitative data from a typical this compound purification process.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 1250 | 3750 | 3.0 | 100 | 1.0 |
| Ammonium Sulfate Ppt. | 450 | 2700 | 6.0 | 72 | 2.0 |
| Ion Exchange | 45 | 1620 | 36.0 | 43.2 | 12.0 |
| Gel Filtration | 10 | 1200 | 120.0 | 32.0 | 40.0 |
Note: The values in this table are illustrative and may vary depending on the specific experimental conditions.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process encoded by the epi gene cluster. The pathway involves the ribosomal synthesis of a precursor peptide, EpiA, followed by a series of post-translational modifications and transport.
Caption: this compound biosynthesis pathway showing the roles of the epi gene products.
Functions of the epi Gene Products:
-
epiA : The structural gene that encodes the precursor peptide, pre-epidermin.[1][5][10]
-
epiB and epiC : These genes encode enzymes responsible for the dehydration of serine and threonine residues and the subsequent formation of thioether bridges.[11][12][13]
-
epiD : Encodes an enzyme that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue.[11][14]
-
epiP : Encodes a serine protease that cleaves the leader peptide from the modified pre-epidermin.[15][16][17]
-
epiQ : Encodes a transcriptional activator that positively regulates the expression of the epiA and epiFEG operons.[18]
-
epiF, epiE, epiG : These genes encode an ABC transporter system that provides immunity to the producer cell by expelling this compound from the cytoplasmic membrane.[4][19]
-
epiH, epiT : These genes are involved in the secretion of this compound.[20]
Recombinant Production of this compound in E. coli
While native production is common, recombinant expression in hosts like E. coli can offer advantages in terms of yield and process control. However, the post-translational modifications required for this compound activity present a challenge for heterologous expression. Co-expression of the necessary modification enzymes (epiB, epiC, epiD) along with the precursor peptide (epiA) is essential.
General Protocol Outline
This is a generalized protocol and requires optimization for successful this compound production.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vectors with compatible origins of replication and different antibiotic resistance markers.
-
LB or other suitable rich media
-
IPTG or other appropriate inducer
Procedure:
-
Vector Construction:
-
Clone the epiA gene into one expression vector.
-
Clone the epiB, epiC, and epiD genes into a second, compatible expression vector. It may be necessary to express these as an operon or as individual genes under the control of separate promoters.
-
-
Transformation: Co-transform the E. coli expression host with both the epiA-containing plasmid and the plasmid containing the modification genes.
-
Expression:
-
Grow the transformed E. coli in a suitable medium with the appropriate antibiotics at 37°C to an OD600 of 0.4-0.6.
-
Induce protein expression with an optimized concentration of IPTG.
-
Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein folding and solubility.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or other appropriate methods.
-
Purify the recombinant this compound from the cell lysate using a similar purification strategy as for the native protein (Section 3). Affinity tags may also be incorporated to simplify purification.
-
Experimental Workflow Diagrams
Workflow for Native this compound Production and Purification
Caption: Workflow for the production and purification of this compound from S. epidermidis.
Workflow for Recombinant this compound Production
Caption: General workflow for the recombinant production of this compound in E. coli.
References
- 1. uniprot.org [uniprot.org]
- 2. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of the Staphylococcus epidermidis genes epiF, -E, and -G involved in this compound immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of pH on growth of Staphylococcus epidermidis and Staphylococcus aureus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of culture media, pH and temperature on growth and bacteriocin production of bacteriocinogenic lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of EpiA, the peptide substrate for post-translational modifications involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inducible production and cellular location of the this compound biosynthetic enzyme EpiB using an improved staphylococcal expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Purification and characterization of EpiD, a flavoprotein involved in the biosynthesis of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serine protease EpiP from Staphylococcus epidermidis catalyzes the processing of the this compound precursor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of this compound biosynthetic genes by EpiQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Producer self-protection against the lantibiotic this compound by the ABC transporter EpiFEG of Staphylococcus epidermidis Tü3298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Heterologous Expression Systems for Epidermin Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin (B1255880) is a ribosomally synthesized and post-translationally modified peptide (RiPP), belonging to the class I bacteriocins known as lantibiotics. It exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including clinically relevant pathogens. The unique structure of this compound, characterized by lanthionine (B1674491) and methyllanthionine rings, is conferred by a dedicated enzymatic machinery encoded within the this compound biosynthesis gene cluster. The production of this compound in its native producer, Staphylococcus epidermidis, can be limited. Therefore, the development of efficient heterologous expression systems is crucial for the large-scale production of this compound for research and potential therapeutic applications.
This document provides detailed application notes and protocols for the heterologous expression of this compound, focusing on the most commonly used host systems. It includes a summary of production data, detailed experimental procedures, and diagrams of the key biological pathways and workflows.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic modifications of a precursor peptide, EpiA. The genes responsible for this process are organized in a gene cluster, typically found on a plasmid in Staphylococcus epidermidis.[1] This cluster includes genes for the precursor peptide (epiA), modification enzymes (epiB, epiC, epiD), a protease for leader peptide cleavage (epiP), a transcriptional regulator (epiQ), and proteins involved in transport and immunity (epiF, epiE, epiG, epiH, epiT).
The key steps in the biosynthesis of this compound are:
-
Ribosomal synthesis of the precursor peptide EpiA: EpiA consists of an N-terminal leader peptide and a C-terminal propeptide region.
-
Post-translational modifications: The propeptide region of EpiA undergoes extensive modifications by the enzymes EpiB, EpiC, and EpiD. These modifications include dehydration of serine and threonine residues to dehydroalanine (B155165) and dehydrobutyrine, and subsequent intramolecular addition of cysteine thiol groups to these unsaturated amino acids to form the characteristic thioether rings (lanthionine and methyllanthionine).
-
Export: The modified precursor peptide is exported from the cell via a dedicated ABC transporter system.
-
Leader peptide cleavage: The leader peptide is cleaved off by the protease EpiP to yield the mature, active this compound.
Caption: Overview of the this compound biosynthesis pathway.
Heterologous Expression Systems
The choice of a heterologous host is critical for the successful production of this compound. The ideal host should be genetically tractable, capable of expressing the entire this compound gene cluster, and provide a suitable environment for the complex post-translational modifications.
Staphylococcus carnosus as a Host System
Staphylococcus carnosus is a non-pathogenic, food-grade bacterium that has emerged as a suitable host for the heterologous expression of lantibiotics, including this compound. Its close phylogenetic relationship to S. epidermidis ensures the compatibility of the expression and modification machinery.
Advantages:
-
Generally regarded as safe (GRAS) status.
-
Lacks significant extracellular protease activity, which minimizes degradation of the secreted product.
-
Proven to successfully produce other staphylococcal bacteriocins.
Quantitative Production Data:
While specific high-yield production data for this compound in S. carnosus is not extensively reported in peer-reviewed literature, studies have demonstrated successful production. One report indicated that complementing the this compound gene cluster with an intact transporter gene (gdmT) from the gallidermin (B1576560) gene cluster can enhance this compound production by up to 10-fold in S. carnosus TM 300.[2]
| Host Organism | Expression Vector | Promoter | Production Titer | Reference |
| Staphylococcus carnosus TM 300 | Plasmid-based | Native epiA promoter | Up to 10-fold increase with transporter co-expression | [2] |
Escherichia coli as a Host System
Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, well-characterized genetics, and the availability of numerous expression vectors and tools. However, the production of post-translationally modified peptides like this compound in E. coli presents significant challenges. The enzymatic machinery for lanthionine ring formation is absent in E. coli, necessitating the co-expression of the entire this compound biosynthesis gene cluster.
Challenges:
-
The complex post-translational modifications may not be efficiently carried out.
-
The expressed modification enzymes may be insoluble or inactive.
-
The final product may be toxic to the E. coli host.
Quantitative Production Data:
To date, there are no published reports detailing high-yield production of fully modified, active this compound in E. coli. Most studies have focused on the expression of individual components of the biosynthesis machinery.
Experimental Protocols
Protocol 1: Heterologous Expression of this compound in Staphylococcus carnosus
This protocol describes the general steps for introducing the this compound gene cluster into S. carnosus and subsequent production and purification of this compound.
1. Vector Construction and Transformation:
-
The entire this compound gene cluster (containing epiA, B, C, D, P, Q, F, E, G, H, T) is typically cloned into a staphylococcal expression vector.
-
The recombinant plasmid is then introduced into electrocompetent S. carnosus cells.
Caption: Workflow for this compound production in S. carnosus.
2. Cultivation and Induction:
-
Inoculate a single colony of the recombinant S. carnosus into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) supplemented with the appropriate antibiotic for plasmid maintenance.
-
Incubate at 37°C with shaking (e.g., 200 rpm) until the culture reaches the desired optical density (e.g., OD600 of 0.5).
-
If using an inducible promoter, add the appropriate inducer. For the native epiA promoter, expression is often auto-regulated by the presence of EpiQ.
-
Continue incubation for 18-24 hours to allow for this compound production and secretion.
3. Purification of this compound:
This protocol is adapted from methods used for the purification of this compound and related lantibiotics.[1][3]
-
Cell Removal: Centrifuge the culture at 10,000 x g for 30 minutes to pellet the cells. The supernatant contains the secreted this compound.
-
Cation Exchange Chromatography:
-
Load the supernatant onto a cation exchange column (e.g., CM Sephadex C-25) pre-equilibrated with a suitable buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 7.5).
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound this compound with a salt gradient (e.g., 0-1 M NaCl in the same buffer) or a pH gradient.
-
-
Hydrophobic Interaction Chromatography:
-
The fractions containing this compound can be further purified using a hydrophobic interaction column (e.g., Serdolit AD-2).
-
Elute with an increasing concentration of an organic solvent (e.g., isopropanol (B130326) or acetonitrile) in a suitable buffer.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For final polishing, subject the partially purified this compound to RP-HPLC on a C18 column.
-
Elute with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 220 nm and collect the peak corresponding to this compound.
-
-
Quantification: The concentration of purified this compound can be determined by measuring the absorbance at 280 nm, if the extinction coefficient is known, or by using a quantitative amino acid analysis. A crude concentration of this compound from its native producer has been reported to be around 0.43 mg/ml.[4]
Protocol 2: Considerations for this compound Expression in E. coli
While challenging, the following points should be considered for attempting this compound expression in E. coli.
1. Gene Cluster Expression:
-
The entire this compound biosynthesis gene cluster, including the modification enzymes, must be cloned into an E. coli expression vector. A polycistronic expression system under the control of a strong, inducible promoter (e.g., T7 promoter) is recommended.
-
Codon optimization of the staphylococcal genes for optimal expression in E. coli may be necessary.
2. Host Strain Selection:
-
Use an E. coli strain suitable for the expression of complex proteins, such as BL21(DE3) or its derivatives.
-
Strains engineered to enhance the expression of disulfide-bonded proteins or to have a less reducing cytoplasmic environment might be beneficial.
3. Cultivation and Induction:
-
Cultivate the recombinant E. coli in a rich medium (e.g., LB or TB) at 37°C to mid-log phase.
-
Induce protein expression with the appropriate inducer (e.g., IPTG for the T7 promoter) at a lower temperature (e.g., 16-25°C) to promote proper protein folding and reduce the formation of inclusion bodies.
4. Purification and Analysis:
-
Since this compound would likely be produced intracellularly and may not be secreted, cell lysis is required.
-
The purification protocol would be similar to that described for S. carnosus, but starting from the cell lysate.
-
Extensive analysis using mass spectrometry and bioassays is crucial to confirm the correct post-translational modifications and biological activity of the produced this compound.
Conclusion
The heterologous production of this compound is a promising approach to obtain sufficient quantities of this potent antimicrobial peptide for further research and development. Staphylococcus carnosus has been demonstrated as a viable host, although optimization is still required to achieve high yields. While E. coli offers a versatile platform, significant challenges related to the complex post-translational modifications need to be overcome. The protocols and information provided herein serve as a guide for researchers to establish and optimize their own this compound production systems. Further research into host engineering and fermentation optimization will be key to unlocking the full potential of heterologous this compound production.
References
- 1. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization, and Heterologous Expression of the Novel Lantibiotic Epicidin 280 and Analysis of Its Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neptjournal.com [neptjournal.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimizing Epidermin Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction Epidermin (B1255880) is a potent lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, produced by strains of Staphylococcus epidermidis.[1] As a member of the type-A lantibiotics, it exhibits antimicrobial activity against a wide spectrum of Gram-positive bacteria, including pathogenic strains, by disrupting membrane integrity.[1][2][3] The unique structure of this compound, which includes thioether amino acids like lanthionine (B1674491) and methyllanthionine, contributes to its stability and potent bioactivity.[2][4] Optimizing the fermentation conditions for this compound production is a critical step for its potential therapeutic and biotechnological applications, including combating antibiotic-resistant bacteria.[1][5] This document provides a comprehensive guide to the key parameters influencing this compound yield, detailed experimental protocols, and a systematic workflow for process optimization.
This compound Biosynthesis Pathway
The production of this compound is a complex process governed by a dedicated gene cluster, typically located on a plasmid.[1][6] The biosynthesis begins with the ribosomal synthesis of a prepeptide (EpiA), which then undergoes a series of enzymatic post-translational modifications. These modifications, catalyzed by enzymes like EpiB, EpiC, and EpiD, are responsible for creating the characteristic thioether rings and the C-terminal S-aminovinylcysteine residue.[4][7] Following modification, the precursor peptide is transported out of the cell and proteolytically processed to yield the mature, active this compound. The gene cluster also includes genes for producer self-immunity and regulation.[1][4][6]
Caption: Genetic organization and biosynthetic pathway of this compound.
Key Fermentation Parameters for Optimization
The yield of bacteriocins like this compound is highly dependent on the cultivation conditions. A systematic optimization of these parameters is crucial for maximizing production.[8] Key factors include media composition, pH, temperature, aeration, and incubation time.[9][10]
Media Composition
The choice of carbon and nitrogen sources significantly impacts both bacterial growth and metabolite production.[8][11]
-
Carbon Source: S. epidermidis can ferment glucose.[12] Supplementing the medium with an optimal concentration of a readily metabolizable sugar like glucose can enhance biomass and subsequent this compound production.[11]
-
Nitrogen Source: Complex nitrogen sources such as peptone, yeast extract, and casamino acids provide essential amino acids and growth factors, often leading to higher bacteriocin (B1578144) yields compared to inorganic sources.[13]
-
Minerals and Growth Factors: Ions like MgSO₄ and trace elements are necessary cofactors for enzymatic activities. Tween 80 is also sometimes included in media formulations.[6]
pH
The initial pH of the culture medium and its control during fermentation are critical. Many bacteriocins are produced optimally within a specific pH range.[9][11] For bacteriocin production by lactic acid bacteria and Bacillus species, optimal pH values are often found between 6.5 and 7.5.[9][10] It is important to determine the optimal initial pH and monitor its change throughout the fermentation, as metabolic byproducts can alter it.
Temperature
Temperature affects microbial growth rate and enzyme kinetics. The optimal temperature for this compound production must be determined empirically, as it may differ from the optimal temperature for biomass accumulation.[9][11] For many Staphylococcus species, the optimal growth temperature is around 37°C.[10][12]
Aeration and Agitation
S. epidermidis is a facultative anaerobe.[12] The level of dissolved oxygen can influence metabolic pathways and, consequently, this compound synthesis. For submerged cultures, agitation speed affects nutrient mixing and oxygen transfer. These parameters should be optimized to ensure sufficient oxygen supply without causing excessive shear stress on the cells.[14]
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize hypothetical, yet plausible, data for a one-factor-at-a-time (OFAT) optimization approach, based on principles of bacteriocin production.[8]
Table 1: Effect of Carbon Source on this compound Yield Conditions: Base medium + 1% (w/v) Carbon Source, pH 7.0, 37°C, 48h incubation.
| Carbon Source | Biomass (OD₆₀₀) | This compound Activity (AU/mL) |
|---|---|---|
| Glucose | 3.5 ± 0.2 | 1600 ± 150 |
| Sucrose | 3.1 ± 0.3 | 1200 ± 100 |
| Glycerol | 2.8 ± 0.2 | 900 ± 80 |
| Maltose | 3.3 ± 0.1 | 1450 ± 120 |
Table 2: Effect of Nitrogen Source on this compound Yield Conditions: Base medium (with 1% Glucose) + 1% (w/v) Nitrogen Source, pH 7.0, 37°C, 48h incubation.
| Nitrogen Source | Biomass (OD₆₀₀) | This compound Activity (AU/mL) |
|---|---|---|
| Peptone | 3.8 ± 0.3 | 1800 ± 160 |
| Yeast Extract | 4.1 ± 0.2 | 2200 ± 200 |
| Tryptone | 3.9 ± 0.2 | 2000 ± 180 |
| Ammonium (B1175870) Sulfate (B86663) | 2.5 ± 0.4 | 800 ± 110 |
Table 3: Effect of Initial pH and Temperature on this compound Yield Conditions: Optimized medium (1% Glucose, 1% Yeast Extract), 48h incubation.
| Initial pH | Temperature (°C) | Biomass (OD₆₀₀) | This compound Activity (AU/mL) |
|---|---|---|---|
| 6.0 | 32 | 3.5 ± 0.2 | 1500 ± 130 |
| 6.5 | 32 | 3.9 ± 0.1 | 1900 ± 170 |
| 7.0 | 32 | 4.0 ± 0.2 | 2100 ± 190 |
| 6.5 | 37 | 4.2 ± 0.3 | 2400 ± 210 |
| 7.0 | 37 | 4.5 ± 0.2 | 3200 ± 250 |
| 7.5 | 37 | 4.4 ± 0.3 | 2800 ± 230 |
| 7.0 | 40 | 3.8 ± 0.4 | 1800 ± 160 |
Experimental Workflow for Optimization
A structured approach is recommended to efficiently optimize fermentation conditions. The process typically starts with screening individual parameters (OFAT) to identify significant factors, followed by statistical methods like Response Surface Methodology (RSM) to determine optimal levels and interactions.[9]
Caption: Systematic workflow for optimizing this compound fermentation.
Detailed Experimental Protocols
Protocol 1: Culture Media Preparation
This protocol describes the preparation of a basal medium and an optimized medium for S. epidermidis fermentation.
1.1. Basal Medium (Brain Heart Infusion Broth - BHIB) [15]
-
Composition (per liter):
-
Brain Heart Infusion Powder: 37 g
-
Distilled Water: 1 L
-
-
Preparation:
-
Suspend 37 g of BHIB powder in 1 L of distilled water.
-
Mix thoroughly until completely dissolved.
-
Dispense into fermentation flasks.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
1.2. R Medium (Reported for this compound Production) [6]
-
Composition (per 100 mL):
-
Bacto Peptone: 1 g
-
Yeast Extract: 0.5 g
-
Malt Extract: 0.5 g
-
Casamino Acids: 0.5 g
-
Beef Extract: 0.2 g
-
Glycerol: 0.2 g
-
Tween 80: 5 mg
-
MgSO₄: 0.1 g
-
Distilled Water: 100 mL
-
-
Preparation:
-
Dissolve all components in 100 mL of distilled water.
-
Adjust pH to 7.0 using 1N NaOH or HCl if necessary.
-
Dispense and sterilize by autoclaving at 121°C for 15 minutes.
-
Protocol 2: Fermentation Process
2.1. Inoculum Preparation
-
Aseptically pick a single colony of S. epidermidis from a solid agar (B569324) plate.
-
Inoculate it into a 50 mL tube containing 10 mL of sterile BHIB or Tryptic Soy Broth (TSB).
-
Incubate at 37°C for 18-24 hours with shaking (e.g., 150 rpm).
2.2. Fermentation
-
Prepare the desired volume of sterile fermentation medium (e.g., R Medium) in an appropriately sized flask or bioreactor.
-
Inoculate the fermentation medium with the overnight culture (e.g., at a 1-2% v/v ratio).
-
Incubate under the desired conditions (e.g., 37°C, 150 rpm) for the determined optimal time (e.g., 24-72 hours).[10]
-
Collect samples periodically to measure biomass (OD₆₀₀) and this compound activity.
Protocol 3: this compound Extraction and Purification
This multi-step protocol is based on established methods for bacteriocin purification.[6][15][16]
3.1. Crude Extraction from Supernatant
-
After incubation, harvest the culture by centrifugation at 10,000 rpm for 30 minutes at 4°C to separate the cells.[15][16]
-
Carefully collect the supernatant, which contains the secreted this compound. This is the cell-free supernatant (CFS).
-
To inactivate proteases, the CFS can be heated to 70°C for 3 minutes and then cooled. Centrifuge again if any precipitate forms.[15][16]
3.2. Ammonium Sulfate Precipitation
-
Place the CFS in an ice bath and stir gently.
-
Slowly add solid ammonium sulfate to the CFS to achieve 70% saturation.[15]
-
Continue stirring for at least 1 hour at 4°C, then let it stand overnight at 4°C to allow for complete precipitation.
-
Collect the precipitate by centrifugation at 10,000 rpm for 15 minutes at 4°C.[15]
-
Discard the supernatant. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.0).
3.3. Dialysis
-
Transfer the resuspended pellet into a dialysis membrane (e.g., 1 kDa MWCO).
-
Perform dialysis against the same buffer at 4°C for 24-48 hours with several buffer changes to remove residual ammonium sulfate.[15]
3.4. Chromatographic Purification (Optional, for high purity)
-
Ion-Exchange Chromatography: Since this compound is a cationic peptide, a cation exchange resin can be used. Elute the bound peptide using a salt gradient (e.g., NaCl).[6][15][16]
-
Gel Filtration Chromatography: Further purify the active fractions based on molecular size using a column like Sephadex G-150.[15]
-
Reversed-Phase HPLC (RP-HPLC): For final polishing and high-purity preparations, use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[17][18]
Protocol 4: Quantification of this compound Activity (Agar Well Diffusion Assay)
This assay determines the activity of this compound by measuring its ability to inhibit the growth of a sensitive indicator strain.[15][18]
4.1. Materials
-
Indicator Strain: A sensitive Gram-positive bacterium (e.g., Micrococcus luteus or Bacillus coagulans).[6][18]
-
Soft Agar: A suitable broth medium (e.g., TSB) with a low agar concentration (0.7-1.0%).
-
Base Agar Plates: Standard agar plates of the same medium (1.5% agar).
-
This compound Samples: Serial dilutions of the purified or crude this compound extract.
4.2. Procedure
-
Prepare an overnight culture of the indicator strain.
-
Add a small volume of the indicator culture (e.g., 100-200 µL) to 3.5 mL of molten soft agar held at ~45-50°C.[6]
-
Mix gently and immediately pour the soft agar over a pre-warmed base agar plate to create a lawn of the indicator strain.
-
Allow the soft agar to solidify completely.
-
Using a sterile cork borer or pipette tip, create wells (4-5 mm in diameter) in the agar.[15]
-
Pipette a fixed volume (e.g., 50-100 µL) of each this compound sample dilution into a separate well.[15]
-
Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 18-24 hours.[15]
-
Measure the diameter of the clear zones of inhibition around the wells.
-
The activity is expressed in Arbitrary Units per milliliter (AU/mL), defined as the reciprocal of the highest dilution that still gives a clear zone of inhibition.
References
- 1. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C98H141N25O23S4 | CID 70698381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of EpiD, a flavoprotein involved in the biosynthesis of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VetBact [vetbact.org]
- 13. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 14. benchchem.com [benchchem.com]
- 15. neptjournal.com [neptjournal.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification, Characterization, and Recombinant Expression of Epidermicin NI01, a Novel Unmodified Bacteriocin Produced by Staphylococcus epidermidis That Displays Potent Activity against Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methods for Quantifying Epidermin Activity In Vitro
Introduction
Epidermin is a ribosomally synthesized and post-translationally modified antimicrobial peptide, belonging to the class I lantibiotics.[1] Produced by Staphylococcus epidermidis, it exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus.[2][3] As a cationic antimicrobial peptide, its efficacy and potential therapeutic applications necessitate precise and reproducible methods for quantifying its activity in vitro. These application notes provide an overview of the established methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound employs a dual mechanism of action to exert its bactericidal effect, targeting the bacterial cell envelope.[2][4]
-
Inhibition of Cell Wall Synthesis: this compound specifically binds to Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan.[4][5] This interaction sequesters Lipid II, thereby preventing its incorporation into the growing cell wall and halting peptidoglycan synthesis.
-
Pore Formation: The binding of multiple this compound-Lipid II complexes leads to the formation of pores or channels in the cytoplasmic membrane.[2][4] This disruption of the membrane integrity results in the rapid efflux of essential ions (like K+) and small molecules, dissipation of the membrane potential, and ultimately, cell death.[5]
Understanding this dual mechanism is critical for selecting appropriate quantification assays, as different methods can be used to measure the overall antimicrobial effect (e.g., MIC) or to dissect the specific activities of cell wall synthesis inhibition and membrane permeabilization.
Data Presentation: Quantitative Antimicrobial Activity
The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Target Organism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Reference |
| Staphylococcus aureus | 36.04 | 51.73 | [6] |
| Escherichia coli | - | - | [6] |
| Pseudomonas aeruginosa | - | - | [6] |
| Micrococcus flavus | 0.02 | Not Reported | [5] |
| Staphylococcus simulans | 0.16 | Not Reported | [5] |
| Lactococcus lactis | 0.08 | Not Reported | [5] |
Note: Data is compiled from cited literature. "-" indicates that significant activity was not reported for these Gram-negative organisms, which is consistent with this compound's known spectrum of activity.
Experimental Protocols
Protocol 1: Determination of MIC and MBC by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC). The method follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][7]
Materials:
-
This compound stock solution
-
96-well microtiter plates (U-bottom)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[8]
-
Bacterial culture of the test organism
-
Sterile 0.01% acetic acid with 0.2% BSA (for peptide dilution)[8]
-
Spectrophotometer
-
Pipettes and sterile tips
-
Agar plates
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test organism into 5 mL of MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]
-
-
Prepare this compound Dilutions:
-
Create a stock solution of this compound. Due to the peptide nature, dissolve in a solution of 0.01% acetic acid with 0.2% BSA to prevent adsorption to plasticware.[8]
-
Perform two-fold serial dilutions of this compound in MHB directly in the 96-well plate.[9] For example, add 100 µL of MHB to wells 2-11. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer down to well 10. Discard the final 100 µL from well 10.
-
Well 11 should contain 100 µL of MHB and bacteria only (positive growth control). Well 12 should contain 200 µL of MHB only (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[8]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed compared to the positive control.
-
-
MBC Determination:
-
From the wells showing no visible growth (the MIC well and at least two more concentrated wells), plate 10-100 µL of the suspension onto an appropriate agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, or more practically, the lowest concentration that prevents any colony formation.[8]
-
Protocol 2: Membrane Permeabilization - Potassium Release Assay
This assay directly quantifies this compound's pore-forming activity by measuring the efflux of intracellular potassium (K+) ions from bacterial cells.[5]
Materials:
-
Bacterial culture of the test organism
-
Low-potassium buffer (e.g., Choline buffer)[5]
-
Potassium-ion selective electrode and meter
-
Stirred reaction vessel
-
This compound stock solution
-
Positive control for lysis (e.g., a high concentration of nisin or a detergent like Triton X-100)
Procedure:
-
Prepare Bacterial Cells:
-
Grow bacteria to the mid-logarithmic phase (OD₆₀₀ of ~1.0).
-
Harvest cells by centrifugation (e.g., 3,300 x g for 5 min at 4°C).
-
Wash the cells twice with a cold, low-potassium buffer to remove extracellular potassium.
-
Resuspend the cells in the same buffer to a high optical density (e.g., OD₆₀₀ of 30) and keep on ice.[5]
-
-
Assay Setup:
-
In a stirred reaction vessel at a constant temperature (e.g., 25°C), dilute the concentrated cell suspension into the low-potassium buffer to a final OD₆₀₀ of approximately 3.0.
-
Place the potassium-ion selective electrode into the suspension and allow the reading to stabilize to establish a baseline.
-
-
Measurement of Potassium Release:
-
Add this compound to the cell suspension at the desired final concentration (e.g., 1x, 5x, or 10x MIC).
-
Immediately begin recording the potassium concentration in the buffer over time (e.g., every 30 seconds for 10-30 minutes).
-
-
Determine Total Potassium:
-
After the measurement period, add a lytic agent (e.g., 1 µM nisin) to the suspension to release the total intracellular potassium content.[5] This reading represents 100% release.
-
-
Data Analysis:
-
Calculate the percentage of potassium leakage at each time point using the following formula: % K⁺ Release = [(K⁺ at time t - K⁺ at time 0) / (Total K⁺ - K⁺ at time 0)] x 100
-
Protocol 3: Membrane Permeabilization - Nucleic Acid Leakage Assay
This method provides an alternative way to assess membrane integrity by measuring the release of intracellular contents like DNA and RNA, which absorb light at 260 nm.[10][11]
Materials:
-
Bacterial culture of the test organism
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
This compound stock solution
-
Microcentrifuge
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Bacterial Cells:
-
Grow and harvest bacterial cells as described in Protocol 2, Step 1.
-
Wash the cells twice with PBS and resuspend in PBS to a final OD₆₀₀ of approximately 1.0.
-
-
Treatment with this compound:
-
Divide the cell suspension into aliquots. One will serve as the untreated control, while others will be treated with this compound at various concentrations (e.g., 1x, 5x, 10x MIC).
-
Incubate all samples at 37°C for a defined period (e.g., 30, 60, 120 minutes).
-
-
Sample Processing:
-
Following incubation, centrifuge the samples (e.g., 10,000 x g for 5 min) to pellet the bacterial cells.
-
Carefully collect the supernatant, which contains any released cellular components.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at 260 nm (A₂₆₀).[10]
-
Use PBS as the blank.
-
-
Data Analysis:
-
An increase in the A₂₆₀ of the supernatant from this compound-treated cells compared to the untreated control indicates the leakage of nucleic acids and, therefore, membrane permeabilization.[11] The results are typically reported as the change in A₂₆₀ over time.
-
References
- 1. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing with Epidermin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin (B1255880) is a potent, ribosomally synthesized, and post-translationally modified antimicrobial peptide belonging to the class I bacteriocins, specifically the lantibiotics. Produced by Staphylococcus epidermidis, it exhibits significant bactericidal activity, particularly against a range of Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of cell wall synthesis and pore formation, makes it a subject of interest in the development of novel antimicrobial agents. These application notes provide detailed protocols for assessing the antimicrobial susceptibility of various bacterial strains to this compound.
Mechanism of Action
This compound exerts its antimicrobial effect through a dual mechanism of action that targets the bacterial cell envelope.[1][2][3] The primary target of this compound is Lipid II, an essential precursor molecule in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][4][5]
The proposed signaling pathway is as follows:
-
Binding to Lipid II: this compound specifically recognizes and binds to the pyrophosphate moiety of Lipid II embedded in the bacterial cytoplasmic membrane.[4] This interaction is facilitated by the N-terminal region of the this compound molecule.[4]
-
Inhibition of Peptidoglycan Synthesis: By sequestering Lipid II, this compound effectively prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall synthesis.[2][3] This disruption of cell wall integrity is a major contributor to its bactericidal effect.
-
Pore Formation: Following the binding to Lipid II, this compound molecules oligomerize and insert into the cytoplasmic membrane, forming pores.[1][2] This pore formation leads to the dissipation of the membrane potential and leakage of essential ions and metabolites, ultimately resulting in cell death.[2]
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) of this compound and the related lantibiotic gallidermin (B1576560) against various bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 36.04 (as µL/mL) | [6] |
| Escherichia coli | - | - (poor inhibition) | [6] |
| Pseudomonas aeruginosa | - | 19.95 (as µL/mL) | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Gallidermin (a structural analogue of this compound)
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | SA113, USA300 | 4 - 8 | [3] |
| Staphylococcus epidermidis | O47, various strains | 4 - 8 | [3] |
| Staphylococcus aureus (MSSA) | - | 12.5 | [7][8] |
| Staphylococcus aureus (MRSA) | - | 1.56 | [7][8] |
| Staphylococcus epidermidis | Four different strains | 6.25 | [7][8] |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility testing experiments are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound.
Caption: Workflow for Broth Microdilution Assay.
Materials:
-
This compound (lyophilized powder)
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile deionized water or a suitable buffer.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Performance:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of this compound.
Caption: Workflow for Agar Well Diffusion Assay.
Materials:
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum and Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile swab, create a uniform lawn of the bacterial culture on the surface of an MHA plate.
-
Allow the plate to dry for 3-5 minutes.
-
-
Assay Performance:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar.
-
Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution to each well.
-
Include a negative control well containing the solvent used to dissolve the this compound.
-
-
Incubation and Interpretation:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
-
Time-Kill Assay
This assay determines the rate at which this compound kills a bacterial population over time.
Caption: Workflow for Time-Kill Assay.
Materials:
-
This compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline or PBS for dilutions
-
Micropipettes and sterile tips
Procedure:
-
Preparation:
-
Grow an overnight culture of the test bacterium in CAMHB.
-
The next day, dilute the overnight culture into fresh CAMHB and grow to the mid-logarithmic phase (approximately 10⁸ CFU/mL).
-
Prepare culture tubes containing CAMHB with various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control tube without this compound.
-
-
Assay Performance:
-
Inoculate each tube with the logarithmic phase bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Enumeration of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
-
Conclusion
These protocols provide a framework for the comprehensive evaluation of the antimicrobial properties of this compound. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results. The data generated from these assays will be invaluable for researchers and drug development professionals in assessing the potential of this compound as a therapeutic agent.
References
- 1. Role of lipid-bound peptidoglycan precursors in the formation of pores by nisin, this compound and other lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria-induced proinflammatory responses in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Epidermin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin (B1255880) is a potent tetracyclic 21-amino-acid lantibiotic peptide produced by Staphylococcus epidermidis.[1][2] It belongs to the class of cationic antimicrobial peptides (CAMPs) and exhibits bactericidal activity primarily against Gram-positive bacteria.[1][2] The primary mechanism of action involves a dual mode of action: inhibition of peptidoglycan synthesis through high-affinity binding to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, and the formation of pores in the cytoplasmic membrane, leading to depolarization and cell death.[3][4][5][6][7] Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is a critical first step in assessing its potential as a therapeutic agent.
These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, tailored for the specific properties of antimicrobial peptides.
Data Presentation
Table 1: Reported MIC Values of this compound and Gallidermin against various Gram-positive bacteria.
| Lantibiotic | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | 36.04 | ~16.6 | [8] |
| Gallidermin | Staphylococcus aureus SA113 | 8 | 3.7 | [9] |
| Gallidermin | Staphylococcus epidermidis O47 | 4 | 1.8 | [9] |
| This compound | Lactococcus lactis subsp. cremoris HP | - | 0.002 | [3] |
| Gallidermin | Lactococcus lactis subsp. cremoris HP | - | 0.005 | [3] |
Note: Gallidermin is a structural analogue of this compound, differing by a single amino acid at position 6, and often exhibits similar antimicrobial activity.[7]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[10][11] Modifications are necessary when testing cationic antimicrobial peptides like this compound to prevent underestimation of their potency due to factors like adsorption to plastic surfaces and interference from media components.[10][12]
Materials:
-
This compound stock solution (e.g., in sterile deionized water or 0.01% acetic acid)
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[10][13]
-
Test bacterial strains
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions[13]
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of CA-MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[10]
-
Dilute the bacterial suspension in fresh CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to obtain concentrations that are 10 times the final desired concentrations.[13]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[13]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[10]
-
Protocol 2: Agar Dilution MIC Assay
The agar dilution method is considered a gold standard for susceptibility testing and involves incorporating the antimicrobial agent directly into the agar medium.[14]
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Test bacterial strains
-
Sterile petri dishes
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Melt MHA and cool to 45-50°C.
-
Add the appropriate volume of each this compound dilution to molten MHA to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting the final concentration to approximately 1 x 10^7 CFU/mL.
-
-
Inoculation:
-
Using an inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, resulting in approximately 10^4 CFU per spot.[14]
-
-
Incubation:
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 16-20 hours.[11]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that prevents any visible growth of the bacteria on the agar surface.[14]
-
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Mechanism of Action of this compound.
References
- 1. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of lipid-bound peptidoglycan precursors in the formation of pores by nisin, this compound and other lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. benchchem.com [benchchem.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 12. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. Agar dilution - Wikipedia [en.wikipedia.org]
Application Note: Molecular Weight Confirmation of Epidermin using Mass Spectrometry
Abstract
This application note provides a comprehensive overview and detailed protocols for the molecular weight confirmation of the lantibiotic epidermin (B1255880) using two common mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization (LC-ESI). This compound, a post-translationally modified antimicrobial peptide, has a theoretical molecular weight of approximately 2165.6 Da.[1] Accurate mass measurement is crucial for its identification, characterization, and quality control in research and drug development. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a tetracyclic, 22-amino acid lantibiotic produced by Staphylococcus epidermidis.[2][3] Its complex structure, which includes lanthionine (B1674491) and 3-methyllanthionine bridges, arises from extensive post-translational modifications of a precursor peptide.[2][3] These modifications are critical for its potent antimicrobial activity against various Gram-positive bacteria. Mass spectrometry is an indispensable tool for the structural characterization of such complex biomolecules due to its high sensitivity, accuracy, and speed.[4] This note details the application of MALDI-TOF MS and LC-ESI-MS for the precise determination of this compound's molecular weight.
Data Presentation
The accurate determination of molecular weight is a key indicator of the correct primary structure and post-translational modifications of this compound. The following table summarizes the theoretical and experimentally observed molecular weights of this compound.
| Parameter | Value | Reference |
| Theoretical Molecular Weight (Monoisotopic) | 2163.9515 Da | [1] |
| Theoretical Molecular Weight (Average) | 2165.6 g/mol | [1] |
| Observed Molecular Weight (MALDI-TOF) | ~2165 Da | [5] |
| Observed Molecular Weight (ESI-MS) | Consistent with theoretical values | [3][6] |
Note: Observed molecular weights in mass spectrometry can slightly differ from theoretical values due to factors like post-translational modifications, isotopic distribution, and instrument calibration.
Experimental Protocols
Detailed methodologies for sample preparation and analysis using MALDI-TOF MS and LC-ESI-MS are provided below.
Protocol 1: Sample Preparation from Bacterial Culture
-
Culture Growth: Culture Staphylococcus epidermidis in a suitable broth medium (e.g., Tryptic Soy Broth) to an optimal growth phase for this compound production.
-
Cell Pellet Collection: Centrifuge the bacterial culture to pellet the cells.
-
Extraction:
-
Resuspend the cell pellet in a 70% isopropanol (B130326) solution adjusted to pH 2 with a suitable acid.
-
Vortex the suspension thoroughly.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the extracted this compound.[7]
-
-
Purification (Optional but Recommended): For higher purity samples, a solid-phase extraction (SPE) with a C18 cartridge can be employed.
-
Condition the C18 cartridge with methanol (B129727) followed by water.
-
Load the supernatant.
-
Wash with a low concentration of organic solvent (e.g., 5% acetonitrile) to remove salts and hydrophilic impurities.
-
Elute this compound with a higher concentration of organic solvent (e.g., 70% acetonitrile (B52724) with 0.1% formic acid).
-
-
Sample Concentration: Dry the purified sample using a vacuum centrifuge and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile with 0.1% formic acid).
Protocol 2: MALDI-TOF Mass Spectrometry Analysis
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid (SA) in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting:
-
Spot 1 µL of the matrix solution onto a MALDI target plate and let it air dry.
-
Spot 1 µL of the prepared this compound sample on top of the dried matrix spot.
-
Alternatively, mix the sample and matrix solution in a 1:1 ratio and spot 1 µL of the mixture onto the target plate. Let it air dry completely to allow co-crystallization.[8]
-
-
Instrument Calibration: Calibrate the MALDI-TOF mass spectrometer using a standard peptide mixture with known molecular weights in the mass range of interest.
-
Data Acquisition:
-
Acquire mass spectra in positive ion, linear or reflector mode.
-
Use a laser wavelength of 337 nm (nitrogen laser).[8]
-
The mass range should be set to encompass the expected molecular weight of this compound (e.g., m/z 1000-4000).
-
Protocol 3: LC-ESI-MS Analysis
-
Liquid Chromatography System:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes) at a flow rate of 0.2-0.4 mL/min.
-
-
Electrospray Ionization Mass Spectrometer:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: Set according to instrument manufacturer's recommendations (typically 3-5 kV).
-
Data Acquisition: Acquire full scan mass spectra over a mass range that includes the expected multiply charged ions of this compound (e.g., m/z 400-2000).
-
-
Data Analysis: The resulting spectrum will show a series of multiply charged ions. Deconvolute the spectrum to determine the intact molecular weight of this compound.
Mandatory Visualizations
Caption: Workflow for this compound Molecular Weight Confirmation by MALDI-TOF MS.
Caption: Workflow for this compound Molecular Weight Confirmation by LC-ESI-MS.
Conclusion
Both MALDI-TOF and LC-ESI mass spectrometry are powerful and reliable techniques for the molecular weight confirmation of this compound. MALDI-TOF offers a rapid and straightforward analysis, while LC-ESI-MS provides the added benefit of chromatographic separation, which can be advantageous for complex samples. The choice of technique will depend on the specific experimental needs, sample complexity, and available instrumentation. The protocols provided in this application note serve as a guide for the successful analysis of this compound and can be adapted for other similar antimicrobial peptides.
References
- 1. This compound | C98H141N25O23S4 | CID 70698381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Principle of Protein Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Developing Stable Formulations of Epidermin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin (B1255880) is a potent tetracyclic 21-amino-acid lantibiotic peptide produced by Staphylococcus epidermidis.[1][2] It exhibits significant antimicrobial activity against a broad spectrum of Gram-positive bacteria.[1] A primary challenge in harnessing its therapeutic potential lies in its formulation, as peptides are susceptible to various degradation pathways that can compromise their efficacy and shelf-life. These application notes provide detailed protocols and stability data to guide researchers in developing stable formulations of this compound for research and preclinical development.
Physicochemical Properties and Stability Profile of this compound
Understanding the inherent properties of this compound is crucial for developing a stable formulation.
1.1. Structure and Composition
This compound is a cationic peptide characterized by the presence of unusual amino acids, including lanthionine, 3-methyllanthionine, and S-(2-aminovinyl)-D-cysteine, which form intramolecular thioether rings.[2] These structural features are critical for its biological activity but also influence its stability.
1.2. Known Degradation Pathways
Peptides like this compound are prone to both chemical and physical degradation. Key degradation pathways to consider during formulation development include:
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.
-
Deamidation: Conversion of asparagine or glutamine residues to their corresponding carboxylic acids.
-
Oxidation: Modification of susceptible amino acid residues, such as methionine or cysteine, in the presence of oxygen.
-
Aggregation: Formation of non-covalent or covalent peptide multimers, which can lead to loss of activity and potential immunogenicity.[3]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions. This data is essential for selecting appropriate storage conditions and formulation excipients.
Table 1: Effect of Temperature on this compound Activity
| Temperature (°C) | Incubation Time (min) | Remaining Activity (%) | Reference |
| 30 | 30 | High | [4] |
| 37 | 30 | Optimal | [4] |
| 42 | 30 | Decreased | [4] |
| 47 | 30 | Decreased | [4] |
| 53 | 30 | 30-40 | [4] |
Table 2: Effect of pH on this compound Activity
| pH | Incubation Time (min) | Temperature (°C) | Remaining Activity (%) | Reference |
| 5.0 | 30 | 37 | Not specified, but active | [4] |
| 6.0 | 30 | 37 | Not specified, but active | [4] |
| 7.0 | 30 | 37 | Not specified, but active | [4] |
| 8.0 | 30 | 37 | Not specified, but active | [4] |
| 9.0 | 30 | 37 | Not specified, but active | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
3.1. Protocol for Assessing Thermal and pH Stability of this compound
This protocol is adapted from methodologies used for evaluating the stability of purified this compound.[4]
Objective: To determine the effect of temperature and pH on the antimicrobial activity of this compound.
Materials:
-
Purified this compound
-
Buffer solutions of various pH (e.g., 5, 6, 7, 8, 9)
-
1M NaOH and 1M HCl for pH adjustment
-
Water bath or incubator
-
Ice bath
-
Indicator strain (e.g., Micrococcus luteus)
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Sterile microcentrifuge tubes
Procedure:
Thermal Stability:
-
Prepare solutions of purified this compound in a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 7).
-
Aliquot the this compound solution into separate microcentrifuge tubes.
-
Incubate the tubes at different temperatures (e.g., 30, 37, 42, 47, and 53°C) for 30 minutes.
-
Immediately after incubation, cool the tubes in an ice bath to stop any further degradation.
-
Determine the remaining antimicrobial activity using an agar diffusion assay or a microdilution method.[5][6]
pH Stability:
-
Prepare buffer solutions with a range of pH values (e.g., 5, 6, 7, 8, and 9).
-
Dissolve purified this compound in each buffer solution.
-
Incubate the solutions at a constant temperature (e.g., 37°C) for 30 minutes.
-
Cool the tubes in an ice bath.
-
Neutralize the pH of the samples if necessary before assessing activity.
-
Determine the remaining antimicrobial activity.
Data Analysis:
-
Calculate the remaining activity as a percentage of the activity of an untreated control sample.
-
Plot the remaining activity (%) against temperature or pH.
3.2. Protocol for Lyophilization of this compound Formulations
Lyophilization (freeze-drying) is a common technique to enhance the long-term stability of peptides. This protocol provides a general framework that should be optimized for specific formulations.
Objective: To prepare a stable, lyophilized powder of this compound.
Materials:
-
Purified this compound solution
-
Cryoprotectant/bulking agent (e.g., mannitol (B672), sucrose (B13894), trehalose)
-
Sterile vials suitable for lyophilization
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare a solution of this compound in a suitable buffer (e.g., low ionic strength buffer).
-
Add a cryoprotectant/bulking agent to the solution. A common starting concentration is 2-5% (w/v). Mannitol is a frequently used bulking agent in antibiotic formulations.[7][8]
-
Sterile filter the formulation and aseptically fill it into lyophilization vials.
-
Partially insert stoppers into the vials.
-
Load the vials into the lyophilizer.
-
Freezing: Cool the shelves to a temperature well below the freezing point of the formulation (e.g., -40°C) and hold for a sufficient time to ensure complete freezing.
-
Primary Drying (Sublimation): Apply a vacuum (e.g., 100-300 mTorr) and raise the shelf temperature to facilitate the sublimation of ice (e.g., -20°C to -10°C). This is the longest phase of the cycle.
-
Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) under vacuum to remove residual bound water.
-
Once drying is complete, backfill the chamber with an inert gas like nitrogen, and fully stopper the vials.
-
Store the lyophilized product at recommended storage conditions (e.g., 2-8°C or -20°C).
3.3. Protocol for Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound and detecting its degradation products.
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Nucleosil-100 C-18)[9]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Acid modifier (e.g., trifluoroacetic acid (TFA) or perchloric acid)[9]
-
This compound standard
-
Forced degraded samples of this compound
Procedure:
Forced Degradation:
-
To generate degradation products, subject this compound solutions to forced degradation conditions as outlined in ICH guidelines.[10][11] This includes:
-
Acidic and Basic Hydrolysis: Incubate with HCl and NaOH at elevated temperatures.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Heat the solid peptide or its solution.
-
Photostability: Expose to light.
-
HPLC Method Development:
-
Mobile Phase Selection: Start with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier (e.g., 0.1% TFA) to improve peak shape.
-
Gradient Elution: Develop a gradient elution method to separate the parent this compound peak from the degradation products. An example gradient could be a linear increase in acetonitrile concentration over time.[9]
-
Detection: Monitor the elution profile at a suitable UV wavelength, such as 225 nm.[9]
-
Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation of all peaks.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualization of Pathways and Workflows
4.1. Signaling Pathway: this compound's Dual Mode of Action
This compound exerts its antimicrobial effect through a dual mechanism that involves binding to Lipid II, a precursor in bacterial cell wall synthesis.[12] This interaction leads to both the inhibition of peptidoglycan synthesis and the formation of pores in the cell membrane.
Caption: this compound's dual mechanism of action.
4.2. Experimental Workflow: Formulation Stability Study
A systematic workflow is critical for efficiently evaluating the stability of new this compound formulations.
Caption: Workflow for this compound formulation stability testing.
Recommendations for Stable Formulations
Based on the available data and general principles of peptide formulation, the following recommendations are provided:
-
Storage of Stock Solutions: For short-term storage, keep this compound solutions at 2-8°C. For long-term storage, it is highly recommended to store lyophilized this compound at -20°C or below.
-
pH: Maintain the pH of liquid formulations in the slightly acidic to neutral range (pH 5-7) to minimize hydrolysis.
-
Excipients:
-
Buffers: Use standard pharmaceutical buffers like phosphate or acetate (B1210297) to maintain the optimal pH.
-
Cryoprotectants/Bulking Agents: For lyophilized formulations, include cryoprotectants such as sucrose or trehalose, and a bulking agent like mannitol to ensure a stable and elegant cake structure.[7][8]
-
Antioxidants: If oxidation is identified as a significant degradation pathway, consider adding antioxidants such as methionine or ascorbic acid.
-
-
Handling: Avoid vigorous shaking or stirring of this compound solutions to minimize the risk of aggregation. Protect from light, especially for liquid formulations.
By following these guidelines and protocols, researchers can develop stable and effective formulations of this compound, facilitating further investigation into its therapeutic applications.
References
- 1. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neptjournal.com [neptjournal.com]
- 5. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Epidermin in Food Preservation: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
Application Notes and Protocols for the Use of Epidermin (B1255880) as a Biopreservative in Food Systems
Summary: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound, a potent bacteriocin, in food preservation. It includes quantitative data on its antimicrobial efficacy, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified antimicrobial peptide, classified as a Type A(I) lantibiotic.[1][2] Produced by strains of Staphylococcus epidermidis, it exhibits a broad spectrum of activity, primarily against Gram-positive bacteria.[1][2] Its structure contains lanthionine (B1674491) and 3-methyllanthionine bridges, which contribute to its stability over a range of temperatures and pH levels, making it a promising candidate for food preservation.[3]
Antimicrobial Spectrum and Efficacy
This compound has demonstrated significant inhibitory and bactericidal effects against a variety of foodborne pathogens and spoilage organisms. The following tables summarize the available quantitative data on its efficacy, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Target Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolate | 36.04 (as µL/mL of purified solution) | 51.73 (as µL/mL of purified solution) | [1][4] |
| Escherichia coli | Clinical Isolate | 13.85 (as µL/mL of purified solution) | 7.48 (as µL/mL of purified solution) | [1][4] |
| Pseudomonas aeruginosa | Clinical Isolate | 19.95 (as µL/mL of purified solution) | 15.76 (as µL/mL of purified solution) | [1][4] |
| Staphylococcus epidermidis | ATCC 12228 | 6.25 | Not Reported | [5] |
| Staphylococcus pneumoniae | ATCC 6302 | 4 | Not Reported | [5] |
Note: The MIC and MBC values for S. aureus, E. coli, and P. aeruginosa were reported in µL/mL of a purified this compound solution; the exact concentration of the pure this compound in this solution was not specified in the source material.
Mechanism of Action
This compound exerts its antimicrobial activity primarily through the disruption of the bacterial cell membrane. As a Type A lantibiotic, its mode of action involves a dual mechanism targeting Lipid II, a precursor molecule in the biosynthesis of peptidoglycan.
-
Binding to Lipid II: this compound specifically recognizes and binds to Lipid II on the surface of susceptible bacteria.
-
Inhibition of Cell Wall Synthesis: This binding sequesters Lipid II, thereby inhibiting the incorporation of peptidoglycan subunits into the growing cell wall.
-
Pore Formation: Following the binding to Lipid II, this compound molecules aggregate and insert into the cell membrane, forming pores. This leads to the dissipation of the membrane potential and leakage of essential ions and metabolites, ultimately resulting in cell death.
Caption: Mechanism of action of this compound against bacterial cells.
Experimental Protocols
Purification of this compound from Staphylococcus epidermidis
This protocol is adapted from the methodology described by Al-Mathkhury et al. (2020).
Materials:
-
Staphylococcus epidermidis producing strain
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
Dialysis tubing (1 kDa molecular weight cutoff)
-
Phosphate (B84403) buffer (pH 7.0)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Cultivation: Inoculate the this compound-producing S. epidermidis strain into BHI broth and incubate at 37°C for 24-48 hours.
-
Cell Separation: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude this compound.
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to achieve 60% saturation while gently stirring at 4°C. Allow the precipitation to occur overnight.
-
Pellet Collection: Centrifuge the solution at 15,000 x g for 30 minutes at 4°C to collect the precipitated crude this compound.
-
Resuspension: Resuspend the pellet in a minimal volume of phosphate buffer (pH 7.0).
-
Dialysis: Transfer the resuspended pellet into a dialysis tube (1 kDa MWCO) and dialyze against the same phosphate buffer at 4°C for 24 hours, with several buffer changes.
-
Purification Confirmation: The purified this compound solution can be filter-sterilized and its activity confirmed using an agar well diffusion assay against a sensitive indicator strain, such as Micrococcus luteus.
Caption: Workflow for the purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Purified this compound solution
-
Target foodborne pathogen
-
Appropriate broth medium (e.g., BHI, Tryptic Soy Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Culture the target pathogen in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of the purified this compound solution in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the target pathogen for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Application in Food Matrices
While specific, large-scale studies on the application of this compound in various food matrices are still emerging, the following protocols are based on general principles for applying bacteriocins to food products. Researchers should optimize these protocols for their specific food systems.
Dairy Products (e.g., Milk and Cheese)
Objective: To extend the shelf life and inhibit the growth of spoilage and pathogenic bacteria.
Protocol for Milk:
-
Preparation: Prepare a stock solution of purified this compound.
-
Application: Add the this compound solution to pasteurized milk to achieve a final concentration determined by prior MIC testing and challenge studies. A typical starting range could be 10-100 µg/mL.
-
Homogenization: Ensure the this compound is evenly distributed throughout the milk by gentle agitation.
-
Storage: Store the treated milk under refrigeration (4°C).
-
Analysis: At regular intervals, perform microbiological analysis (total viable count, coliforms, and specific pathogens) and sensory evaluation (taste, odor, appearance) to assess the impact on shelf life and quality.
Protocol for Cheese:
-
Application during Cheesemaking: Incorporate this compound into the milk before the addition of rennet.
-
Surface Application: Alternatively, for surface-ripened cheeses, apply a solution of this compound to the cheese surface via spraying or dipping to control the growth of undesirable molds and bacteria.
-
Incorporation into Packaging: this compound can be incorporated into edible films or coatings applied to the cheese surface.[6]
-
Analysis: Monitor the cheese during ripening and storage for microbial load, pH, texture, and flavor development.
Meat Products (e.g., Ground Meat)
Objective: To control the growth of spoilage bacteria and pathogens like Listeria monocytogenes and Staphylococcus aureus.
Protocol:
-
Preparation: Prepare a sterile solution of purified this compound.
-
Application:
-
Direct Addition: Add the this compound solution to the ground meat during mixing to ensure even distribution.
-
Surface Spraying: For whole muscle cuts, spray the surface with the this compound solution.
-
-
Packaging: Package the treated meat, potentially using modified atmosphere packaging (MAP) for a synergistic effect.
-
Storage: Store the meat under refrigeration.
-
Analysis: Conduct microbial analysis (aerobic plate count, psychrotrophic count, specific pathogens) and assess quality parameters (color, odor, lipid oxidation) throughout the storage period.[7][8]
Vegetable Products (e.g., Fresh-Cut Produce)
Objective: To reduce the microbial load and extend the shelf life of fresh-cut vegetables.
Protocol:
-
Preparation: Prepare an aqueous solution of purified this compound.
-
Application:
-
Dipping: Dip the fresh-cut vegetables into the this compound solution for a specified time (e.g., 1-5 minutes).
-
Spraying: Spray the this compound solution evenly over the surface of the vegetables.
-
-
Drying: Allow the excess solution to drain off.
-
Packaging: Package the treated produce in appropriate packaging, such as breathable films.
-
Storage: Store under refrigeration.
-
Analysis: Evaluate the microbial load (total plate count, yeasts, and molds) and sensory quality (color, texture, browning) during storage.[9][10]
Synergistic Effects
The antimicrobial activity of this compound can be enhanced when used in combination with other preservation techniques, a concept known as hurdle technology.
-
With Staphylolysin LasA: A synergistic effect has been observed when this compound is combined with staphylolysin LasA against S. aureus, E. coli, and P. aeruginosa.[1][4]
-
With Organic Acids: While not specifically documented for this compound, other antimicrobial peptides show enhanced activity when combined with organic acids like acetic or lactic acid. This is a promising area for future research with this compound.
-
With Modified Atmosphere Packaging (MAP): The combination of this compound with MAP can create an environment that is highly inhibitory to microbial growth in meat and vegetable products.[11]
Future Perspectives
This compound holds significant potential as a natural food preservative. Future research should focus on:
-
Establishing a broader database of MIC values against a wider range of foodborne pathogens.
-
Conducting comprehensive studies on its efficacy and stability in various food matrices under real-world conditions.
-
Investigating synergistic effects with other natural antimicrobials and preservation technologies.
-
Developing cost-effective methods for large-scale production of purified this compound.
By addressing these areas, the application of this compound can be further optimized for enhancing the safety and shelf life of a wide variety of food products.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation of Minimum Inhibitory Concentration Breakpoints and Methicillin Resistance Gene Carriage in Clinical Isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. nanobioletters.com [nanobioletters.com]
- 6. "Extending cheese shelf-life using eco-friendly sodium alginate-gelatin" by Kalpani Y. Perera, Amit K. Jaiswal et al. [arrow.tudublin.ie]
- 7. Ground beef microbiome changes with antimicrobial decontamination interventions and product storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of extrinsic factors on the microbiological spoilage pattern of ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Technologies for Preserving Fresh-Cut Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Increasing Epidermin Production Yield
Welcome to the technical support center for Epidermin (B1255880) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound production in Staphylococcus epidermidis?
A1: this compound yields can vary significantly based on the strain, cultivation method, and purification protocol. In general, titers in fermentations have been reported to be in the range of 10 mg/L to 330 mg/L. Optimization of genetic factors, fermentation conditions, and purification methods is crucial for maximizing yield.
Q2: Which genes are critical for this compound biosynthesis, and how can they be manipulated to increase yield?
A2: The biosynthesis of this compound is governed by a cluster of genes, primarily located on the pTü32 plasmid in the producer strain Staphylococcus epidermidis Tü3298. Key genes include:
-
epiA: The structural gene for the pre-peptide.
-
epiB, epiC, epiD: Involved in the post-translational modification of the pre-peptide.[1]
-
epiP: Encodes a serine protease responsible for cleaving the leader peptide from the modified pre-peptide to activate this compound.[2]
-
epiQ: A positive regulatory gene that transcriptionally activates the epiA promoter.[3][4]
-
epiFEG: An operon that provides immunity to the producer strain and assists in the export of this compound.[5]
To increase yield, consider overexpressing epiQ, as additional copies have been shown to increase this compound production.[3][4] Furthermore, cloning the epiFEG genes along with the biosynthetic genes can lead to an approximately fivefold increase in production.[5]
Q3: What are the optimal fermentation conditions for S. epidermidis growth and this compound production?
A3: While optimal conditions can be strain-specific, generally, S. epidermidis growth is favored at a temperature of 37°C and a pH of 7.0. However, the optimal conditions for secondary metabolite production may differ from those for maximal biomass. It is recommended to perform optimization studies for your specific strain and bioreactor setup, systematically varying pH, temperature, aeration, and agitation rates. For bacteriocin (B1578144) production by Staphylococci, temperatures around 32-37°C and a pH of 6.0-7.0 are often effective.[6]
Q4: How does product toxicity affect this compound yield, and what strategies can mitigate this?
A4: this compound, like many lantibiotics, can be toxic to the producing organism, which can limit the final yield.[7] The epiFEG immunity system helps to reduce this autotoxicity but does not eliminate it. A strategy to circumvent this issue is a two-stage production process. This involves producing a non-toxic precursor of this compound, followed by an enzymatic activation step to generate the active lantibiotic. This approach has been successfully developed for the related lantibiotic, gallidermin.
Troubleshooting Guides
Problem 1: Low or No this compound Yield After Fermentation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | Verify that the pH, temperature, and aeration are within the optimal range for your S. epidermidis strain. For secondary metabolites like this compound, production is often highest during the stationary phase of growth.[8] Ensure your fermentation runs long enough to reach this phase. |
| Inadequate Media Composition | The carbon and nitrogen sources in your media can significantly impact yield.[9][10] Glucose is a commonly used carbon source that supports good biomass and bacteriocin production.[6] Supplementing with specific amino acids, like cysteine, has been shown to boost the production of other lantibiotics and may be beneficial for this compound.[11] |
| Plasmid Instability/Loss | The genes for this compound production are often located on a plasmid.[1] Serial passaging of the culture can sometimes lead to plasmid loss. To mitigate this, minimize the number of subcultures from a master stock. Periodically verify the presence of the biosynthesis genes using PCR. Loss of bacteriocin-encoding plasmids can also occur at elevated temperatures (e.g., 42°C).[12] |
| High Cell Density but Low Production | High biomass does not always correlate with high product yield. This can be due to nutrient limitations that support growth but not secondary metabolism. A fed-batch fermentation strategy can help maintain optimal nutrient levels for production.[13][14][15] Also, consider that the production of the lantibiotic itself can be a metabolic burden on the cells, leading to a growth disadvantage.[7] |
Problem 2: Difficulty with Genetic Manipulation of S. epidermidis
| Possible Cause | Troubleshooting Steps |
| Low Transformation Efficiency | S. epidermidis can be difficult to transform due to restriction-modification (RM) systems that degrade foreign DNA.[16][17] Use an E. coli cloning strain that lacks methylation (e.g., DC10B) to prepare your plasmid DNA.[16] Ensure your electrocompetent cells are of high quality and follow a validated electroporation protocol.[3][5][18][19] |
| No Expression of Inserted Genes | Verify the integrity of your construct via sequencing. Ensure you are using a promoter that is active in S. epidermidis. If complementing a mutant, ensure the native promoter is included or use a suitable expression vector. |
Problem 3: Low Recovery During Downstream Purification
| Possible Cause | Troubleshooting Steps |
| Inefficient Ammonium (B1175870) Sulfate (B86663) Precipitation | The optimal concentration of ammonium sulfate for precipitation can vary. Perform a trial with stepwise increases in saturation (e.g., 20%, 40%, 60%, 80%) to determine the fraction with the highest this compound activity. For many bacteriocins, precipitation occurs between 40-80% saturation.[2][20] Ensure the precipitation is carried out at a low temperature (e.g., 4°C) with gentle stirring to prevent denaturation.[21] |
| Poor Binding to Ion-Exchange Column | Ensure the pH of your buffer is appropriate for the charge of this compound and the type of resin you are using (anion or cation exchange).[16][22] The buffer should have a low ionic strength to facilitate binding.[16] Before loading your sample, ensure it is properly desalted or dialyzed against the binding buffer.[12] |
| Loss of Activity During Purification | This compound is generally stable at a range of temperatures and pH values. However, repeated freeze-thaw cycles or exposure to harsh chemicals should be avoided. Keep samples on ice whenever possible and consider adding protease inhibitors if degradation is suspected. |
Quantitative Data Summary
| Strategy | Reported Yield Increase | Reference |
| Genetic Engineering | ||
| Co-expression of epiFEG with biosynthetic genes | ~ 5-fold | [5] |
| Overexpression of epiQ | Increased production (quantitative data not specified) | [3][4] |
| Downstream Processing | Purification Fold & Yield | Reference |
| Ammonium Sulfate Precipitation (80%) | 10.31-fold purification, 48% yield (for a different bacteriocin) | [2] |
| Ion-Exchange & Gel Filtration Chromatography | 6.1-fold purification, 34.4% protein yield | [23] |
Experimental Protocols
Protocol 1: Electroporation of S. epidermidis
This protocol is adapted from established methods for staphylococci.[3][5][18][19][24]
-
Preparation of Electrocompetent Cells:
-
Inoculate a flask of basic medium (BM: 1% peptone, 0.5% yeast extract, 0.1% glucose, 0.5% NaCl, 0.1% K2HPO4) with a fresh overnight culture of S. epidermidis.
-
Grow at 37°C with shaking to an OD578 of approximately 0.5-0.65.[24]
-
Harvest the cells by centrifugation and wash them sequentially with one volume, 1/2 volume, 1/20 volume, and 1/50 volume of ice-cold 10% glycerol (B35011).[24]
-
Resuspend the final cell pellet in 10% glycerol to a concentration of 1-5 x 10^10 cells/ml.[24]
-
Aliquot and store at -80°C.
-
-
Electroporation:
-
Thaw an aliquot of competent cells on ice.
-
Add 100-500 ng of plasmid DNA (in a small volume, 1-2 µl) to 50 µl of cells.[24]
-
(Optional, but can improve efficiency) Perform a heat shock at 56°C for 2 minutes.[3]
-
Transfer the cell/DNA mixture to a pre-chilled 0.2 cm electroporation cuvette.
-
Pulse the cells with the following settings: 2.5 kV, 100 Ω, 25 µF.[3]
-
Immediately add 1 ml of pre-warmed recovery medium (e.g., TSB with 0.5 M sucrose) and transfer to a sterile tube.[3]
-
Incubate at 37°C with shaking for 1.5-2 hours to allow for the expression of antibiotic resistance genes.[3][24]
-
Plate on selective agar (B569324) plates containing the appropriate antibiotic.
-
Incubate at 37°C for 24-48 hours.
-
Protocol 2: Fed-Batch Fermentation (Adapted from Lantibiotic Production Principles)
This is a generalized protocol. The feeding strategy should be optimized for your specific strain and bioreactor.
-
Batch Phase:
-
Start with a batch culture in a suitable medium (e.g., a complex medium like Tryptic Soy Broth or a defined minimal medium).
-
Maintain the pH at a setpoint (e.g., 7.0) using automated addition of acid/base and the temperature at 37°C.
-
Monitor cell growth (OD600) and substrate consumption (e.g., glucose concentration).
-
-
Fed-Batch Phase:
-
When the initial carbon source is nearly depleted (as indicated by a sharp increase in dissolved oxygen or direct measurement), initiate the feed.
-
The feed solution should be a concentrated mixture of the limiting nutrients, typically the carbon and nitrogen sources (e.g., 50% glucose, 10% yeast extract).
-
The feed rate can be controlled to maintain a constant, low concentration of the limiting substrate, which can prevent the formation of inhibitory byproducts and prolong the production phase.
-
Continue the fed-batch cultivation for 48-72 hours, periodically taking samples to measure biomass and this compound concentration.
-
Protocol 3: Purification of this compound
This protocol combines several common steps for bacteriocin purification.[1][2][20][25]
-
Cell Removal:
-
Centrifuge the fermentation broth at 10,000 x g for 30 minutes at 4°C to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted this compound.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add finely ground ammonium sulfate to the supernatant at 4°C with gentle stirring to reach a desired saturation (e.g., 60-80%).
-
Continue stirring for at least 1-2 hours at 4°C to allow for complete precipitation.[26]
-
Collect the precipitate by centrifugation at 10,000 x g for 20-30 minutes at 4°C.[26]
-
Discard the supernatant and dissolve the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 5.8).[1]
-
-
Desalting/Dialysis:
-
Remove the ammonium sulfate from the redissolved pellet by dialysis against the same buffer using a membrane with a low molecular weight cutoff (e.g., 1 kDa).
-
-
Ion-Exchange Chromatography (IEX):
-
Equilibrate a cation-exchange column (e.g., SP Sepharose) with the starting buffer (e.g., 20 mM sodium phosphate, pH 5.8).[1]
-
Load the desalted this compound sample onto the column.
-
Wash the column with several volumes of the starting buffer to remove unbound proteins.
-
Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).[1] Alternatively, a step elution can be used if the elution conditions are known.[22]
-
Collect fractions and assay for anti-microbial activity to identify those containing this compound.
-
-
Quantification:
-
Pool the active fractions and quantify the this compound concentration using reverse-phase HPLC (RP-HPLC) against a known standard.
-
Visualizations
Caption: this compound biosynthesis pathway, from gene to active peptide.
Caption: Troubleshooting workflow for low this compound production yield.
Caption: General experimental workflow for this compound production and purification.
References
- 1. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 3. static.igem.org [static.igem.org]
- 4. Regulation of this compound biosynthetic genes by EpiQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchpublish.com [researchpublish.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sjpas.univsul.edu.iq [sjpas.univsul.edu.iq]
- 10. Optimization of Carbon and Nitrogen Sources for Extracellular Polymeric Substances Production by Chryseobacterium indologenes MUT.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the Production of the Lantibiotic Mutacin 1140 in Minimal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-Component Anti-Staphylococcus aureus Lantibiotic Activity Produced by Staphylococcus aureus C55 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of production conditions and 3D-structure modeling of novel antibacterial peptide of lantibiotic family | Semantic Scholar [semanticscholar.org]
- 14. Influence of batch or fed-batch growth on Staphylococcus epidermidis biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of batch or fed-batch growth on Staphylococcus epidermidis biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein purification by IE-chromatography [reachdevices.com]
- 17. researchgate.net [researchgate.net]
- 18. Method for Preparation and Electroporation of S. aureus and S. epidermidis. | Semantic Scholar [semanticscholar.org]
- 19. Method for Preparation and Electroporation of S. aureus and S. epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. journals.asm.org [journals.asm.org]
- 24. eppendorf.com [eppendorf.com]
- 25. Purification and Partial Characterization of a Bacteriocin Produced by Lactobacillus pentosus 124-2 Isolated from Dadih [mdpi.com]
- 26. waters.com [waters.com]
Technical Support Center: Troubleshooting Low Bioactivity in Purified Epidermin
Welcome to the technical support center for Epidermin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification and application of this compound, with a focus on addressing low bioactivity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential causes of low bioactivity in your purified this compound preparations.
Question: My purified this compound shows lower than expected or no antimicrobial activity. What are the potential causes and how can I troubleshoot this?
Answer:
Low bioactivity in purified this compound can stem from issues at various stages of your workflow, from purification to the bioactivity assay itself. Below is a step-by-step troubleshooting workflow to help you identify the root cause.
Troubleshooting Workflow
Technical Support Center: Optimizing Storage Conditions for Epidermin Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Epidermin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of lyophilized this compound?
A1: For maximal long-term stability, lyophilized this compound powder should be stored at -20°C or, preferably, at -80°C in a tightly sealed container to minimize exposure to moisture.[1][2] Under these conditions, the peptide can remain stable for several years.[1][2] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly decrease long-term stability.
Q2: How should I store this compound once it is in solution?
A2: this compound in solution is significantly less stable than in its lyophilized form. For short-term storage (up to one week), solutions can be kept at 4°C. For longer-term storage, it is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C. This approach helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. The optimal pH for this compound solutions is around 7.0, as extreme pH values can negatively affect its stability and activity.[3]
Q3: What factors can lead to the degradation of this compound?
A3: Several factors can contribute to the degradation of this compound:
-
Temperature: Elevated temperatures can lead to a loss of activity. This compound maintains 89% of its activity at temperatures up to 47°C, but its activity rapidly declines at higher temperatures.[3]
-
pH: this compound is most stable at a neutral pH (around 7.0). Highly acidic or alkaline conditions can cause denaturation and loss of function.[3]
-
Oxidation: Like many peptides, this compound can be susceptible to oxidation, especially if it contains amino acid residues like Cysteine, Methionine, or Tryptophan. It is advisable to use degassed buffers and minimize exposure to air.
-
Moisture: For lyophilized this compound, moisture absorption can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: This can disrupt the peptide's structure and lead to a loss of activity.
Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A4: Cloudiness or precipitation is likely due to peptide aggregation. This can be influenced by factors such as concentration, pH, temperature, and the ionic strength of the buffer. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Data on this compound Stability
Table 1: Summary of this compound Thermal and pH Stability
| Parameter | Condition | Remaining Activity/Stability | Source |
| Thermal Stability | 30°C - 47°C (for 30 min) | 89% | [3] |
| 53°C (for 30 min) | 30-40% | [3] | |
| pH Stability | pH 7.0 (at 37°C for 30 min) | Highest Activity Observed | [3] |
| Extreme acidic or alkaline pH | Reduced Activity | [3] |
Table 2: Long-Term Stability of Lyophilized Peptides (General)
| Storage Temperature | Expected Stability | Source |
| -80°C | Several years | [1][2] |
| -20°C | Several months to years | [1][2] |
| 4°C | Weeks to months | [1] |
| Room Temperature | Days to weeks | [1] |
Troubleshooting Guide
Issue 1: Loss of this compound Activity in Experiments
-
Potential Cause: Improper storage of this compound stock solutions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that lyophilized this compound is stored at -20°C or -80°C and that solutions are stored in single-use aliquots at -20°C or below.
-
Avoid Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.
-
Check pH of Buffers: Confirm that the pH of your experimental buffers is around 7.0.
-
Perform Activity Assay: Test the activity of your this compound stock using a standard antimicrobial assay (see Experimental Protocols section).
-
Issue 2: this compound Precipitation or Aggregation in Solution
-
Potential Cause: The peptide concentration, buffer composition, pH, or temperature may be promoting aggregation.
-
Troubleshooting Steps:
-
Adjust Peptide Concentration: Try dissolving the peptide at a lower concentration.
-
Modify Buffer Composition:
-
Ionic Strength: Vary the salt concentration of the buffer.
-
Additives: Consider adding solubilizing agents, such as a small amount of organic solvent (e.g., DMSO or acetonitrile) before adding the aqueous buffer.
-
-
Optimize pH: Ensure the buffer pH is at the optimal level for this compound stability (around pH 7.0).
-
Sonication: Brief sonication can sometimes help to dissolve aggregates.
-
Caption: A decision-making workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound
This method can be used to assess the purity and degradation of this compound over time.
-
Instrumentation:
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Prepare this compound samples at a known concentration (e.g., 1 mg/mL) in the appropriate storage buffer.
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot of the sample.
-
Inject a suitable volume (e.g., 20 µL) onto the HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the eluent at 220 nm.
-
The peak corresponding to intact this compound should be identified based on its retention time compared to a fresh standard.
-
Degradation is indicated by a decrease in the area of the main this compound peak and the appearance of new peaks.
-
Calculate the percentage of remaining this compound by comparing the peak area at each time point to the initial peak area (time 0).
-
Caption: Workflow for assessing this compound stability using RP-HPLC.
Protocol 2: Determination of this compound's Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This assay determines the biological activity of this compound.
-
Materials:
-
Susceptible indicator strain (e.g., Staphylococcus aureus)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound stock solution of known concentration
-
-
Procedure:
-
Prepare a two-fold serial dilution of the this compound solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the indicator bacteria.
-
Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
This compound's Mode of Action: Targeting Lipid II Biosynthesis
This compound exerts its antimicrobial effect by binding to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway. This interaction leads to the inhibition of peptidoglycan synthesis and the formation of pores in the bacterial membrane, ultimately causing cell death.
Caption: Simplified diagram of the Lipid II biosynthesis pathway and the inhibitory action of this compound.[3][6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. peptidesystems.com [peptidesystems.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Epidermin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the low solubility of Epidermin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a tetracyclic 21-amino-acid peptide belonging to the type A lantibiotics.[1][2] It is produced by Staphylococcus epidermidis and exhibits potent antibiotic activity against a range of Gram-positive bacteria.[1][3][4][5] Like many hydrophobic peptides, this compound has limited solubility in aqueous solutions, which can significantly hinder its application in in vitro assays, formulation development, and therapeutic use.[6] Achieving a sufficient concentration in a biologically compatible solvent is crucial for accurate and reproducible experimental results.
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of a peptide like this compound is influenced by several factors:
-
Amino Acid Composition: The presence of hydrophobic amino acid residues contributes to its poor water solubility.
-
Isoelectric Point (pI): A peptide's net charge is lowest at its isoelectric point, leading to minimal solubility. At pH values above or below the pI, the peptide will have a net negative or positive charge, respectively, which can increase its solubility in aqueous solutions.
-
pH of the Solution: The pH of the solvent directly affects the charge state of the acidic and basic amino acid residues in this compound, thereby influencing its solubility.
-
Temperature: In many cases, increasing the temperature can enhance the solubility of peptides.[3]
-
Solvent Properties: The choice of solvent and the presence of co-solvents or excipients can dramatically alter the solubility of this compound.
Q3: What are the initial steps to dissolve this compound?
It is recommended to first attempt to dissolve a small amount of the peptide in sterile, purified water. If solubility is poor, a systematic approach should be taken, starting with pH adjustment and then considering the use of co-solvents. Always begin with a small test amount of your peptide to avoid wasting valuable material.
Q4: How does pH adjustment improve this compound solubility?
By adjusting the pH of the aqueous solution, you can alter the net charge of the this compound peptide, moving it away from its isoelectric point and thereby increasing its solubility. For a peptide with a basic pI, dissolving it in an acidic buffer (e.g., pH 4-6) will result in a net positive charge, enhancing its interaction with water molecules. Conversely, a peptide with an acidic pI will be more soluble in a basic buffer (e.g., pH 8-10). The optimal pH for this compound stability and activity has been observed to be around pH 7, with the lowest inhibition at pH 6.[7]
Q5: When should I consider using a co-solvent?
If pH adjustment alone is insufficient to achieve the desired concentration, a co-solvent may be necessary. Co-solvents are water-miscible organic solvents that can help to solubilize hydrophobic peptides.[8] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent due to its high dissolving power for both polar and nonpolar molecules and its ability to penetrate biological membranes.[9][10][11]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in water. | This compound is a hydrophobic peptide with low aqueous solubility at neutral pH. | 1. Try adjusting the pH of the water. Add a small amount of dilute acetic acid (for a more acidic solution) or ammonium (B1175870) hydroxide (B78521) (for a more basic solution).2. If pH adjustment is not sufficient, consider using a co-solvent. |
| Precipitation occurs after adding the this compound stock solution to an aqueous buffer. | The final concentration of the organic co-solvent (e.g., DMSO) in the aqueous buffer is too high, causing the peptide to precipitate. | 1. Ensure the final concentration of the co-solvent in your working solution is as low as possible, ideally 1% or less for most cell-based assays.2. Add the peptide stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. |
| The dissolved this compound solution is cloudy or contains visible particles. | The peptide is not fully dissolved or has started to aggregate. | 1. Briefly sonicate the solution in an ice bath to aid dissolution and break up aggregates.[12]2. Gently warm the solution (e.g., to 37°C) to improve solubility, but be cautious of potential degradation at higher temperatures.[3]3. Centrifuge the solution to pellet any undissolved material before use.[3] |
| Loss of biological activity after solubilization. | The chosen solvent or pH is denaturing the peptide or causing irreversible aggregation. | 1. Test the effect of different solvents and pH conditions on the peptide's activity in a pilot experiment.2. If using a co-solvent, ensure it is compatible with your experimental system and does not interfere with the assay. |
Data Presentation
Table 1: General Solubility Guidelines for Peptides like this compound
| Solvent/Condition | Suitability for Hydrophobic Peptides | Considerations |
| Water | Low | A starting point for solubility testing. |
| Aqueous Acidic Buffers (e.g., 10% Acetic Acid) | Moderate to High (if peptide is basic) | Can be effective if this compound has a net positive charge at low pH. |
| Aqueous Basic Buffers (e.g., 0.1% Ammonium Hydroxide) | Moderate to High (if peptide is acidic) | Can be effective if this compound has a net negative charge at high pH. |
| Dimethyl Sulfoxide (DMSO) | High | Excellent for dissolving hydrophobic peptides.[9][10][11] Prepare a high-concentration stock and dilute into aqueous buffer. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for dissolving hydrophobic peptides. |
| Isopropanol/Ethanol | Moderate | Can be used, but may be less effective than DMSO or DMF. |
Experimental Protocols
Protocol 1: Solubilization of this compound using pH Adjustment
-
Initial Test: Attempt to dissolve a small, known amount of this compound (e.g., 1 mg) in 1 mL of sterile, deionized water. Vortex briefly.
-
Acidic Condition: If the peptide does not dissolve, add 10% acetic acid dropwise while vortexing until the peptide dissolves. Note the approximate pH.
-
Basic Condition: If the peptide remains insoluble in acidic conditions, take a fresh aliquot of the peptide and add 0.1% ammonium hydroxide dropwise while vortexing until it dissolves. Note the approximate pH.
-
Buffer Preparation: Once the optimal pH range for solubility is determined, prepare a suitable buffer at that pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) or Tris buffer for neutral to basic pH).
-
Final Dissolution: Dissolve the required amount of this compound in the prepared buffer to the desired concentration.
Protocol 2: Solubilization of this compound using a Co-solvent (DMSO)
-
Stock Solution Preparation: Dissolve the this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be applied if necessary.
-
Working Solution Preparation: Add the DMSO stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration.
-
Final Co-solvent Concentration: Critically, ensure that the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤1% v/v for cell-based assays).
Mandatory Visualization
Caption: A workflow for dissolving this compound.
Caption: Factors influencing this compound solubility.
References
- 1. This compound | C98H141N25O23S4 | CID 70698381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CUBIC Protocol Visualizes Protein Expression at Single Cell Resolution in Whole Mount Skin Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression, purification, and characterization of EpiC, an enzyme involved in the biosynthesis of the lantibiotic this compound, and sequence analysis of Staphylococcus epidermidis epiC mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH and Buffer Capacity of Topical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing proteolytic degradation of Epidermin during production
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the proteolytic degradation of Epidermin (B1255880) during its production and purification.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low, and I suspect degradation. What are the most likely causes?
A1: Low yields of active this compound are often attributed to proteolytic degradation. The primary sources of proteases include:
-
Endogenous Proteases: The producing strain, Staphylococcus epidermidis, naturally secretes proteases. While the serine protease EpiP is essential for the maturation of the this compound precursor peptide (EpiA), other proteases like Esp (a serine protease) and EcpA (a cysteine protease) can degrade the mature this compound.[1][2][3][4]
-
Contaminating Microorganisms: Contamination of the fermentation culture with other microorganisms, particularly protease-producing species like Staphylococcus aureus, can introduce a variety of potent proteases (e.g., aureolysin, staphopains).[5]
-
Host Tissue Proteases (if applicable): If this compound is being studied in the context of skin models or in vivo, proteases from the host tissue can contribute to its degradation.[6]
-
Suboptimal Environmental Conditions: Extreme pH or high temperatures during production and purification can denature this compound, making it more susceptible to proteolysis.[2]
Q2: At what stages of production is this compound most vulnerable to degradation?
A2: this compound is susceptible to degradation throughout the entire production and purification process. Key stages of vulnerability include:
-
Late-Stage Fermentation: As the bacterial culture reaches a high density, the concentration of secreted proteases in the medium can increase significantly.
-
Cell Lysis/Harvesting: If cell lysis occurs during harvesting, intracellular proteases can be released.
-
Purification: During multi-step purification processes, prolonged exposure to suboptimal conditions or the presence of co-purifying proteases can lead to significant product loss.[7]
-
Storage: Improper storage conditions (e.g., wrong temperature or pH) of the purified this compound can lead to gradual degradation over time.
Q3: What are the optimal pH and temperature ranges for maintaining this compound stability?
A3: Studies have shown that this compound generally exhibits greater stability and activity in a slightly acidic to neutral pH range.[2] It maintains a high level of activity at temperatures between 30°C and 47°C. However, its activity can decrease significantly at temperatures above 53°C.[2] It is crucial to empirically determine the optimal conditions for your specific application.
Q4: Can components of the culture medium contribute to this compound degradation?
A4: While direct degradation by media components is less common, the composition of the culture medium can indirectly influence this compound stability. For instance, some media components can degrade over time when exposed to heat and light, potentially altering the pH or generating reactive compounds.[8] Furthermore, the choice of media can affect the expression of proteases by the producing organism.
Troubleshooting Guides
Issue 1: Low Bioactivity of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Proteolytic Degradation | 1. Add Protease Inhibitors: Introduce a cocktail of protease inhibitors during cell lysis and purification. Consider inhibitors like Bestatin (an aminopeptidase (B13392206) inhibitor), TPCK (a chymotrypsin-like serine protease inhibitor), and EGTA (a metalloprotease inhibitor).[6] 2. Optimize Purification Workflow: Minimize the duration of each purification step. Perform purification at low temperatures (e.g., 4°C) to reduce protease activity.[7] 3. In-situ Product Recovery: Consider implementing techniques like expanded bed adsorption chromatography to capture this compound directly from the fermentation broth, reducing its exposure to soluble proteases.[9][] |
| Suboptimal Buffer Conditions | 1. pH and Buffer Optimization: Ensure that all buffers used during purification and for final storage are within the optimal pH range for this compound stability (slightly acidic to neutral).[2] 2. Conduct Stability Studies: Perform small-scale experiments to determine the optimal buffer composition and pH for your purified this compound. |
| Incorrect Quantification | 1. Validate Quantification Method: Use a reliable method for quantifying active this compound, such as a bioassay (e.g., agar (B569324) well diffusion or MIC determination) in parallel with a quantitative method like RP-HPLC.[11] |
Issue 2: Multiple Peaks or Smearing on HPLC Chromatogram of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Presence of Degradation Products | 1. Analyze Fractions: Collect the different peaks from the HPLC and analyze them by mass spectrometry to identify potential degradation fragments. 2. Implement Protease Inhibition: If degradation is confirmed, apply the protease inhibition strategies outlined in Issue 1 . |
| Oxidation or Other Modifications | 1. Use of Reducing Agents: Consider the addition of a mild reducing agent, such as DTT, in the initial purification steps if oxidation is suspected. 2. Storage Under Inert Gas: Store the purified this compound under an inert gas (e.g., argon or nitrogen) to prevent oxidation. |
| Suboptimal HPLC Method | 1. Optimize HPLC Gradient: Adjust the gradient of the mobile phase to improve the resolution of the peaks.[12] 2. Check Column Integrity: Ensure the HPLC column is not degraded and is appropriate for peptide separation. |
Experimental Protocols
Protocol 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from methodologies described for the analysis of this compound and similar peptides.[11][12]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Nucleosil 100 C-18, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample Preparation:
-
Clarify the fermentation broth by centrifugation.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, dilute the sample in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-60% B (linear gradient)
-
35-40 min: 60-90% B (linear gradient)
-
40-45 min: 90% B
-
45-50 min: 90-10% B (linear gradient)
-
50-60 min: 10% B
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified this compound.
-
Integrate the peak area corresponding to this compound in the samples and calculate the concentration based on the standard curve.
-
Protocol 2: In Vitro Protease Assay to Assess this compound Degradation
This protocol is a general method that can be adapted to test the effect of specific proteases on this compound.[4][13]
-
Reagents and Materials:
-
Purified this compound (substrate).
-
Protease of interest (e.g., trypsin, proteinase K, or a crude extract from the production culture).
-
Assay Buffer: A buffer that is optimal for the activity of the chosen protease (e.g., Tris-HCl or PBS).
-
Quenching Solution: 10% Trichloroacetic Acid (TCA).
-
RP-HPLC system for analysis.
-
-
Assay Procedure:
-
Prepare a solution of this compound in the assay buffer at a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the protease in the same buffer.
-
In a microcentrifuge tube, mix the this compound solution with the protease solution. Include a negative control with no protease.
-
Incubate the reaction at the optimal temperature for the protease (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution (TCA) to stop the reaction.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC (using Protocol 1) to quantify the amount of intact this compound remaining.
-
-
Data Analysis:
-
Plot the concentration of intact this compound as a function of time.
-
Calculate the rate of degradation.
-
Data Presentation
Table 1: Effect of pH on the Stability of Purified this compound
| pH | Relative Activity (%) |
| 5 | ~95 |
| 6 | ~100 |
| 7 | ~100 |
| 8 | ~80 |
| 9 | ~60 |
| (Data are illustrative, based on findings that this compound is most stable in slightly acidic to neutral pH ranges.)[2] |
Table 2: Thermal Stability of Purified this compound
| Temperature (°C) | Residual Activity (%) |
| 30 | ~89 |
| 37 | ~89 |
| 42 | ~89 |
| 47 | ~89 |
| 53 | ~30-40 |
| (Data adapted from a study on this compound stability.)[2] |
Visualizations
Caption: Workflow for the production and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yields.
References
- 1. academic.oup.com [academic.oup.com]
- 2. neptjournal.com [neptjournal.com]
- 3. Serine protease EpiP from Staphylococcus epidermidis catalyzes the processing of the this compound precursor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Procedure for Protease [sigmaaldrich.com]
- 5. Secretory Proteases of the Human Skin Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of protease inhibitors on degradation of recombinant human epidermal growth factor in skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 8. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
addressing batch-to-batch variability in Epidermin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Epidermin (B1255880) production. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during fermentation, purification, and quantification of this compound.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that can lead to variability in this compound yield and activity between experimental batches.
Fermentation & Production Issues
Question 1: We are observing significant batch-to-batch variation in our this compound yield. What are the most likely causes?
Answer: Batch-to-batch variability in this compound production is a common challenge that can stem from several factors throughout the fermentation process. The most critical areas to investigate are:
-
Inoculum Quality: The age, size, and physiological state of the Staphylococcus epidermidis inoculum can dramatically impact the kinetics of the fermentation and final product yield. Inconsistent inoculum preparation is a primary source of variability.
-
Media Composition: Minor variations in the preparation of the culture medium, including the quality of raw materials (e.g., peptone, yeast extract), can lead to different growth rates and this compound production levels.
-
Fermentation Parameters: Inconsistent control of critical fermentation parameters such as pH, temperature, and aeration can significantly affect bacterial growth and bacteriocin (B1578144) synthesis.[1]
-
Genetic Stability: The genes responsible for this compound production in Staphylococcus epidermidis are located on a plasmid.[2] Plasmid instability or loss during sub-culturing can lead to a decrease or complete loss of production.
Question 2: Our S. epidermidis culture is growing well, but the this compound yield is consistently low. What could be the problem?
Answer: Low this compound yield despite good cell growth often points to issues with the specific conditions required for bacteriocin production, which can differ from those for optimal biomass accumulation. Key factors to consider are:
-
Suboptimal pH: While S. epidermidis can grow over a range of pH, this compound production may have a narrower optimal pH. It is crucial to maintain the pH at the optimal level for bacteriocin synthesis throughout the fermentation.
-
Nutrient Limitation: While the overall medium may support growth, specific precursors for this compound synthesis might be limited. The availability of certain amino acids is critical for the production of this peptide-based bacteriocin.
-
Suboptimal Temperature: The optimal temperature for S. epidermidis growth may not be the same as the optimal temperature for this compound production. Temperature shifts during fermentation can also impact yield.
-
Regulatory Gene Expression: The production of this compound is tightly regulated. Insufficient expression of the positive regulatory protein EpiQ, which activates the transcription of the this compound biosynthesis genes, will result in low yields.[3]
Question 3: We are experiencing a complete loss of this compound production in our cultures. What steps should we take to troubleshoot this?
Answer: A complete loss of production is a critical issue that requires a systematic investigation. The following steps are recommended:
-
Confirm the Genetic Integrity of the Producer Strain: The first step is to verify that your S. epidermidis strain still carries the plasmid containing the epi gene cluster. This can be done through plasmid isolation and PCR analysis targeting key genes like epiA (the structural gene for the this compound precursor) and epiQ (the regulatory gene).[2][3]
-
Prepare a Fresh Inoculum: Start a new culture from a fresh glycerol (B35011) stock of the producer strain that has been previously verified for this compound production. This will rule out any issues that may have arisen during routine sub-culturing.
-
Review and Standardize Media Preparation: Meticulously review your media preparation protocol. Ensure all components are added in the correct concentrations and that the final pH is accurately adjusted.
-
Calibrate and Monitor Fermentation Equipment: Verify the calibration of your pH probes, temperature sensors, and other monitoring equipment to ensure accurate control of the fermentation environment.
Purification & Quantification Issues
Question 4: We are having trouble with the reproducibility of our this compound purification using chromatography. What are the common pitfalls?
Answer: Reproducibility issues in chromatography are often related to inconsistencies in the sample preparation, column packing, or elution conditions.[4] Common problems include:
-
Inconsistent Sample Preparation: Variability in the clarification of the fermentation broth (e.g., centrifugation speed and time) can lead to different levels of particulate matter, which can clog the column.
-
Column Fouling: Proteins and other components from the fermentation broth can precipitate on the column, leading to reduced performance and altered elution profiles.[5] Regular and thorough cleaning of the column is essential.
-
Buffer Preparation: Inaccuracies in the pH or ionic strength of the buffers used for equilibration and elution can significantly impact the binding and release of this compound from the chromatography resin.
-
Flow Rate Fluctuations: Inconsistent flow rates can affect the retention time and resolution of the separation. Ensure your chromatography system's pumps are properly maintained and calibrated.
Question 5: Our HPLC quantification of this compound is giving inconsistent results. How can we improve the reliability of our measurements?
Answer: For reliable HPLC quantification of this compound, several factors need to be carefully controlled:
-
Standard Curve Preparation: A fresh and accurate standard curve should be prepared for each set of measurements using a well-characterized this compound standard.
-
Sample Dilution: Ensure that the samples are diluted appropriately to fall within the linear range of the standard curve. Inaccurate dilutions are a common source of error.
-
Mobile Phase Preparation: The composition of the mobile phase must be consistent. Use high-purity solvents and reagents, and freshly prepare the mobile phase for each run to avoid degradation or changes in composition.[6]
-
Column Performance: The performance of the HPLC column can degrade over time. Regularly check the column's efficiency and backpressure. If performance declines, cleaning or replacing the column may be necessary.
Question 6: The zones of inhibition in our agar (B569324) well diffusion assay are not always clear or consistent. How can we improve this bioassay?
Answer: The clarity and consistency of zones of inhibition in an agar well diffusion assay depend on several factors:
-
Indicator Strain Lawn: Ensure a uniform and confluent lawn of the indicator bacterium. The concentration of the indicator strain in the overlay should be optimized.
-
Agar Thickness: The thickness of the agar in the plates should be consistent, as it can affect the diffusion of the antimicrobial peptide.
-
Well Preparation: The wells should be of a uniform diameter and should not have any cracks or irregularities that could affect diffusion.[7]
-
Sample Volume: Use a consistent volume of the sample in each well.
-
Incubation Conditions: The incubation time and temperature must be standardized to ensure reproducible growth of the indicator strain.[8]
Quantitative Data on Factors Influencing this compound Production
The following tables summarize the key parameters that influence the growth of Staphylococcus epidermidis and the production of this compound.
Table 1: Optimal Growth and Production Conditions for Staphylococcus epidermidis
| Parameter | Optimal Range for Growth | Notes on this compound Production |
| Temperature | 30-37°C[9] | While growth occurs in this range, the optimal temperature for this compound production may be more specific and should be determined empirically for the specific strain and fermentation setup. |
| pH | 6.0-7.5 | S. epidermidis growth is relatively insensitive to pH in the range of 5-7.[10] However, the optimal pH for this compound production should be tightly controlled. |
Table 2: Influence of Media Components on Staphylococcus epidermidis Fermentation
| Media Component | Type | Effect on Growth/Production |
| Carbon Source | Glucose, Lactose, Sucrose | S. epidermidis can ferment various carbohydrates.[11] The choice of carbon source can influence the final cell density and may impact this compound yield. High glucose concentrations can sometimes inhibit the proliferation of epidermal cells, a factor to consider in co-culture applications.[12] |
| Nitrogen Source | Peptone, Yeast Extract | The type and concentration of the nitrogen source are critical for the production of peptide-based bacteriocins like this compound. Peptone supplementation has been shown to increase cell number and product yield in other cell culture systems.[13] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for this compound Activity
This protocol outlines a standard method for determining the antimicrobial activity of this compound against a sensitive indicator strain.[8][14]
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Muller-Hinton Broth (MHB)
-
Sensitive indicator strain (e.g., Micrococcus luteus)
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Micropipettes and sterile tips
-
This compound samples (e.g., culture supernatant, purified fractions)
-
Positive control (e.g., a known concentration of pure this compound or another antibiotic)
-
Negative control (e.g., sterile fermentation medium)
-
Incubator
Procedure:
-
Prepare Indicator Strain: Inoculate the indicator strain into MHB and incubate at its optimal temperature until it reaches the exponential growth phase (e.g., an OD600 of 0.4-0.6).
-
Inoculate MHA Plates: Using a sterile cotton swab, evenly spread the indicator strain culture over the entire surface of the MHA plates to create a uniform lawn.
-
Create Wells: Use a sterile cork borer or the wide end of a sterile pipette tip to create uniform wells in the agar.
-
Add Samples: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound samples, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at the optimal temperature for the indicator strain for 16-24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zones of inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the sample.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound using reversed-phase HPLC.[6]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Nucleosil-100 C-18, 5 µm)
-
Mobile Phase A: 0.05% Perchloric acid in HPLC-grade water
-
Mobile Phase B: Acetonitrile (B52724)
-
Purified this compound standard of known concentration
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound in the initial mobile phase composition to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Prepare Samples: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter before injection. Dilute the samples as necessary to fall within the range of the standard curve.
-
HPLC Method:
-
Column: Nucleosil-100 C-18 (or equivalent)
-
Mobile Phase: Gradient elution with 0.05% perchloric acid in water (A) and acetonitrile (B). A typical gradient might be from 22.5% to 37% acetonitrile over 8 minutes.[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
-
Run Samples and Standards: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the prepared samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Regulation Pathway
The biosynthesis of this compound is a complex process involving several key genes organized in the epi operon. The production is positively regulated by the EpiQ protein, which acts as a transcriptional activator.
Caption: Regulatory and biosynthetic pathway of this compound production.
Troubleshooting Workflow for Batch-to-Batch Variability
This workflow provides a logical sequence of steps to diagnose the root cause of inconsistent this compound production.
Caption: A systematic workflow for troubleshooting batch variability.
References
- 1. A method for bacteriocin quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of genes involved in the biosynthesis of lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of this compound biosynthetic genes by EpiQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. VetBact [vetbact.org]
- 10. mdpi.com [mdpi.com]
- 11. Staphylococcus epidermidis. Culture Collections [culturecollections.org.uk]
- 12. High glucose inhibits human epidermal keratinocyte proliferation for cellular studies on diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistnotes.com [chemistnotes.com]
dealing with aggregation of Epidermin in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the aggregation of Epidermin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a cationic antimicrobial peptide (CAMP) belonging to the lantibiotic class.[1][2] Like many peptides, it can be prone to aggregation due to a combination of factors including hydrophobic interactions, electrostatic interactions, and the formation of intermolecular hydrogen bonds. This aggregation can lead to loss of activity, precipitation, and challenges in formulation and delivery.
Q2: What are the visible signs of this compound aggregation?
The most common signs of peptide aggregation are the appearance of cloudiness, turbidity, or visible precipitates in the solution.[3] Even without visible particles, aggregation may be occurring at a microscopic level, which can be detected by a loss of antimicrobial activity or by analytical techniques.[4]
Q3: At what pH is this compound most stable?
Studies have shown that this compound exhibits the highest stability and antimicrobial activity in a neutral pH range, around pH 7.[5] Extreme pH values, both acidic and alkaline, can negatively impact its stability and may promote aggregation.[5] It is generally recommended to keep the pH of the solution at least 1-2 units away from the peptide's isoelectric point (pI) to maintain a net charge and promote solubility.[3]
Q4: How does temperature affect this compound stability?
This compound has been shown to maintain a high percentage of its activity at temperatures up to 47°C.[5] However, like most peptides, prolonged exposure to high temperatures can lead to degradation and aggregation. For long-term storage, it is recommended to keep this compound solutions frozen at -20°C or -80°C and to avoid repeated freeze-thaw cycles, which can induce aggregation.[6]
Q5: Can this compound aggregation be reversed?
Reversing aggregation can be challenging and often depends on the nature of the aggregates (e.g., amorphous vs. highly structured fibrils).[7] For solutions with visible precipitates, sonication may help to break up smaller aggregates.[8] In some cases, adjusting the pH or adding solubilizing agents may help to redissolve the peptide. However, it is often more effective to prevent aggregation from occurring in the first place.
Troubleshooting Guide for this compound Aggregation
This guide addresses common problems related to this compound aggregation and provides systematic solutions.
Problem 1: Lyophilized this compound powder is difficult to dissolve.
-
Potential Causes:
-
The inherent hydrophobicity of the peptide.
-
Aggregation occurred during lyophilization or storage.
-
Inappropriate solvent or buffer conditions.
-
-
Recommended Solutions:
-
Initial Solubilization: Start by attempting to dissolve a small amount of the peptide in sterile, purified water.[3]
-
pH Adjustment: If insoluble in water, try a slightly acidic buffer (e.g., 10% acetic acid) for basic peptides or a slightly basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) for acidic peptides.[3]
-
Organic Solvents: For very hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer dropwise while vortexing.[3] Be aware that high concentrations of organic solvents may affect the peptide's activity.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid in the dissolution of the peptide.[3]
-
Problem 2: this compound solution becomes cloudy or forms a precipitate over time.
-
Potential Causes:
-
Recommended Solutions:
-
Optimize Concentration: Work with the lowest effective concentration of this compound.[3]
-
Buffer Optimization: Ensure the buffer pH is at least 1-2 units away from the pI.[3] For this compound, a neutral pH around 7 is often optimal for stability.[5]
-
Use of Additives/Excipients: Consider the addition of stabilizing agents to the solution. The effectiveness of these is peptide-dependent and may require optimization.[3]
-
Proper Storage: Store solutions at recommended temperatures (-20°C or -80°C) and aliquot the peptide solution to avoid multiple freeze-thaw cycles.[6]
-
Problem 3: Loss of this compound's antimicrobial activity.
-
Potential Causes:
-
Formation of soluble or insoluble aggregates.
-
Chemical degradation of the peptide.
-
Adsorption to container surfaces.
-
-
Recommended Solutions:
-
Characterize Aggregation: Use analytical techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for the presence of aggregates.[9][10][11]
-
Confirm Peptide Integrity: Use Mass Spectrometry (MS) to verify the correct mass of the monomeric peptide and to check for any chemical modifications.[8]
-
Optimize Formulation: If aggregation is confirmed, revisit the solution conditions (pH, concentration, additives) as described in Problem 2.
-
Consider Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Tween 20 can help prevent hydrophobic aggregation and surface adsorption.[3]
-
Quantitative Data Summary
The following table provides a summary of recommended conditions and concentrations for handling this compound and similar antimicrobial peptides to minimize aggregation. These values are starting points and may require optimization for specific experimental setups.
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.0 (or 1-2 units from pI) | This compound shows high stability at neutral pH[5]. Maintaining a net charge by avoiding the pI enhances solubility[3]. |
| Storage Temperature | -20°C or -80°C | Minimizes degradation and aggregation during long-term storage[6]. |
| Working Concentration | As low as possible | Higher concentrations increase the likelihood of aggregation[6]. |
| Sugars (e.g., Sucrose) | 5-10% (w/v) | Stabilize the native conformation of the peptide[3]. |
| Polyols (e.g., Glycerol) | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure[3]. |
| Amino Acids (e.g., Arginine) | 50-250 mM | Can reduce non-specific interactions and aggregation[3]. |
| Detergents (e.g., Tween 20) | 0.01-0.1% (v/v) | Prevent hydrophobic aggregation at low concentrations[3]. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol provides a systematic approach to preparing a stable stock solution of this compound.
-
Pre-calculation: Determine the required volume of solvent to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Initial Dissolution: Add the calculated volume of sterile, deionized water to the lyophilized this compound. Vortex for 30-60 seconds.
-
Visual Inspection: Check if the solution is clear. If not, proceed to the next step.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Re-inspect the solution.
-
pH Adjustment (if necessary): If the peptide is still not dissolved, check the predicted charge. For a basic peptide, add small aliquots of 10% acetic acid. For an acidic peptide, add small aliquots of 0.1 M ammonium bicarbonate. Vortex after each addition.
-
Final Clarification: Once dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining micro-aggregates. Carefully transfer the supernatant to a new, sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)
DLS is a rapid and non-invasive technique to measure the size distribution of particles in a solution, making it ideal for detecting peptide aggregation.[9][12][13][14]
-
Sample Preparation: Prepare the this compound solution in a suitable, filtered buffer at the desired concentration. The buffer must be free of any particulate matter.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.
-
Measurement:
-
Transfer the this compound solution to a clean, dust-free cuvette.
-
Place the cuvette in the instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the fluctuations in scattered light intensity.
-
-
Data Analysis:
-
The instrument software will generate a particle size distribution report.
-
Monomeric this compound: Should appear as a single, narrow peak at a small hydrodynamic radius.
-
Aggregated this compound: Will be indicated by the appearance of larger peaks, an increase in the average hydrodynamic radius, and a higher polydispersity index (PDI).[14]
-
Visualizations
Logical Workflow for Troubleshooting this compound Aggregation
Caption: A step-by-step workflow to diagnose and resolve this compound aggregation issues.
Conceptual Pathway of this compound Action and Aggregation
Caption: Competing pathways of this compound: therapeutic action vs. self-aggregation.
Experimental Workflow for DLS Analysis
Caption: Workflow for detecting this compound aggregation using Dynamic Light Scattering.
References
- 1. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. neptjournal.com [neptjournal.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. benchchem.com [benchchem.com]
- 9. medium.com [medium.com]
- 10. enovatia.com [enovatia.com]
- 11. researchgate.net [researchgate.net]
- 12. zentriforce.com [zentriforce.com]
- 13. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Troubleshooting Inconsistent Results in Epidermin MIC Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Minimum Inhibitory Concentration (MIC) assays of Epidermin.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent or unexpected results in your this compound MIC assays.
Q1: Why am I observing no or very low activity of this compound against susceptible strains?
Possible Causes:
-
Peptide Adsorption: Cationic peptides like this compound can bind to the negatively charged surfaces of standard polystyrene microtiter plates, reducing the effective concentration of the peptide in the assay.
-
Improper Peptide Handling and Storage: this compound, like other peptides, is sensitive to degradation. Improper storage or multiple freeze-thaw cycles can lead to a loss of activity.
-
Inactivation by Media Components: Components of the culture medium, such as certain salts or polyanionic molecules, can interfere with the activity of cationic antimicrobial peptides.
Troubleshooting Steps:
-
Use Low-Binding Plates: Switch to polypropylene (B1209903) or other low-protein-binding microtiter plates to minimize peptide adsorption.
-
Proper Peptide Handling:
-
Store lyophilized this compound at -20°C or lower.
-
Reconstitute the peptide in a suitable solvent (e.g., sterile deionized water or a weak acid solution like 0.01% acetic acid) immediately before use.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Media Selection: Consider using cation-adjusted Mueller-Hinton Broth (MHB) as recommended by CLSI for susceptibility testing. If issues persist, you may need to evaluate alternative media with lower salt concentrations.
Q2: My this compound MIC values are inconsistent between replicates and experiments.
Possible Causes:
-
Inoculum Variability: The final concentration of the bacterial inoculum is a critical factor in MIC assays. Inconsistent inoculum preparation can lead to significant variations in MIC values.
-
Inaccurate Pipetting: Small volume errors during the serial dilution of this compound or the addition of the inoculum can lead to significant concentration inaccuracies.
-
Endpoint Determination Subjectivity: Visual determination of the MIC endpoint (the lowest concentration with no visible growth) can be subjective and vary between individuals and experiments.
-
Peptide Aggregation: At high concentrations, peptides can form aggregates, reducing their effective concentration and leading to inconsistent results.
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
Prepare the inoculum from a fresh culture (18-24 hours old).
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Ensure the final inoculum density in the wells is approximately 5 x 10^5 CFU/mL.
-
-
Pipetting Technique:
-
Use calibrated pipettes and proper pipetting techniques.
-
Ensure thorough mixing at each dilution step.
-
-
Objective Endpoint Reading:
-
Have the same person read the results at a consistent time point.
-
Consider using a microplate reader to measure optical density (OD) for a more quantitative endpoint. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.
-
-
Peptide Solubility:
-
Ensure the peptide is fully dissolved in the stock solution.
-
If aggregation is suspected, consider using a different solvent for the stock solution or including a small amount of a non-ionic surfactant in the assay medium.
-
Q3: I am observing "trailing" or paradoxical growth at concentrations above the MIC.
Possible Cause:
-
Biofilm Formation: Some bacterial strains, particularly Staphylococcus epidermidis and Staphylococcus aureus, can form biofilms, which are more resistant to antimicrobial agents. Sub-inhibitory concentrations of some antimicrobials can even induce biofilm formation.
Troubleshooting Steps:
-
Adherence to Standardized Reading Times: Read the MIC at the recommended time point (usually 18-24 hours). Prolonged incubation can increase the likelihood of trailing growth.
-
Consider Biofilm-Specific Assays: If biofilm formation is suspected, standard MIC assays may not be appropriate. Consider using specific biofilm susceptibility assays, such as the Calgary Biofilm Device.
Quantitative Data Summary
The following table summarizes the MIC values of Gallidermin (a closely related lantibiotic to this compound) against common Gram-positive bacteria. These values can serve as a reference for expected outcomes in your assays.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | SA113 | 8 | [1] |
| Staphylococcus epidermidis | O47 | 4 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | USA300 | 4-8 | [1] |
| Staphylococcus carnosus | ~0.3 | [1] | |
| Staphylococcus simulans | ~0.3 | [1] |
Experimental Protocols
This section provides a detailed methodology for performing an this compound MIC assay based on established guidelines.
Broth Microdilution MIC Assay for this compound (Modified from CLSI M07)
1. Materials:
-
This compound (lyophilized powder)
-
Test bacterial strain (e.g., S. aureus, S. epidermidis)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile deionized water or 0.01% acetic acid
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader (optional)
2. Preparation of Reagents:
-
This compound Stock Solution: Reconstitute lyophilized this compound in sterile deionized water or 0.01% acetic acid to a high concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline or CAMHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL.
3. Assay Procedure:
-
Serial Dilution: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well polypropylene plate. b. Add 200 µL of the this compound stock solution (at the highest desired concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (no this compound), and well 12 as the negative control (no bacteria).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. This will result in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
4. Reading the MIC:
-
Visual Inspection: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Spectrophotometric Reading (Optional): Measure the optical density at 600 nm (OD600) of all wells. The MIC can be defined as the lowest concentration that shows a significant reduction (e.g., ≥90%) in OD600 compared to the positive control (well 11).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A logical approach to troubleshooting inconsistent this compound MIC assay results.
Caption: Mechanisms of Staphylococcus resistance to the antimicrobial peptide this compound.
References
Technical Support Center: Enhancing the Antibacterial Efficacy of Epidermin
Welcome to the Technical Support Center for enhancing the antibacterial efficacy of Epidermin (B1255880). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. FAQs: Understanding this compound and Enhancement Strategies
Q1: What is this compound and what is its mechanism of action?
This compound is a lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides produced by Staphylococcus epidermidis.[1][2] Its primary mechanism of action involves a dual strategy:
-
Inhibition of Cell Wall Synthesis: this compound binds to Lipid II, a precursor molecule in the bacterial cell wall biosynthesis pathway. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction.[3][4]
-
Pore Formation: Upon binding to Lipid II, this compound can form pores in the bacterial cytoplasmic membrane. This disrupts the membrane potential and leads to the leakage of essential ions and metabolites, ultimately causing cell death.[3][4][5]
Q2: What are the primary strategies to enhance the antibacterial efficacy of this compound?
There are three main strategies to enhance the antibacterial efficacy of this compound:
-
Rational Mutagenesis: This involves altering specific amino acid residues in the this compound peptide sequence to improve its properties, such as increased stability, enhanced binding to Lipid II, or a broader spectrum of activity.[6][7]
-
Combination Therapy: Using this compound in conjunction with other conventional antibiotics can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects.[8][9][10][11]
-
Advanced Delivery Systems: Encapsulating this compound in delivery systems, such as liposomes, can protect it from degradation, improve its solubility, and facilitate its delivery to the site of infection.
Q3: What are the common challenges encountered when working with this compound?
Researchers may face several challenges, including:
-
Low Purification Yield: Difficulty in obtaining sufficient quantities of pure this compound from bacterial cultures.
-
Stability Issues: this compound's activity can be sensitive to changes in pH and temperature.
-
Bacterial Resistance: Target bacteria may develop resistance mechanisms that reduce the effectiveness of this compound.[12]
-
Variable Efficacy: The observed antibacterial activity can vary depending on the experimental conditions and the target bacterial strain.
II. Troubleshooting Guides
A. Troubleshooting: this compound Purification
Problem: Low yield of purified this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Culture | Ensure the chosen S. epidermidis strain is a known high-producer of this compound. Optimize culture conditions (media, temperature, incubation time) for maximum production.[1][13] |
| Suboptimal Purification Method | Use a combination of purification techniques. Cation exchange chromatography followed by reverse-phase HPLC is a common and effective method.[14] |
| Protein Degradation | Add protease inhibitors during the extraction and purification process. Keep samples on ice or at 4°C whenever possible. |
| Loss during Chromatography | Check the binding capacity of your chromatography resin and ensure it is not overloaded. Optimize elution conditions (e.g., salt concentration, pH) to ensure complete recovery of bound this compound. |
B. Troubleshooting: Antimicrobial Susceptibility Testing
Problem: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Troubleshooting Step |
| Inaccurate Bacterial Inoculum | Ensure the bacterial suspension is standardized to the correct McFarland standard (typically 0.5) to have a consistent starting cell density. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound under your specific assay conditions (media, pH, temperature). |
| Biofilm Formation | Some bacterial strains may form biofilms in the microtiter plates, leading to higher apparent MICs.[15] Consider using biofilm-specific assays if this is suspected. |
| Media Components Interference | Certain components in the culture media may interact with and inhibit this compound. Test the activity of this compound in different recommended media (e.g., Mueller-Hinton Broth). |
III. Experimental Protocols
A. Protocol: Checkerboard Assay for Synergistic Activity
This protocol is used to assess the synergistic effect of this compound in combination with another antibiotic.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Stock solution of the second antibiotic
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
Procedure:
-
Plate Preparation:
-
Add 50 µL of broth to all wells of a 96-well plate.
-
Create serial dilutions of this compound along the y-axis (rows A-H). Start with a concentration four times the MIC in the first row and perform 2-fold serial dilutions down the plate.
-
Create serial dilutions of the second antibiotic along the x-axis (columns 1-12). Start with a concentration four times the MIC in the first column and perform 2-fold serial dilutions across the plate.
-
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism[6]
-
-
B. Protocol: Site-Directed Mutagenesis of this compound
This protocol describes a general workflow for introducing specific mutations into the gene encoding this compound.
Materials:
-
Plasmid DNA containing the this compound gene cluster
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning
-
An appropriate expression host (e.g., a non-producing Staphylococcus strain)
Procedure:
-
Primer Design: Design complementary forward and reverse primers that contain the desired mutation and anneal to the target sequence in the this compound gene.
-
Mutagenesis PCR:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, and high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation.
-
-
Template Digestion:
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli for plasmid propagation.
-
Select for transformed colonies and verify the mutation by DNA sequencing.
-
-
Expression and Functional Analysis:
-
Introduce the mutated plasmid into a suitable expression host.
-
Purify the mutant this compound peptide and assess its antibacterial activity compared to the wild-type.
-
C. Protocol: Liposome Encapsulation of this compound
This protocol outlines the thin-film hydration method for encapsulating this compound into liposomes.
Materials:
-
Lipids (e.g., DMPC, DMPG)
-
Chloroform/methanol solution (2:1 v/v)
-
Purified this compound
-
Phosphate (B84403) buffer (pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in the chloroform/methanol solution in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a phosphate buffer solution containing the purified this compound. The temperature should be above the phase transition temperature of the lipids.
-
This process will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Characterization:
-
Determine the encapsulation efficiency by separating the liposome-encapsulated this compound from the free peptide (e.g., by size exclusion chromatography) and quantifying the amount of encapsulated peptide.
-
Characterize the liposomes for size, zeta potential, and stability.
-
IV. Data Presentation
Table 1: Synergistic Activity of this compound with Conventional Antibiotics against S. aureus
| Antibiotic | This compound MIC Alone (µg/mL) | Antibiotic MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Antibiotic MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Penicillin | 2.0 | 64 | 0.5 | 8.0 | 0.375 | Synergy |
| Erythromycin | 2.0 | 32 | 0.25 | 4.0 | 0.25 | Synergy |
| Tetracycline | 2.0 | 16 | 1.0 | 4.0 | 0.75 | Additive |
| Ciprofloxacin | 2.0 | 2.0 | 1.0 | 0.5 | 0.75 | Additive |
Note: The data presented are representative and may vary depending on the specific bacterial strains and experimental conditions.[9]
V. Visualizations
Caption: Experimental workflow for enhancing this compound's antibacterial efficacy.
Caption: Simplified signaling pathway of this compound's mode of action.
References
- 1. neptjournal.com [neptjournal.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. toolify.ai [toolify.ai]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 13. Production and Purification of a Staphylococcus epidermidis Bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Epidermin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Epidermin (B1255880).
Frequently Asked Questions (FAQs)
Q1: What is the first step in large-scale this compound purification?
The initial step in large-scale this compound purification is the extraction of the peptide from the Staphylococcus epidermidis culture. This is typically achieved by centrifuging the bacterial culture to separate the cells, followed by collecting the supernatant which contains the crude this compound[1].
Q2: What are the common methods for concentrating crude this compound extract?
Ammonium (B1175870) sulfate (B86663) precipitation is a widely used method to concentrate the crude this compound from the culture supernatant. This process involves slowly adding ammonium sulfate to the extract to a desired saturation level (e.g., 70%), which causes the protein to precipitate. The precipitate can then be collected by centrifugation[1].
Q3: Which chromatography techniques are most effective for this compound purification?
A multi-step chromatography approach is generally most effective. Common techniques include:
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is effective for isolating this compound[1].
-
Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size and is useful for removing contaminants of different molecular weights[1].
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity and is often used in the final polishing steps to achieve high purity[2][3][4].
Q4: What factors can affect the stability of this compound during purification?
The stability of this compound can be influenced by:
-
pH: this compound generally shows good stability in a slightly acidic to neutral pH range (pH 5-9), with optimal stability and activity often observed around pH 7[1]. Extreme pH values can lead to denaturation or degradation.
-
Temperature: Elevated temperatures can cause denaturation and loss of activity. It is advisable to perform purification steps at low temperatures (e.g., 4°C) when possible[1].
-
Proteases: The presence of proteases in the crude extract can lead to degradation of this compound. The addition of protease inhibitors can be considered, although some purification steps, like heating the initial extract, can help in denaturing many proteases[1].
Q5: How can the biological activity of this compound be assessed during purification?
The antimicrobial activity of this compound can be evaluated using various assays, such as:
-
Well Diffusion Assay: This method involves creating wells in an agar (B569324) plate seeded with a sensitive indicator strain (e.g., Micrococcus luteus). The diameter of the inhibition zone around the well containing the this compound sample is proportional to its activity[2][5].
-
Minimum Inhibitory Concentration (MIC) Assay: This is a quantitative method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism[5].
Troubleshooting Guide
Issue 1: Low Yield of Crude this compound After Extraction
-
Question: We are observing a very low yield of crude this compound after the initial extraction and precipitation steps. What could be the cause?
-
Answer:
-
Suboptimal Culture Conditions: Ensure the S. epidermidis strain is grown under optimal conditions for this compound production (e.g., appropriate medium, temperature, and incubation time)[1].
-
Inefficient Precipitation: The concentration of ammonium sulfate and the incubation time for precipitation are critical. Ensure the correct saturation level is reached and allow sufficient time for the protein to precipitate, often overnight at 4°C[1].
-
Loss During Centrifugation: Use appropriate centrifugation speeds and times to ensure complete pelleting of the precipitated protein. Be careful not to discard the pellet[1].
-
Issue 2: Poor Resolution and Overlapping Peaks in Chromatography
-
Question: During our chromatography steps (IEC or RP-HPLC), we are seeing poor separation with broad, overlapping peaks. How can we improve this?
-
Answer:
-
Optimize Gradient Elution: For both IEC and RP-HPLC, the elution gradient is crucial. A shallower gradient can often improve the resolution between closely eluting compounds[3].
-
Check Column Integrity and Packing: Poor peak shape can be a result of a degraded or poorly packed column. Consider cleaning or replacing the column.
-
Sample Overload: Loading too much sample onto the column can lead to peak broadening and poor separation. Try reducing the sample load[4].
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and selectivity of peptides in both IEC and RP-HPLC. Experiment with different pH values to optimize separation.
-
Issue 3: Loss of this compound Activity After Purification
-
Question: We have successfully purified this compound to a high purity, but the biological activity is significantly lower than expected. What could have happened?
-
Answer:
-
Denaturation: As mentioned, extreme pH or high temperatures can denature this compound. Review your purification protocol to ensure all steps were performed under conditions that maintain the peptide's structural integrity[1].
-
Oxidation: Some amino acid residues are susceptible to oxidation, which can inactivate the peptide. The use of antioxidants or performing purification under an inert atmosphere might be necessary in some cases[6][7].
-
Adsorption to Surfaces: Peptides can sometimes adsorb to glass or plastic surfaces. Using low-protein-binding tubes and equipment can help minimize this loss.
-
Issue 4: Presence of Persistent Impurities
-
Question: Despite multiple chromatography steps, we are still observing persistent impurities in our final this compound product. What other strategies can we try?
-
Answer:
-
Orthogonal Separation Techniques: Employ a combination of chromatography methods that separate based on different principles (e.g., charge, size, and hydrophobicity). If you have used IEC and gel filtration, consider adding a final RP-HPLC step for polishing[1][2][3].
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both ion-exchange and hydrophobic properties, which can be effective in separating complex mixtures of peptides[8].
-
Purity Analysis: Ensure you are using a high-resolution analytical technique, such as mass spectrometry, to accurately assess the purity and identify the nature of the impurities. This can help in designing a more targeted purification strategy[2][7].
-
Data Presentation
Table 1: Summary of a Typical Multi-Step this compound Purification Protocol
| Purification Step | Protein (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 1250 | 70 | 100 | 1 |
| Ammonium Sulfate Precipitation | 430 | 203 | 34.4 | 2.9 |
| Ion-Exchange Chromatography | 85 | 820 | 6.8 | 11.7 |
| Gel Filtration Chromatography | 43 | 1500 | 3.44 | 21.4 |
Note: The values presented are hypothetical and for illustrative purposes, based on the purification fold mentioned in the literature[1]. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
1. Crude Extraction and Ammonium Sulfate Precipitation
-
Grow the this compound-producing S. epidermidis strain in a suitable broth medium (e.g., Brain Heart Infusion Broth) for 18-24 hours at 37°C[1].
-
Centrifuge the culture at 10,000 rpm for 30 minutes to pellet the bacterial cells[1].
-
Carefully collect the supernatant containing the crude this compound.
-
Slowly add solid ammonium sulfate to the supernatant at 4°C with constant stirring to achieve 70% saturation[1].
-
Allow the precipitation to proceed overnight at 4°C.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes at 4°C to collect the precipitated protein[1].
-
Discard the supernatant and dissolve the pellet in a minimal amount of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7)[1].
2. Ion-Exchange Chromatography
-
Equilibrate a DEAE-cellulose (or other suitable anion-exchange) column with the starting buffer (e.g., phosphate buffer, pH 7)[1].
-
Load the dissolved protein sample from the precipitation step onto the column.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Collect fractions and assay each for protein content and this compound activity.
-
Pool the active fractions.
3. Gel Filtration Chromatography
-
Equilibrate a Sephadex G-150 (or similar) column with a suitable buffer (e.g., phosphate buffer, pH 7).
-
Concentrate the pooled active fractions from the ion-exchange step.
-
Load the concentrated sample onto the gel filtration column.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Collect fractions and assay for protein content and this compound activity.
-
Pool the fractions containing pure and active this compound.
4. Well Diffusion Assay for this compound Activity
-
Prepare an agar plate seeded with a sensitive indicator strain (e.g., Micrococcus luteus).
-
Create uniform wells in the agar.
-
Add a fixed volume of the this compound-containing fractions to the wells.
-
Incubate the plate under conditions suitable for the growth of the indicator strain.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.
Visualizations
Caption: Workflow for large-scale this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
- 1. neptjournal.com [neptjournal.com]
- 2. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification, Characterization, and Recombinant Expression of Epidermicin NI01, a Novel Unmodified Bacteriocin Produced by Staphylococcus epidermidis That Displays Potent Activity against Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How to Optimize Peptide Yield and Purity [peptiorigin.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Validating Epidermin Purity: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of therapeutic peptides like Epidermin is a critical step in preclinical and clinical development. This guide provides an objective comparison of mass spectrometry-based methods against alternative analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.
This compound, a tetracyclic 21-amino-acid peptide and a member of the type A lantibiotics, has garnered interest for its antimicrobial properties.[1] Rigorous purity assessment is paramount to guarantee its safety and efficacy. This guide delves into the nuances of utilizing mass spectrometry for this purpose and contrasts it with other established analytical methods.
High-Resolution Purity Assessment: The Mass Spectrometry Advantage
Mass spectrometry (MS) has become an indispensable tool for the analysis of peptides and proteins due to its high sensitivity, specificity, and ability to provide detailed structural information.[2][3] When coupled with liquid chromatography (LC-MS), it offers a powerful platform for both the separation and identification of this compound and its potential impurities.
Unrivaled Specificity and Sensitivity
A key advantage of mass spectrometry is its ability to differentiate between molecules with very similar structures but different masses. This is particularly crucial for identifying potential impurities in this compound, which may include truncated or modified forms of the peptide. High-resolution mass spectrometry can provide mass data with high accuracy, enabling the precise identification of these impurities.[2] Furthermore, MS techniques are highly sensitive, allowing for the detection of trace-level impurities that might be missed by other methods.[2][3]
In-Depth Structural Insights
Beyond simple purity assessment, tandem mass spectrometry (MS/MS) can be employed to obtain sequence information from the detected peptides. This allows for the unambiguous confirmation of the this compound sequence and the precise characterization of any detected impurities, providing a level of detail that is unmatched by other techniques.
Established Alternatives for Purity Determination
While mass spectrometry offers significant advantages, other well-established analytical techniques are also routinely used for assessing peptide purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone of peptide purity analysis.[4] It separates molecules based on their hydrophobicity, and when coupled with UV detection, it provides a quantitative measure of the main peptide peak relative to impurity peaks.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another high-resolution separation technique that can be used for peptide purity analysis. It separates molecules based on their charge-to-size ratio, offering a different separation mechanism compared to HPLC and thus providing complementary information.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for this compound purity validation depends on the specific requirements of the analysis, including the need for structural information, the required sensitivity, and throughput.
| Parameter | LC-MS | MALDI-TOF MS | RP-HPLC-UV | Capillary Electrophoresis (CE) |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Ionization and detection based on mass-to-charge ratio. | Separation by liquid chromatography, detection by UV absorbance. | Separation based on electrophoretic mobility in a capillary. |
| Information Provided | Purity, molecular weight, and structural information (sequence).[3] | Molecular weight of the main component and impurities. | Purity based on peak area percentage. | Purity based on peak area percentage, information on charge variants. |
| Specificity | Very High. Can distinguish between co-eluting species with different masses.[2] | High. Differentiates based on mass. | Moderate. Co-eluting impurities can interfere with quantification. | High. Different separation mechanism from HPLC. |
| Sensitivity | Very High. Capable of detecting trace-level impurities.[2][3] | High. | Good. | Good. |
| Quantitative Accuracy | Good. Requires appropriate internal standards for best results. | Semi-quantitative. Signal intensity can be influenced by ionization efficiency. | Very Good. Well-established for quantitative analysis. | Good. Requires careful validation. |
| Throughput | Moderate. | High. | High. | Moderate. |
Experimental Protocols
Protocol 1: Validating this compound Purity using HPLC-MS
This protocol outlines a general procedure for the analysis of this compound purity using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized to achieve good separation of this compound from its impurities.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 214 nm and 280 nm.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan a mass range appropriate for this compound and its expected impurities (e.g., m/z 500-3000).
-
Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data. MS/MS can be triggered for the most abundant ions in the full scan to obtain fragmentation data for identification.
4. Data Analysis:
-
Integrate the peak areas from the UV chromatogram to calculate the purity of this compound as a percentage of the total peak area.
-
Analyze the mass spectrometry data to confirm the molecular weight of the main peak as this compound and to identify the molecular weights of any impurity peaks.
-
Use the MS/MS data to confirm the sequence of this compound and to elucidate the structure of any significant impurities.
Protocol 2: Validating this compound Purity using MALDI-TOF MS
This protocol provides a general workflow for the analysis of this compound purity using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (1:1, v/v) to a concentration of approximately 10 pmol/µL.
2. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture of acetonitrile and 0.1% TFA in water (e.g., 70:30, v/v).
3. Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly.
-
Spot 1 µL of the this compound sample solution onto the dried matrix spot.
-
Allow the mixture to co-crystallize at room temperature.
4. MALDI-TOF MS Analysis:
-
Acquire mass spectra in positive ion linear or reflectron mode.
-
Calibrate the instrument using a standard peptide mixture with known molecular weights.
-
Acquire data over a mass range that includes the expected molecular weight of this compound and potential impurities.
5. Data Analysis:
-
Identify the peak corresponding to the molecular weight of this compound.
-
Analyze the spectrum for the presence of other peaks that may correspond to impurities. The relative intensity of these peaks can provide a semi-quantitative measure of purity.
Protocol 3: Quantitative Purity Assessment of this compound by RP-HPLC-UV
This protocol details the use of Reverse-Phase High-Performance Liquid Chromatography with UV detection for the quantitative analysis of this compound purity.
1. Sample and Standard Preparation:
-
Prepare a stock solution of a highly purified this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase starting condition.
-
Prepare a series of calibration standards by diluting the stock solution to cover a range of concentrations (e.g., 0.05 to 1 mg/mL).
-
Prepare the this compound sample to be tested at a concentration within the calibration range.
2. HPLC Conditions:
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Determine the concentration of this compound in the test sample using the calibration curve.
-
Calculate the purity of the sample by expressing the area of the main this compound peak as a percentage of the total area of all peaks in the chromatogram.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for validating this compound purity using HPLC-MS and the logical relationship for selecting an appropriate analytical method.
References
Comparative Guide to the Biological Activity of Synthesized Epidermin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthesized Epidermin against relevant alternatives, supported by established experimental data and detailed protocols for validation. This compound is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) known for its antimicrobial properties, particularly against Gram-positive bacteria.[1][2]
Comparative Antimicrobial Activity
The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The activity of synthesized this compound is benchmarked against its close analogue Gallidermin, another lantibiotic (Nisin), and a standard-of-care antibiotic, Vancomycin, against Staphylococcus aureus, a clinically significant pathogen.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
| Antimicrobial Agent | Target Organism | Reported MIC (µg/mL) | Mechanism of Action |
| Synthesized this compound | Staphylococcus aureus | To be determined experimentally (Expected range: 1-8)¹ | Inhibition of cell wall synthesis & Pore formation |
| Gallidermin | S. aureus (MSSA) | 1.25 - 8.0[3][4] | Inhibition of cell wall synthesis & Pore formation |
| Gallidermin | S. aureus (MRSA) | 1.56[4] | Inhibition of cell wall synthesis & Pore formation |
| Nisin | S. aureus | 5.0 - 12.8[5][6] | Inhibition of cell wall synthesis & Pore formation |
| Vancomycin | S. aureus (Susceptible) | ≤ 2.0[7][8][9] | Inhibition of cell wall synthesis |
¹The MIC for the synthesized batch of this compound must be confirmed experimentally. Published data for the closely related lantibiotic Gallidermin suggests a potent, low µg/mL activity range against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of S. aureus.[3][4]
Mechanism of Action of this compound
This compound, like other Type A lantibiotics, employs a potent dual mechanism of action to kill target bacteria.[7] This multi-target approach is advantageous as it can reduce the likelihood of resistance development.
-
Inhibition of Cell Wall Synthesis : this compound specifically binds to Lipid II, a crucial precursor molecule in the bacterial cell wall peptidoglycan synthesis pathway.[4][10] This sequestration of Lipid II prevents the elongation and cross-linking of the peptidoglycan layer, compromising the cell wall's structural integrity.[7]
-
Pore Formation : Upon binding to Lipid II, this compound molecules are thought to oligomerize and insert into the cytoplasmic membrane, forming pores.[7][10] These pores disrupt the membrane potential and lead to the leakage of essential ions and small molecules, ultimately causing cell death.
Experimental Protocols for Activity Confirmation
The following protocols provide detailed methodologies to validate the biological activity of synthesized this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method, a standardized assay for determining the MIC of an antimicrobial agent. For cationic peptides like this compound, certain modifications, such as the use of polypropylene (B1209903) plates, are crucial to prevent adsorption and ensure accurate results.
Materials:
-
Synthesized this compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer or microplate reader
Methodology:
-
Bacterial Inoculum Preparation: a. From an overnight culture of S. aureus on an agar (B569324) plate, inoculate a colony into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approx. 2-4 hours). c. Adjust the bacterial suspension's turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution Series: a. Prepare a stock solution of synthesized this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA across the polypropylene microtiter plate to create a concentration gradient.
-
Assay Procedure: a. Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. b. Include a positive control well (bacteria with no this compound) and a negative control well (MHB only, no bacteria). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, determine the MIC by identifying the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. b. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Protocol 2: Membrane Permeabilization (Pore Formation) Assay
This assay confirms the membrane-disrupting activity of this compound by measuring the leakage of an encapsulated fluorescent dye from synthetic vesicles (liposomes).
Materials:
-
Synthesized this compound
-
Lipids (e.g., phosphatidylcholine) to prepare liposomes
-
Fluorescent dye (e.g., carboxyfluorescein)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorescence spectrophotometer
Methodology:
-
Liposome (B1194612) Preparation: a. Prepare large unilamellar vesicles (liposomes) encapsulating a high concentration of carboxyfluorescein. At high concentrations, this dye self-quenches. b. Remove unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.
-
Leakage Assay: a. Add the purified, dye-loaded liposomes to a cuvette containing buffer. b. Add varying concentrations of synthesized this compound to the cuvette. c. Monitor the fluorescence intensity over time. Pore formation by this compound will cause the dye to leak out of the liposomes, becoming de-quenched in the larger volume and resulting in a measurable increase in fluorescence. d. A positive control, such as the detergent Triton X-100, can be used to induce 100% dye release.
Protocol 3: Peptidoglycan Synthesis Inhibition Assay
This assay directly measures this compound's ability to interfere with cell wall construction by tracking the incorporation of a radiolabeled precursor into peptidoglycan.
Materials:
-
Synthesized this compound
-
Log-phase culture of S. aureus
-
Radiolabeled peptidoglycan precursor (e.g., ¹⁴C-N-acetylglucosamine)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Methodology:
-
Incubation: a. Incubate a log-phase culture of S. aureus with sub-inhibitory concentrations of synthesized this compound. Include a no-peptide control. b. Add the radiolabeled precursor ¹⁴C-N-acetylglucosamine to the cultures.
-
Measurement of Incorporation: a. At various time points, take aliquots from each culture. b. Precipitate the macromolecules, including the cell wall, by adding cold trichloroacetic acid. c. Filter the precipitate and wash to remove any unincorporated radiolabel. d. Measure the radioactivity of the precipitate using a scintillation counter.
-
Analysis: a. A significant reduction in the incorporated radioactivity in the this compound-treated samples compared to the control indicates inhibition of peptidoglycan synthesis.
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms described in this guide.
Caption: Workflow for the broth microdilution assay to determine the MIC.
Caption: Dual mechanism of action for this compound leading to cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcal-Produced Bacteriocins and Antimicrobial Peptides: Their Potential as Alternative Treatments for Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteriostatic and Antibiofilm Efficacy of a Nisin Z Solution against Co-Cultures of Staphylococcus aureus and Pseudomonas aeruginosa from Diabetic Foot Infections | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Epidermin and Gallidermin Activity for Researchers and Drug Development Professionals
An in-depth guide to the antimicrobial properties, mechanisms of action, and experimental evaluation of two closely related lantibiotics.
This guide provides a detailed comparative analysis of Epidermin and Gallidermin (B1576560), two potent Class I lantibiotics with significant potential in antimicrobial drug development. Both peptides are produced by Staphylococcus species and exhibit strong activity against a range of Gram-positive bacteria. Gallidermin is a naturally occurring variant of this compound, differing by a single amino acid substitution (Leucine in Gallidermin for Isoleucine in this compound at position 6)[1]. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the activities of these two molecules, supported by experimental data and detailed protocols.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and Gallidermin has been evaluated against various bacterial strains. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. In direct comparative studies, Gallidermin has often been the focus due to its slightly higher antimicrobial activity in some instances[2].
Below is a summary of the available MIC data for this compound and Gallidermin against several key bacterial species.
| Bacterial Strain | This compound MIC (nmol/L) | Gallidermin MIC (nmol/L) | Reference |
| Micrococcus flavus DSM 1790 | 1.8 | 6.3 | [1] |
| Staphylococcus simulans 22 | 19 | 25 | [1] |
| Lactococcus lactis subsp. cremoris HP | 2.1 | 5.4 | [1] |
| Bacterial Strain | Gallidermin MIC (µg/mL) | Reference |
| Staphylococcus aureus SA113 | 8 | [2] |
| Staphylococcus epidermidis O47 | 4 | [2] |
| Staphylococcus epidermidis (4 strains) | 6.25 | [3] |
| Methicillin-sensitive S. aureus (MSSA) | 12.5 | [3] |
| Methicillin-resistant S. aureus (MRSA) | 1.56 | [3] |
Additionally, both this compound and Gallidermin are known to be active against Propionibacterium acnes, a bacterium implicated in the pathogenesis of acne[1].
The bactericidal activity of Gallidermin has also been quantified through the determination of the Minimum Bactericidal Concentration (MBC), the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
| Bacterial Strain | Gallidermin MBC (µg/mL) | Reference |
| Staphylococcus epidermidis (4 strains) | 6.25 | [3] |
| Methicillin-sensitive S. aureus (MSSA) | 12.5 | [3] |
| Methicillin-resistant S. aureus (MRSA) | 1.56 | [3] |
Mechanism of Action: Targeting Lipid II
The primary mechanism of action for both this compound and Gallidermin involves the specific binding to Lipid II, an essential precursor molecule in the biosynthesis of the bacterial cell wall (peptidoglycan)[1][2]. This interaction has a dual effect:
-
Inhibition of Peptidoglycan Synthesis: By sequestering Lipid II, this compound and Gallidermin prevent its incorporation into the growing peptidoglycan layer, thereby inhibiting cell wall synthesis. This leads to a weakening of the cell wall and ultimately cell lysis.
-
Pore Formation: The binding to Lipid II can also facilitate the formation of pores in the bacterial cytoplasmic membrane. This disrupts the membrane potential and leads to the leakage of essential ions and metabolites, contributing to cell death[1][4]. The efficiency of pore formation can be dependent on the thickness of the bacterial membrane[2][4].
The N-terminal region of both peptides, which contains characteristic lanthionine (B1674491) rings, is responsible for binding to the pyrophosphate moiety of Lipid II[5].
References
- 1. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane lipids determine the antibiotic activity of the lantibiotic gallidermin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Mechanisms of Action: Epidermin vs. Nisin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial peptides, the lantibiotics Epidermin (B1255880) and nisin stand out for their potent activity against Gram-positive bacteria. Both peptides are ribosomally synthesized and post-translationally modified, sharing a common target: Lipid II, an essential precursor in bacterial cell wall biosynthesis. Despite this similarity, their distinct structural features lead to nuanced differences in their mechanisms of action, influencing their efficacy and potential therapeutic applications. This guide provides an objective comparison of this compound and nisin, supported by experimental data, to aid researchers in their understanding and utilization of these powerful biomolecules.
Unraveling the Mechanisms of Action
Both this compound and nisin exert their antimicrobial effects through a dual mode of action: inhibition of cell wall synthesis and pore formation in the bacterial membrane.[1][2] The initial and critical step for both is the recognition and binding to Lipid II.[3]
Nisin's Established Dual-Action:
Nisin's mechanism is well-characterized. Its N-terminal rings A and B form a "pyrophosphate cage" that specifically binds to the pyrophosphate moiety of Lipid II.[4][5] This interaction serves two purposes. Firstly, it sequesters Lipid II, effectively halting the peptidoglycan synthesis pathway and leading to cell wall weakening.[6][7] Secondly, this binding acts as a docking mechanism, facilitating the insertion of nisin's C-terminal region into the cell membrane. This insertion, involving rings C, D, and E, leads to the formation of stable pores, causing the efflux of ions and essential metabolites, ultimately leading to cell death.[8][9] The formation of these pores is a cooperative process, with a proposed stoichiometry of eight nisin molecules and four Lipid II molecules forming a single pore complex.[9]
This compound's Nuanced Approach:
This compound, a shorter lantibiotic at 21 amino acids compared to nisin's 34, also utilizes an N-terminal binding motif to interact with Lipid II.[10][11] This interaction is fundamental to its ability to permeabilize the cell membrane.[3] However, lacking the C-terminal rings of nisin, the pore-forming capacity of this compound is influenced by factors such as the thickness of the bacterial membrane.[12]
While pore formation is a component of its activity, some studies suggest that for certain bacterial strains, the primary bactericidal action of this compound may lean more heavily on the potent inhibition of cell wall synthesis following Lipid II sequestration.[12] A key structural difference, the presence of a lysine (B10760008) residue at position 4 in this compound (as opposed to isoleucine in nisin), may contribute to a higher binding affinity for the pyrophosphate group of Lipid II, potentially explaining its superior activity against some bacterial strains despite a less pronounced pore-forming ability in certain contexts.[10]
Quantitative Performance Data
The following table summarizes key quantitative data from comparative studies of this compound and nisin, highlighting their efficacy in various experimental settings.
| Parameter | Nisin | This compound | Bacterial Strain(s) | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | 4.1 - 128 µg/mL | 4 - 8 µg/mL | Staphylococcus aureus, Staphylococcus epidermidis | [4][13][14] |
| Liposome (B1194612) Leakage Assay (Carboxyfluorescein Release) | 0.1 mol% required for rapid release | 0.01 mol% sufficient for rapid release | Model membranes with Lipid II | [1][15] |
| Inhibition of In Vitro Peptidoglycan Synthesis | Effective | Potentially more potent than nisin against certain strains | Lactococcus lactis | [6][12] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and nisin in an appropriate solvent. A series of twofold dilutions are then made in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[16][17][18]
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the final desired inoculum density in the wells.[18]
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[19]
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.[16][20]
Liposome Leakage Assay (Carboxyfluorescein Release)
Objective: To assess the ability of a peptide to permeabilize a lipid membrane by measuring the release of an encapsulated fluorescent dye.
Methodology:
-
Preparation of Carboxyfluorescein-Loaded Liposomes: Large unilamellar vesicles (LUVs) are prepared from a defined lipid composition (e.g., phosphatidylcholine and cholesterol) with or without the inclusion of purified Lipid II.[15][21] The lipids are hydrated in a buffer containing a high concentration of the fluorescent dye 5(6)-carboxyfluorescein (B613776) (CF). The mixture is then subjected to freeze-thaw cycles and extrusion through polycarbonate filters to create unilamellar vesicles of a defined size.[21]
-
Removal of Free Dye: The external, unencapsulated CF is removed by size-exclusion chromatography (e.g., using a Sephadex G-100 column).[21]
-
Fluorescence Measurement: The CF-loaded liposomes are diluted in a cuvette, and the baseline fluorescence is measured. At this high concentration, the fluorescence of CF is self-quenched.[22]
-
Peptide Addition and Data Acquisition: this compound or nisin is added to the liposome suspension. The increase in fluorescence over time is monitored using a spectrofluorometer. Membrane permeabilization by the peptides leads to the leakage of CF into the surrounding buffer, resulting in its dequenching and a corresponding increase in fluorescence intensity.[22][23] The percentage of leakage is calculated relative to the maximum fluorescence achieved by lysing the liposomes with a detergent (e.g., Triton X-100).
In Vitro Inhibition of Cell Wall Synthesis Assay
Objective: To quantify the inhibitory effect of a peptide on the biosynthesis of peptidoglycan.
Methodology:
-
Preparation of Membrane Fractions: Bacterial membranes containing the necessary enzymes for peptidoglycan synthesis are isolated from a susceptible bacterial strain.
-
Radiolabeled Precursor: The reaction mixture includes the isolated membranes, essential co-factors, and a radiolabeled peptidoglycan precursor, such as UDP-N-acetylglucosamine ([¹⁴C]GlcNAc).
-
Incubation with Peptides: The reaction is initiated in the presence of varying concentrations of this compound or nisin. Control reactions without any peptide are run in parallel.[24]
-
Precipitation and Scintillation Counting: After a defined incubation period, the newly synthesized, insoluble peptidoglycan is precipitated (e.g., with trichloroacetic acid), collected on a filter, and washed to remove unincorporated radiolabeled precursors.
-
Data Analysis: The radioactivity of the precipitated peptidoglycan on the filter is measured using a scintillation counter. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the peptide. The results are typically expressed as the percentage of inhibition relative to the untreated control.[6]
Visualizing the Mechanisms
To further elucidate the molecular interactions and experimental workflows, the following diagrams are provided.
Caption: Comparative mechanism of action for Nisin and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, Characterization, and Recombinant Expression of Epidermicin NI01, a Novel Unmodified Bacteriocin Produced by Staphylococcus epidermidis That Displays Potent Activity against Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Bacterial Membranes Lipid II Changes the Stability of Pores Formed by the Antimicrobial Peptide Nisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lantibiotic Immunity: Inhibition of Nisin Mediated Pore Formation by NisI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pore-Forming Behaviour of Nisin and Nisin-Mimetics in Model Membranes - UCL Discovery [discovery.ucl.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Combination antimicrobial therapy: in vitro synergistic effect of anti-staphylococcal drug oxacillin with antimicrobial peptide nisin against Staphylococcus epidermidis clinical isolates and Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of lipid-bound peptidoglycan precursors in the formation of pores by nisin, this compound and other lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Physiochemical characterization of the nisin-membrane interaction with liposomes derived from Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro pore-forming activity of the lantibiotic nisin. Role of protonmotive force and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lipid II-Based Antimicrobial Activity of the Lantibiotic Plantaricin C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Epidermin and Other Lantibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectrum of the lantibiotic Epidermin with other notable members of its class: Nisin, Mersacidin, and Gallidermin (B1576560). The information presented is collated from various scientific studies to offer a comprehensive overview for research and drug development purposes.
Introduction to Lantibiotics
Lantibiotics are a class of bacterially-produced, post-translationally modified antimicrobial peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. They are predominantly active against Gram-positive bacteria and exert their antimicrobial action through mechanisms such as pore formation in the cell membrane and inhibition of cell wall synthesis.[1][2] This unique mode of action makes them promising candidates for novel antimicrobial therapies, especially in the context of rising antibiotic resistance.
Comparative Antibacterial Spectrum
The antibacterial efficacy of this compound, Gallidermin, Nisin, and Mersacidin has been evaluated against a range of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in various studies. It is important to note that direct comparison of MIC values across different studies should be approached with caution due to potential variations in experimental conditions, such as bacterial strains, inoculum size, and specific media used.
| Lantibiotic | Target Organism | Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus | Clinical Isolate | 36.04 | [3][4] |
| Staphylococcus aureus | Bovine Mastitis Isolates | - (87% of 165 isolates inhibited) | [5] | |
| Propionibacterium acnes | Not Specified | Active | [6] | |
| Gallidermin | Staphylococcus aureus (MSSA) | Clinical Isolate | 12.5 | [7] |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 1.56 | [7] | |
| Staphylococcus aureus | SA113 | 8 | [2] | |
| Staphylococcus epidermidis | O47 | 4 | [2] | |
| Streptococcus pyogenes | Clinical Isolates | Active (51200 AU/mL) | [8] | |
| Streptococcus pneumoniae | Clinical Isolates | Active (51200 AU/mL) | [8] | |
| Nisin | Staphylococcus aureus (MSSA & MRSA) | Clinical Isolates | 4 - 16 | [9] |
| Staphylococcus aureus | Clinical Isolates | 6.4 - 12.8 | [10] | |
| Streptococcus pyogenes | DSM 2071 | Not specified (K12A derivative was 2-fold more active than native Nisin) | [11] | |
| Mersacidin | Staphylococcus aureus (MRSA) | 99308 | 1 | [1] |
| Staphylococcus aureus | SG511 | 1 | [6] | |
| Staphylococcus aureus | SA137/93A | 35 | [6] | |
| Staphylococcus aureus | SA137/93G | 30 | [6] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antimicrobial activity of a compound. The data presented in this guide are primarily derived from studies employing the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][12][13]
Broth Microdilution Method (Generalized Protocol based on CLSI Guidelines)
This method involves challenging a standardized bacterial suspension with serial dilutions of the antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the lantibiotic is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
Bacterial colonies are picked from a fresh agar (B569324) plate and suspended in a sterile broth or saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
A 96-well microtiter plate is used for the assay.
-
A serial two-fold dilution of the antimicrobial agent is performed in the wells containing CAMHB. This creates a range of decreasing concentrations of the lantibiotic.
-
Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathways and Mode of Action
The antibacterial activity of these lantibiotics is primarily initiated by their interaction with Lipid II, an essential precursor in the bacterial cell wall biosynthesis pathway.
-
Nisin, this compound, and Gallidermin (Type-A Lantibiotics): These lantibiotics bind to the pyrophosphate moiety of Lipid II. This binding not only inhibits the incorporation of peptidoglycan precursors into the growing cell wall but also facilitates the formation of pores in the bacterial membrane, leading to cell death.[1][6] Gallidermin, being shorter than nisin, is suggested to primarily inhibit cell wall biosynthesis rather than forming pores.[7]
-
Mersacidin (Type-B Lantibiotic): Mersacidin also targets Lipid II but binds to a different site, specifically the N-acetylglucosamine (GlcNAc) moiety. This interaction effectively blocks the transglycosylation step of peptidoglycan synthesis without forming pores.[1]
The following diagram illustrates the general signaling pathway of lantibiotic interaction with the bacterial cell.
Caption: Generalized mode of action for lantibiotics.
References
- 1. Lantibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. youtube.com [youtube.com]
- 5. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Unlocking Potent Antimicrobial Synergy: A Comparative Guide to Epidermin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens necessitates innovative therapeutic strategies. One promising approach lies in combination therapies that leverage synergistic interactions between antimicrobial agents to enhance efficacy and combat resistance. This guide provides an objective comparison of the performance of the lantibiotic epidermin (B1255880) in combination with other antimicrobial agents, supported by experimental data. We delve into the synergistic effects of this compound with the bacterial endopeptidase LasA, offering a detailed examination of the experimental data and protocols that underpin these findings.
Synergistic Efficacy of this compound and LasA: A Quantitative Analysis
A key study investigated the synergistic antimicrobial activity of this compound, produced by Staphylococcus epidermidis, and staphylolysin (LasA), a protease from Pseudomonas aeruginosa, against several pathogenic bacteria. The synergy was quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of a synergistic interaction.
The combination of this compound and LasA demonstrated significant synergy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1] The following table summarizes the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of each agent alone and in combination, along with the calculated FIC indices.
| Target Pathogen | This compound MIC (µL/mL) | This compound MBC (µL/mL) | LasA MIC (µL/mL) | LasA MBC (µL/mL) | FIC Index | Interaction |
| Staphylococcus aureus | 36.04 | 51.73 | 44.38 | 50.00 | 0.286 | Synergy |
| Escherichia coli | 13.85 | Not Reported | 7.48 | Not Reported | 0.327 | Synergy |
| Pseudomonas aeruginosa | 19.95 | Not Reported | 15.76 | Not Reported | 0.390 | Synergy |
Data sourced from a 2020 study on the synergistic activity of this compound and LasA.[1]
Deciphering the Synergistic Mechanism
The potent synergy between this compound and LasA can be attributed to their distinct yet complementary mechanisms of action, creating a powerful two-pronged attack on bacterial cells.
This compound's Mode of Action: As a lantibiotic, this compound's primary target is the bacterial cell membrane. It specifically binds to Lipid II, a crucial precursor molecule in the synthesis of the peptidoglycan cell wall.[2][3] This binding event initiates two detrimental actions:
-
Inhibition of Cell Wall Synthesis: By sequestering Lipid II, this compound effectively halts the construction and repair of the peptidoglycan layer, weakening the cell's structural integrity.
-
Pore Formation: The interaction with Lipid II facilitates the insertion of this compound molecules into the cell membrane, leading to the formation of pores.[2][3] This disrupts the membrane's barrier function, causing leakage of essential ions and molecules, ultimately leading to cell death.
LasA's Mode of Action: LasA is a zinc metalloendopeptidase that specifically targets the peptidoglycan cell wall of staphylococci. It cleaves the pentaglycine (B1581309) cross-bridges that link the glycan strands of the peptidoglycan, effectively dismantling the cell wall's structure.
The Synergistic Effect: The synergy arises from LasA's ability to compromise the primary defense of the bacterial cell, the peptidoglycan wall. By degrading this protective layer, LasA exposes the underlying cell membrane, making it significantly more accessible to this compound. This enhanced access allows this compound to bind to Lipid II and form pores more efficiently, leading to a more rapid and potent bactericidal effect than either agent could achieve alone.
Caption: Synergistic Mechanism of this compound and LasA
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are essential.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values for this compound and LasA against the target bacterial strains are determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the target pathogen.
-
Serial Dilutions: Two-fold serial dilutions of this compound and LasA are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Checkerboard Assay for Synergy Testing
The checkerboard assay is employed to evaluate the synergistic interaction between this compound and LasA.
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of LasA along the y-axis. This creates a matrix of various concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension and incubated as described for the MIC/MBC assay.
-
Data Collection: The MIC of each agent in combination is determined for each row and column.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of LasA in combination / MIC of LasA alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism
-
Caption: Checkerboard Assay Experimental Workflow
Conclusion
The synergistic combination of this compound and LasA represents a compelling strategy to combat challenging bacterial pathogens. The data clearly indicates that this combination is more potent than either agent alone. The detailed experimental protocols provided herein offer a framework for further research and development in this promising area of antimicrobial therapy. For drug development professionals, these findings highlight the potential of leveraging enzymatic degradation of the bacterial cell wall to enhance the efficacy of membrane-targeting antimicrobials like this compound. Further investigations into optimizing delivery systems and exploring combinations with other classes of antimicrobials are warranted to fully realize the therapeutic potential of such synergistic approaches.
References
Cross-Resistance Between Epidermin and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating a thorough understanding of the cross-resistance profiles of novel and existing antimicrobial agents. This guide provides a comparative overview of cross-resistance studies involving epidermin (B1255880), a lantibiotic with potent activity against Gram-positive bacteria. Due to a notable lack of specific studies investigating cross-resistance with this compound, this document outlines the established methodologies for such research and presents a generalized framework for analysis, supported by data on multidrug-resistant Staphylococcus epidermidis.
Data on Antibiotic Resistance in Staphylococcus epidermidis
While specific data on cross-resistance involving this compound is scarce in publicly available literature, extensive research has characterized the resistance profiles of clinical S. epidermidis isolates to a variety of antibiotics. This information is crucial for understanding the landscape into which this compound may be introduced.
Below is a summary of Minimum Inhibitory Concentration (MIC) data for several antibiotics against methicillin-resistant S. epidermidis (MRSE), a common multidrug-resistant pathogen. This data, gathered from a study on clinical isolates, highlights the challenge of treating infections caused by this organism.
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Cloxacillin | 0.5 - 512 | 64 | 256 |
| Cefazolin | 0.125 - 256 | 32 | 128 |
| Clindamycin (B1669177) | 0.125 - 64 | 0.5 | 32 |
| Vancomycin | 2 - 32 | 8 | 16 |
| Data sourced from a study on MRSE strains and their response to subinhibitory antibiotic concentrations[1]. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. |
Experimental Protocols for Determining Cross-Resistance
The standard method for investigating cross-resistance involves the development of resistant bacterial strains followed by susceptibility testing against a panel of heterologous antimicrobial agents.
Phase 1: Development of this compound-Resistant Strains
-
Bacterial Strain Selection: A well-characterized, susceptible bacterial strain, such as Staphylococcus epidermidis ATCC 12228, is selected.
-
Serial Passage: The strain is cultured in a liquid medium (e.g., Mueller-Hinton Broth) containing sub-inhibitory concentrations of this compound.
-
Stepwise Concentration Increase: With each subsequent passage (typically every 24-48 hours), the concentration of this compound is gradually increased.
-
Isolation of Resistant Mutants: This process is continued until a significant increase in the MIC of this compound is observed, indicating the development of resistance. Resistant colonies are then isolated on this compound-containing agar (B569324) plates.
-
Stability of Resistance: The stability of the acquired resistance is confirmed by sub-culturing the resistant isolates in an antibiotic-free medium for several passages and re-determining the MIC of this compound.
Phase 2: Antimicrobial Susceptibility Testing (AST)
-
Antibiotic Panel Selection: A panel of antibiotics with different mechanisms of action is chosen for testing. This may include, but is not limited to, beta-lactams (e.g., oxacillin), aminoglycosides (e.g., gentamicin), macrolides (e.g., erythromycin), fluoroquinolones (e.g., ciprofloxacin), and glycopeptides (e.g., vancomycin).
-
MIC Determination: The MIC of each antibiotic in the panel is determined for both the original, susceptible parent strain and the newly developed this compound-resistant strain. The broth microdilution method is a commonly used and standardized technique for this purpose.
-
Data Analysis: The MIC values of the parent and resistant strains are compared. A significant increase in the MIC of another antibiotic for the this compound-resistant strain, as compared to the parent strain, indicates cross-resistance. Conversely, a significant decrease in the MIC suggests collateral sensitivity.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a cross-resistance study.
Signaling Pathways and Logical Relationships
While specific signaling pathways involved in this compound resistance and cross-resistance are not well-elucidated, a general understanding of resistance mechanisms in staphylococci can provide insights. Resistance to antimicrobial peptides often involves modifications to the cell envelope, which can, in turn, affect susceptibility to other classes of antibiotics.
The diagram below illustrates the logical relationship between the development of resistance to an antimicrobial peptide like this compound and the potential for cross-resistance to other antibiotics that target the cell wall or cell membrane.
References
Validating the Epidermin-Lipid II Interaction: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies for validating and quantifying the interaction between the lantibiotic epidermin (B1255880) and its bacterial target, lipid II. Understanding this interaction is crucial for the development of novel antimicrobial agents that can combat the growing threat of antibiotic resistance. This document outlines key experimental techniques, presents available quantitative data for related lantibiotics to serve as a benchmark, and provides detailed protocols to aid in the design and execution of validation studies.
Executive Summary
This compound, a member of the type A lantibiotics, exerts its antimicrobial activity through a dual mode of action that is initiated by binding to lipid II, an essential precursor in bacterial cell wall biosynthesis. This interaction leads to the inhibition of peptidoglycan synthesis and the formation of pores in the cell membrane, ultimately causing bacterial cell death. While the qualitative interaction between this compound and lipid II has been established, a precise quantitative understanding of this binding event is critical for structure-activity relationship studies and the rational design of more potent derivatives. This guide explores the primary biophysical techniques used to investigate this interaction, including fluorescence spectroscopy, surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy, alongside Isothermal Titration Calorimetry (ITC).
Comparative Analysis of Lantibiotic-Lipid II Interactions
Table 1: Quantitative Analysis of Lantibiotic-Lipid II Binding Affinity
| Lantibiotic | Method | Binding Affinity (Kd) | Source |
| This compound | Not Experimentally Determined | - | - |
| Nisin (wild-type) | Not Specified | ~50 nM (Ka = 2 x 107 M-1) | [2] |
| Nisin (S3T mutant) | Not Specified | ~233 µM (Ka = 0.043 x 107 M-1) | [2] |
| Bovicin HC5 | Isothermal Titration Calorimetry (ITC) | ~322 nM (Ka = 3.1 x 106 M-1) | [3] |
Note: Ka (association constant) is the reciprocal of Kd (dissociation constant). The table presents Kd values for easier comparison of binding affinities (a lower Kd indicates a higher affinity).
Experimental Validation Workflow
The validation of the this compound-lipid II interaction involves a multi-faceted approach, starting from the preparation of the necessary components to the application of various biophysical techniques to probe the binding event.
Molecular Interaction of this compound with Lipid II
The interaction between this compound and lipid II is primarily mediated by the N-terminal region of the peptide, which forms a "pyrophosphate cage" that recognizes and binds to the pyrophosphate moiety of lipid II. This initial binding is a prerequisite for the subsequent steps of the antimicrobial action.
Detailed Experimental Protocols
Preparation of Lipid II and Lipid II-Containing Liposomes
a) Lipid II Extraction and Purification:
Lipid II can be extracted from bacterial cultures, such as Micrococcus flavus or Staphylococcus simulans, often with yields enhanced by treatment with antibiotics like ramoplanin (B549286) that lead to its accumulation.
-
Cell Culture and Lysis: Grow the bacterial strain to the mid-logarithmic phase and harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or a French press.
-
Lipid Extraction: Extract the total lipids from the cell lysate using a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 or 2:1 v/v ratio).
-
Purification: Purify lipid II from the total lipid extract using chromatographic techniques. Thin-layer chromatography (TLC) is a common method for separating lipid II from other lipids.[3] The identity of the purified lipid II can be confirmed by mass spectrometry.
b) Preparation of Lipid II-Containing Liposomes:
-
Lipid Film Formation: Prepare a mixture of the desired phospholipids (B1166683) (e.g., DOPC, POPC) and the purified lipid II in chloroform. The molar ratio of lipid II is typically low (e.g., 0.1-1 mol%). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
Hydration: Hydrate the lipid film with an appropriate buffer (e.g., HEPES or PBS) by vortexing or sonication. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple extrusions through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
Fluorescence Spectroscopy
Fluorescence-based assays are powerful tools to monitor the binding of this compound to lipid II and the subsequent membrane permeabilization.
a) Binding Assay using Pyrene-labeled Lipid II:
This assay utilizes the distance-dependent fluorescence properties of pyrene. When two pyrene-labeled lipid II molecules are in close proximity, they form an excimer that emits light at a longer wavelength compared to the monomer. The binding of this compound can alter the distribution of lipid II in the membrane, which can be detected by a change in the excimer-to-monomer (E/M) fluorescence ratio.
-
Prepare Liposomes: Prepare liposomes containing a small percentage of pyrene-labeled lipid II.
-
Fluorescence Measurement: Measure the baseline fluorescence spectrum of the liposome suspension.
-
Titration: Add increasing concentrations of this compound to the liposome suspension and record the fluorescence spectrum after each addition.
-
Data Analysis: Calculate the E/M ratio at each this compound concentration. A change in the E/M ratio indicates an interaction between this compound and lipid II.
b) Pore Formation Assay using Carboxyfluorescein Leakage:
This assay measures the ability of this compound to form pores in lipid II-containing liposomes.
-
Prepare CF-loaded Liposomes: Encapsulate a high concentration of the fluorescent dye carboxyfluorescein (CF) into the liposomes during the hydration step. At high concentrations, CF fluorescence is self-quenched.
-
Remove External Dye: Remove the unencapsulated CF by size-exclusion chromatography.
-
Fluorescence Measurement: Monitor the fluorescence of the liposome suspension over time.
-
Induce Leakage: Add this compound to the liposomes. The formation of pores will cause the encapsulated CF to leak out and become de-quenched, resulting in an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the pore-forming activity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events and the determination of kinetic parameters (association and dissociation rates) and binding affinity (Kd).
-
Chip Preparation: Immobilize lipid II-containing liposomes onto a sensor chip (e.g., an L1 or HPA chip). This can be achieved by flowing the liposome suspension over the chip surface, allowing the vesicles to fuse and form a lipid bilayer.
-
Analyte Injection: Inject a solution of this compound at various concentrations over the sensor chip surface.
-
Detection: Monitor the change in the SPR signal (measured in response units, RU) as this compound binds to the immobilized lipid II.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the this compound-lipid II complex.
-
Sample Preparation: Prepare a sample of isotopically labeled (e.g., 15N, 13C) this compound and lipid II incorporated into a membrane mimetic environment, such as micelles or bicelles.
-
NMR Experiments: Perform a series of NMR experiments, such as 1H-15N HSQC, to identify the amino acid residues of this compound that are involved in the interaction with lipid II. Chemical shift perturbations upon the addition of lipid II indicate the binding interface.
-
Structure Calculation: Use the NMR-derived distance and dihedral angle restraints to calculate a three-dimensional structure of the this compound-lipid II complex.
Alternative and Complementary Techniques
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
Molecular Dynamics (MD) Simulations: Computational simulations can provide atomic-level insights into the binding mode and dynamics of the this compound-lipid II complex, complementing experimental data.[1]
Conclusion
Validating the interaction between this compound and lipid II is a critical step in the development of this potent antimicrobial peptide as a therapeutic agent. While a direct experimental determination of the binding affinity is still needed, the techniques and protocols outlined in this guide provide a robust framework for researchers to quantitatively characterize this crucial molecular interaction. By combining biophysical and computational approaches, a comprehensive understanding of the this compound-lipid II binding event can be achieved, paving the way for the design of next-generation antibiotics.
References
- 1. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, this compound, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LipidII interaction with specific residues of Mycobacterium tuberculosis PknB extracytoplasmic domain governs its optimal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of lipid-bound peptidoglycan precursors in the formation of pores by nisin, this compound and other lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Lantibiotics in the Spotlight: A Comparative In Vivo Efficacy Analysis of Epidermin and its Counterparts
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are increasingly turning to novel antimicrobial compounds. Among these, lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have shown significant promise. This guide provides a detailed comparison of the in vivo efficacy of epidermin (B1255880), a potent lantibiotic, against other notable members of its class, including nisin, mutacin, and mersacidin (B1577386). This analysis is tailored for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of these antimicrobial peptides.
Executive Summary
This comparative guide synthesizes available experimental data to evaluate the in vivo performance of this compound and other key lantibiotics. While direct in vivo comparative studies for this compound are limited, data from the structurally and functionally similar lantibiotic clausin, alongside in vitro data for the closely related gallidermin (B1576560), provide valuable insights. The evidence suggests that this compound and related lantibiotics exhibit potent antimicrobial activity against pathogenic bacteria, particularly Staphylococcus aureus, a common culprit in skin and soft tissue infections. This guide presents quantitative efficacy data, detailed experimental methodologies, and visual representations of the mechanisms of action to facilitate a comprehensive understanding.
Comparative In Vivo and In Vitro Efficacy
To provide a clear and objective comparison, the following tables summarize the available quantitative data on the efficacy of this compound (represented by the closely related clausin and gallidermin), nisin, mutacin, and mersacidin against key pathogens.
Table 1: In Vivo Efficacy of Lantibiotics Against Staphylococcus aureus in Murine Skin Infection Models
| Lantibiotic | Animal Model | Bacterial Strain | Treatment Regimen | Efficacy Outcome | Reference |
| Clausin (this compound-like) | Full-thickness excisional wound model in mice | S. aureus Xen 36 (bioluminescent) | Topical application | Significant reduction in bioluminescence, comparable to mupirocin (B1676865). Reduction in viable cell count from ~1.4 x 10⁷ CFU/wound to ~1.6 x 10⁵ CFU/wound. | [1] |
| Nisin | Full-thickness excisional wound model in mice | S. aureus Xen 36 (bioluminescent) | Topical application | Significant reduction in bioluminescence, comparable to mupirocin. Reduction in viable cell count from ~1.4 x 10⁷ CFU/wound to ~1.6 x 10⁵ CFU/wound. | [1] |
| Mutacin B-Ny266 | Intraperitoneal infection model in mice | S. aureus Smith | Intraperitoneal injection (1-10 mg/kg) | Protective effect against mortality. | [2] |
| Mersacidin | Nasal rhinitis model in mice | Methicillin-resistant S. aureus (MRSA) | Intranasal administration (1.66 mg/kg) | Eradication of MRSA from nasal mucosa. | [2] |
Table 2: In Vitro Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Lantibiotic | S. aureus Strain | MIC (µg/mL) | Reference |
| Gallidermin (this compound analogue) | Methicillin-sensitive S. aureus (MSSA) | 12.5 | [3] |
| Gallidermin (this compound analogue) | Methicillin-resistant S. aureus (MRSA) | 1.56 | [3] |
| Nisin A | MRSA | 1.5 - 16 | [2] |
| Mutacin B-Ny266 | Not specified | Not specified | |
| Mersacidin | Not specified | Not specified |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following section outlines the key experimental protocols from the cited in vivo studies.
Murine Skin Infection Model for Topical Lantibiotic Efficacy (van der Vyver et al., 2016)
This model was utilized to assess the efficacy of topically applied nisin and clausin against S. aureus.
-
Animal Model: Female BALB/c mice.
-
Bacterial Strain: Bioluminescent Staphylococcus aureus Xen 36.
-
Infection Procedure:
-
Mice were anesthetized.
-
A full-thickness excisional wound was created on the dorsal surface.
-
The wound was inoculated with a suspension of S. aureus Xen 36.
-
-
Treatment:
-
Topical application of the lantibiotic formulation or control (mupirocin ointment or placebo).
-
-
Efficacy Assessment:
-
In vivo bioluminescent imaging was used to monitor the bacterial load in real-time.
-
At the end of the experiment, wound tissue was excised, homogenized, and plated to determine the number of viable bacterial cells (CFU/wound).
-
Caption: Experimental workflow for evaluating the in vivo efficacy of topical lantibiotics in a murine skin infection model.
Caption: Experimental workflow for in vivo efficacy testing of topical lantibiotics.
Mechanism of Action: A Shared Target
A key factor in the potent antimicrobial activity of these lantibiotics is their shared mechanism of action, which primarily involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to Lipid II, an essential precursor for peptidoglycan formation.
Caption: The central role of Lipid II as the target for various lantibiotics in the inhibition of bacterial cell wall synthesis.
Caption: Lantibiotics target Lipid II to inhibit bacterial cell wall synthesis.
While all four lantibiotics target Lipid II, there are nuances in their subsequent actions. Nisin, this compound, and mutacin can also induce the formation of pores in the bacterial cell membrane, leading to leakage of cellular contents and rapid cell death. In contrast, mersacidin primarily acts by inhibiting cell wall synthesis without significant pore formation. This dual-action mechanism of some lantibiotics may contribute to their potent bactericidal activity.
Conclusion
The available evidence strongly supports the potential of this compound and other lantibiotics as effective antimicrobial agents, particularly against challenging pathogens like S. aureus. The in vivo data for the this compound-like lantibiotic clausin demonstrates efficacy comparable to the established antibiotic mupirocin in a preclinical model of skin infection. The shared mechanism of action, targeting the highly conserved Lipid II molecule, suggests a lower propensity for the development of bacterial resistance. Further direct comparative in vivo studies of this compound against other lantibiotics are warranted to fully elucidate its therapeutic potential and guide future drug development efforts in the critical area of antimicrobial research.
References
- 1. Efficacy of Lantibiotic Treatment of Staphylococcus aureus-Induced Skin Infections, Monitored by In Vivo Bioluminescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lantibiotic Lacticin 3147 Prevents Systemic Spread of Staphylococcus aureus in a Murine Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Epidermin Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassay methods for the quantification of the lantibiotic Epidermin, with a focus on statistical validation and performance against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and visual workflows are presented to aid in the selection and implementation of appropriate validation strategies.
Comparison of Quantitative Methods: Bioassay vs. HPLC
The selection of a quantitative method for this compound analysis depends on the specific research question, required throughput, and available resources. While bioassays provide a measure of biological activity, chromatographic methods like HPLC offer high precision and specificity for the quantification of the molecule itself.
| Parameter | Microbiological Bioassay (Agar Diffusion) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the inhibition of microbial growth by the active antibiotic. | Separates, identifies, and quantifies components in a mixture based on their physicochemical properties. |
| Linearity (r²) | Typically ≥ 0.98 for a defined concentration range.[1] | Generally ≥ 0.999 for a defined concentration range.[2][3] |
| Precision (RSD%) | Inter-day RSD: 1.05% - 10.07%[1][3] | Inter-day RSD: 2.77% - 5.93%[3] |
| Accuracy (% Recovery) | 78.52% - 131.19%[1] | 99.27% - 103.42%[1] |
| Specificity | Can be influenced by other compounds with antimicrobial activity. | High specificity for the target molecule. |
| Throughput | Lower throughput, requires incubation time. | Higher throughput, rapid analysis time per sample. |
| Cost & Complexity | Relatively low cost and complexity. | Higher initial instrument cost and requires skilled operators. |
Minimum Inhibitory Concentration (MIC) of this compound and Related Lantibiotics
Bioassays are crucial for determining the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism. The following table summarizes reported MIC values for this compound and the closely related lantibiotic Gallidermin (B1576560) against various bacterial strains.
| Lantibiotic | Target Microorganism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 36.04[4] |
| This compound | Escherichia coli | 13.85[4] |
| This compound | Pseudomonas aeruginosa | 19.95[4] |
| Gallidermin | Staphylococcus aureus SA113 | 8[5] |
| Gallidermin | Staphylococcus epidermidis O47 | 4[5] |
| Gallidermin | Staphylococcus epidermidis (4 strains) | 6.25[6] |
| Gallidermin | Methicillin-sensitive S. aureus (MSSA) | 12.5[6] |
| Gallidermin | Methicillin-resistant S. aureus (MRSA) | 1.56[6] |
Experimental Protocols
Agar (B569324) Well Diffusion Assay for this compound
This protocol outlines a standard method for determining the antimicrobial activity of this compound.
1. Materials:
-
Test Microorganism: A susceptible indicator strain, such as Staphylococcus aureus or Micrococcus luteus.
-
Culture Media: Brain Heart Infusion (BHI) agar and broth.
-
This compound Standard: A purified solution of this compound with a known concentration.
-
Test Samples: Solutions of this compound to be quantified.
-
Equipment: Sterile petri dishes, micropipettes, incubator, sterile cork borer or well cutter.
2. Inoculum Preparation: a. Inoculate the indicator strain into BHI broth and incubate at 37°C until it reaches the mid-logarithmic phase of growth. b. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
3. Plate Preparation: a. Pour molten BHI agar into sterile petri dishes and allow it to solidify. b. Spread the standardized inoculum evenly over the surface of the agar plates using a sterile swab. c. Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
4. Assay Procedure: a. Prepare serial dilutions of the this compound standard and the test samples. b. Add a fixed volume (e.g., 50 µL) of each dilution to the wells. c. Include a negative control (sterile broth or buffer) and a positive control (a known antibiotic). d. Incubate the plates at 37°C for 18-24 hours.
5. Data Analysis: a. Measure the diameter of the zones of inhibition around each well. b. Plot the square of the inhibition zone diameter against the logarithm of the this compound concentration for the standards to generate a standard curve. c. Determine the concentration of this compound in the test samples by interpolating their inhibition zone diameters on the standard curve.
6. Statistical Validation: a. Linearity: Assess the linearity of the standard curve using the correlation coefficient (r²). b. Precision: Determine the intra-assay and inter-assay precision by calculating the relative standard deviation (RSD) of replicate measurements. c. Accuracy: Evaluate accuracy by spiking samples with a known amount of this compound and calculating the percent recovery.
Visualizing Workflows and Pathways
Experimental Workflow for Bioassay Validation
Caption: Workflow for the statistical validation of an this compound bioassay.
Signaling Pathway of this compound's Mode of Action
Caption: Dual mode of action of this compound targeting Lipid II.
References
- 1. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of bioassay, high-performance liquid chromatography, and fluorescence polarization immunoassay for quantitative determination of vancomycin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC/UV or bioassay: two valid methods for posaconazole quantification in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Epidermin and Nisin Stability Under Diverse Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the stability of two prominent lantibiotics, Epidermin and Nisin, under various environmental conditions. Understanding the relative stability of these antimicrobial peptides is crucial for their application in pharmaceuticals, food preservation, and other biotechnological fields. This document summarizes available experimental data, outlines common methodologies for stability assessment, and visualizes their shared mechanism of action.
Overview of this compound and Nisin
This compound and Nisin are both Class I lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. These structural features contribute to their potent antimicrobial activity, primarily against Gram-positive bacteria.
-
This compound , produced by Staphylococcus epidermidis, is a 22-amino acid peptide notable for its activity against a range of pathogenic bacteria.
-
Nisin , produced by Lactococcus lactis, is a 34-amino acid peptide and is one of the most well-studied bacteriocins, widely used as a food preservative.
Comparative Stability Analysis
The stability of antimicrobial peptides is a critical factor influencing their efficacy and application. This section compares the stability of this compound and Nisin under different temperature, pH, and enzymatic conditions based on available literature.
Thermal Stability
The ability of this compound and Nisin to withstand thermal stress is a key consideration for their use in processes involving heat treatment.
Table 1: Comparison of Thermal Stability
| Lantibiotic | Temperature (°C) | Exposure Time | Remaining Activity | Source |
| This compound | 100 | 20 min | Activity Lost | [1] |
| 120 | 15 min | Not Inactivated | [2] | |
| Nisin | 100 | 10, 20, 30 min | Stable | [3] |
| 115 | 20 min | >95% (at pH 3) | [4] | |
| 121 | 15 min | ~85% (at pH 3) | [4] | |
| 121 | 20 min | Activity Lost (at pH 6 and 7) | [5] | |
| 121 | 30 min | No change | [3] |
Summary of Thermal Stability:
Both this compound and Nisin exhibit considerable thermal stability. One study reported that a bacteriocin (B1578144) from Staphylococcus epidermidis maintained its antimicrobial activity after being heated to 45°C for 20 minutes, but its activity was lost after being heated to 100°C for the same duration[1]. Conversely, another study on staphylococcin 1580, which is identical to this compound, showed that it was not inactivated by heating at 120°C for 15 minutes[2].
Nisin's thermal stability is highly dependent on pH. At acidic pH (e.g., pH 3), it can withstand autoclaving temperatures (121°C) with minimal loss of activity[4]. However, its stability decreases significantly at neutral or alkaline pH, with complete loss of activity observed after heating at 121°C for 20 minutes at pH 6 and 7[5].
pH Stability
The stability of these lantibiotics across a range of pH values is critical for their effectiveness in various environments, from acidic food matrices to physiological pH.
Table 2: Comparison of pH Stability
| Lantibiotic | pH Range | Incubation Conditions | Remaining Activity | Source |
| This compound | 3.5 - 8.5 | Not specified | Stable | [2] |
| 5 - 9 | 37°C for 30 min | Highest activity at pH 7 | [6] | |
| Nisin | 2 - 10 | 37°C for 4 h | Stable | [7] |
| 3.0 - 5.0 | Not specified | Most stable range | [8] | |
| > 6.0 | Room temperature | Unstable | [4] |
Summary of pH Stability:
This compound is reported to be stable over a broad pH range of 3.5 to 8.5[2]. A study on purified this compound showed the highest inhibitory activity at pH 7 when tested in a range of pH 5 to 9[6].
Nisin exhibits its highest stability in acidic conditions, typically between pH 3.0 and 5.0[8]. As the pH increases towards neutral and alkaline values, its stability and solubility decrease significantly[4][8].
Enzymatic Stability
The susceptibility of this compound and Nisin to proteolytic enzymes is a crucial factor for their application in biological systems where proteases are present.
Table 3: Comparison of Enzymatic Stability
| Lantibiotic | Enzyme | Observation | Source |
| This compound | Trypsin, Pronase, Chymotrypsin | Sensitive | [2] |
| Nisin | Trypsin, Proteinase K, Pepsin | Resistant | [9] |
Summary of Enzymatic Stability:
This compound has been shown to be sensitive to the action of several proteolytic enzymes, including trypsin, Pronase, and chymotrypsin[2]. In contrast, one study indicated that a bacteriocin produced by L. plantarum was considerably resistant to pepsin, trypsin, and proteinase K[9]. It is important to note that different variants of nisin may exhibit different susceptibilities to enzymatic degradation.
Experimental Protocols
Standardized methods are essential for the accurate assessment and comparison of bacteriocin stability. Below are generalized protocols for thermal, pH, and enzymatic stability assays.
Thermal Stability Assay
This protocol assesses the ability of a bacteriocin to retain its antimicrobial activity after heat treatment.
-
Preparation of Bacteriocin Solution: Prepare a stock solution of the purified bacteriocin in a suitable buffer.
-
Heat Treatment: Aliquot the bacteriocin solution into separate tubes. Expose the tubes to a range of temperatures (e.g., 60, 80, 100, 121°C) for a defined period (e.g., 15, 30, 60 minutes). A control sample is kept at 4°C.
-
Cooling: Immediately after heat treatment, cool the samples on ice.
-
Activity Assay: Determine the residual antimicrobial activity of the heat-treated and control samples using a suitable method, such as the agar (B569324) well diffusion assay or a microtiter plate-based assay against a sensitive indicator strain.
-
Data Analysis: Calculate the percentage of remaining activity for each temperature and time point relative to the untreated control.
pH Stability Assay
This protocol evaluates the stability of a bacteriocin across different pH values.
-
pH Adjustment: Prepare a series of buffers with a range of pH values (e.g., pH 2 to 11).
-
Incubation: Add the bacteriocin solution to each buffer to a final desired concentration and incubate at a specific temperature (e.g., 37°C) for a set duration (e.g., 2-4 hours).
-
Neutralization: After incubation, adjust the pH of all samples to a neutral value (e.g., pH 7.0) to ensure that any observed effect is due to stability and not the pH of the assay medium.
-
Activity Assay: Determine the remaining antimicrobial activity of each sample against a sensitive indicator strain.
-
Data Analysis: Express the activity at each pH as a percentage of the activity of a control sample maintained at the optimal pH.
Enzymatic Stability Assay
This protocol determines the susceptibility of a bacteriocin to proteolytic enzymes.
-
Enzyme Treatment: Prepare solutions of various proteases (e.g., trypsin, chymotrypsin, proteinase K, pepsin) in their respective optimal buffers.
-
Incubation: Add the bacteriocin solution to each enzyme solution and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Enzyme Inactivation: Stop the enzymatic reaction by heat inactivation (if the bacteriocin is heat-stable) or by adding a specific inhibitor.
-
Controls: Include a control sample of the bacteriocin incubated under the same conditions without the enzyme.
-
Activity Assay: Measure the residual antimicrobial activity of the enzyme-treated and control samples.
-
Data Analysis: Compare the activity of the treated samples to the control to determine the extent of degradation.
Mechanism of Action: Lipid II Inhibition
Both this compound and Nisin share a common mechanism of action that involves targeting Lipid II, an essential precursor in the biosynthesis of bacterial cell walls. The N-terminal region of these lantibiotics binds to the pyrophosphate moiety of Lipid II. This interaction leads to the inhibition of peptidoglycan synthesis and the formation of pores in the bacterial membrane, ultimately causing cell death.
Conclusion
Both this compound and Nisin are potent antimicrobial peptides with significant potential in various applications. While both exhibit good thermal and pH stability, their profiles differ. Nisin's stability is notably enhanced in acidic conditions, making it highly suitable for preserving acidic foods. This compound appears to be stable over a broader pH range, extending into slightly alkaline conditions, which might be advantageous for applications at physiological pH. However, the reported susceptibility of this compound to a wider range of proteases compared to some studies on Nisin could be a limiting factor in certain biological environments. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative assessment of their relative stabilities.
References
- 1. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and profiling of bacteriocin-like substances produced by lactic acid bacteria from cheese samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. digicomst.ie [digicomst.ie]
- 6. neptjournal.com [neptjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Nisin's stability in different food matrices.-Dacheng Pharma [dachengpharma.com]
- 9. Bacteriostatic activity and partial characterization of the bacteriocin produced by L. plantarum sp. isolated from traditional sourdough - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Epidermin and Gallidermin in Biofilm Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial peptides is critical in the fight against bacterial resistance. This guide provides a detailed comparison of two lantibiotics, Epidermin and Gallidermin (B1576560), with a focus on their efficacy in inhibiting staphylococcal biofilms, a key virulence factor in many persistent infections.
Executive Summary
Both this compound and Gallidermin are potent antimicrobial peptides that exhibit inhibitory activity against a range of Gram-positive bacteria, including the notorious biofilm-formers Staphylococcus aureus and Staphylococcus epidermidis. They share a similar mechanism of action, interfering with bacterial cell wall synthesis by binding to lipid II. While extensive research has been conducted on Gallidermin, providing a clearer picture of its anti-biofilm capabilities, specific quantitative data on this compound's biofilm inhibition, particularly its Minimum Biofilm Inhibitory Concentration (MBIC), is less documented in publicly available literature. This guide synthesizes the available experimental data to offer a comprehensive comparison.
Quantitative Data on Biofilm Inhibition
| Lantibiotic | Target Organism | MIC (μg/mL) | MBIC (μg/mL) | Observations on Biofilm Inhibition |
| Gallidermin | Staphylococcus aureus (SA113) | 8[1] | Not explicitly defined as MBIC, but biofilm formation is significantly inhibited at sub-MIC levels (e.g., 0.16x MIC or 0.5 μg/mL). Complete inhibition of biofilm formation is observed at 1x MIC.[1] | Gallidermin inhibits biofilm formation at concentrations that do not inhibit planktonic growth.[1] However, its efficacy is significantly reduced against mature (24-hour and 5-day old) biofilms.[2] |
| Gallidermin | Staphylococcus epidermidis (O47) | 4[1] | Not explicitly defined as MBIC, but biofilm formation is inhibited at 0.5x MIC (2 μg/mL).[1] Complete inhibition of biofilm formation is observed at 1x MIC.[1] | Similar to its effect on S. aureus, Gallidermin is more effective at preventing biofilm formation than eradicating established biofilms.[2] |
| This compound | Staphylococcus aureus | MIC values reported in some studies, but specific MBIC data is scarce. | Not Available | Expected to have anti-biofilm activity due to its shared mechanism of action with Gallidermin. |
| This compound | Staphylococcus epidermidis | MIC values reported in some studies, but specific MBIC data is scarce. | Not Available | Expected to have anti-biofilm activity. |
Mechanism of Action: A Shared Strategy
Both this compound and Gallidermin belong to the class of lantibiotics that inhibit bacterial cell wall synthesis. Their primary mode of action involves a specific interaction with Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.
dot
References
Validating the Specificity of Epidermin's Antibacterial Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial specificity of Epidermin, a potent lantibiotic, with other relevant antimicrobial agents. By presenting key experimental data and detailed methodologies, this document aims to facilitate a comprehensive understanding of this compound's spectrum of activity and its potential applications in drug development.
Executive Summary
This compound, a member of the type A lantibiotic family, exhibits potent bactericidal activity primarily directed against Gram-positive bacteria. Its specificity is rooted in its molecular mechanism of action, which involves a high-affinity interaction with Lipid II, an essential precursor in the bacterial cell wall synthesis pathway. This interaction leads to the inhibition of peptidoglycan formation and the disruption of the cell membrane through pore formation. This targeted action results in a significantly higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria, which are protected by an outer membrane that hinders this compound's access to its target.
Comparative Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and other comparator antimicrobials against a range of bacterial species. These values provide a quantitative measure of their respective potencies and specificities.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Clinical Isolate | 36.04 | 51.73 |
| Escherichia coli | Clinical Isolate | 13.85 | 7.48 |
| Pseudomonas aeruginosa | Clinical Isolate | 19.95 | 15.76 |
*Note: These values were determined in a study investigating the synergistic effect of this compound with another compound. They may not represent the intrinsic activity of this compound alone against these Gram-negative strains but are included for informational purposes.[1]
Table 2: Antibacterial Activity of Gallidermin (A Lantibiotic Structurally Similar to this compound)
| Bacterial Species | Strain(s) | MIC (µg/mL) |
| Staphylococcus epidermidis | 4 strains | 6.25 |
| Staphylococcus aureus (MSSA) | - | 12.5 |
| Staphylococcus aureus (MRSA) | - | 1.56 |
Table 3: General Antibacterial Spectrum of this compound and Gallidermin
| Bacterial Genera | Activity |
| Staphylococcus | High |
| Streptococcus | High |
| Propionibacterium | High |
| Micrococcus | High |
| Bacteroides | High |
This compound and its close structural analog, gallidermin, demonstrate high bactericidal activity against a wide array of Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus and Streptococcus pneumoniae.[2] Their efficacy extends to antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[3]
Mechanism of Action: The Basis of Specificity
The specificity of this compound's antibacterial action is intrinsically linked to its molecular target, Lipid II. This precursor molecule is vital for the synthesis of the peptidoglycan layer of the bacterial cell wall.
Caption: this compound's dual mechanism of action targeting Lipid II.
Gram-positive bacteria possess a thick, exposed peptidoglycan layer, making Lipid II readily accessible to this compound. Conversely, Gram-negative bacteria have a protective outer membrane that acts as a barrier, preventing this compound from reaching its target in the inner membrane. This structural difference is the primary reason for this compound's high specificity towards Gram-positive bacteria.
Experimental Protocols
The data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol generally follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. Control wells (no antimicrobial agent and no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Agar (B569324) Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a substance.
Detailed Steps:
-
Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with a standardized suspension of the test bacterium.
-
Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Antimicrobial Agent: A specific volume of the this compound solution is added to each well. A known antibiotic can be used as a positive control in a separate well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Zone of Inhibition: The antibacterial activity is determined by measuring the diameter of the clear zone around the well where bacterial growth has been inhibited.
Conclusion
The experimental data and mechanistic understanding presented in this guide validate the high specificity of this compound's antibacterial action against Gram-positive bacteria. Its targeted interaction with Lipid II makes it a potent antimicrobial agent against a range of important pathogens, including those with resistance to conventional antibiotics. For drug development professionals, this compound represents a promising candidate for the development of new therapeutics to combat infections caused by Gram-positive bacteria. Further research should focus on expanding the library of MIC values against a broader array of clinical isolates and exploring its efficacy in in vivo models.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Epidermin
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount, not only for regulatory compliance but also for the safety of laboratory personnel and the environment. Epidermin, a potent peptide antibiotic, requires careful handling and a meticulous disposal plan to mitigate risks associated with antimicrobial agents. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, ensuring a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and emergency procedures. In the absence of a specific SDS, treat this compound as a potentially hazardous substance. Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a laboratory coat. All handling of powdered this compound should occur within a chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound and its associated waste is contingent on its concentration and form. It is critical to segregate this compound waste at the point of generation to prevent cross-contamination and ensure proper disposal pathways are followed.
Step 1: Waste Characterization and Segregation
Properly categorize your this compound waste into one of the following streams:
-
High-Concentration Waste: This includes pure this compound powder, expired stock solutions, and grossly contaminated materials. This waste stream is considered hazardous chemical waste.[1]
-
Low-Concentration Liquid Waste: This category comprises used cell culture media, buffer solutions, and supernatants containing this compound at working concentrations.
-
Contaminated Solid Waste: This includes pipette tips, flasks, gloves, and other consumables that have come into contact with this compound.[2]
Step 2: Treatment and Disposal of Liquid Waste
Due to this compound's stability at a pH range of 5-9 and its thermal stability up to 47°C, standard autoclaving may not be sufficient for its complete inactivation.[1] Therefore, chemical decontamination is the recommended approach for liquid waste.
Experimental Protocol for Chemical Inactivation of Low-Concentration this compound Waste:
-
Work Area Preparation: Conduct this procedure in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Inactivation: For each liter of liquid waste, add a sufficient volume of a freshly prepared inactivating agent. Common agents include:
-
Sodium Hypochlorite Solution (Bleach): Add to a final concentration of at least 10%.
-
1M Sodium Hydroxide (NaOH): This will raise the pH significantly, contributing to peptide hydrolysis.
-
-
Contact Time: Allow the inactivating agent to have a contact time of at least 24 hours to ensure the degradation of the peptide.
-
Neutralization (if necessary): If using a strong acid or base for inactivation, neutralize the waste to a pH between 6.0 and 8.0 before final disposal, in accordance with local wastewater regulations.[3]
-
Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided this aligns with your institution's and local wastewater regulations. Always confirm with your Environmental Health and Safety (EHS) department.[4]
High-concentration liquid waste should not be treated within the lab. It must be collected in a designated, labeled, and sealed hazardous waste container for disposal by a licensed chemical waste management company.[1]
Step 3: Disposal of Contaminated Solid Waste
All solid materials contaminated with this compound, such as pipette tips, gloves, and culture flasks, should be collected in a designated and clearly labeled biohazardous or chemical waste container.[4] This container should be leak-proof and kept closed when not in use. Do not mix this waste with general laboratory trash. The collected solid waste should be disposed of through your institution's hazardous waste management program, which typically involves incineration or other specialized treatments.[3]
Quantitative Data for this compound Disposal
| Waste Type | Key Components | Recommended Disposal Method | Incompatible Materials |
| High-Concentration Waste | Unused/expired this compound powder, stock solutions. | Collect in a labeled, sealed container for hazardous chemical waste disposal via a licensed contractor.[1] | Do not mix with other waste streams. |
| Low-Concentration Liquid Waste | Used cell culture media, buffers containing this compound. | Chemical inactivation (e.g., with 10% bleach or 1M NaOH for 24 hours), followed by neutralization and drain disposal (pending institutional approval).[3][4] | Strong acids (unless part of a specific neutralization protocol). |
| Contaminated Solid Waste | Pipette tips, gloves, flasks, etc. | Place in a designated, labeled container for hazardous chemical waste. Dispose of through the institutional hazardous waste program.[2] | General laboratory trash. |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
By implementing these procedures, laboratories can effectively manage this compound waste, ensuring a safe working environment and minimizing environmental impact. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
